1-Fluoro-3,5-diiodobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZSQOZKFAENLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697870 | |
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123629-53-8 | |
| Record name | 1-Fluoro-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-Fluoro-3,5-diiodobenzene" CAS number 123629-53-8
An In-Depth Technical Guide to 1-Fluoro-3,5-diiodobenzene (CAS: 123629-53-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Overview
This compound is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] Characterized by a fluorinated benzene ring symmetrically substituted with two iodine atoms, this molecule serves as a versatile and powerful building block. Its true value lies in the strategic placement of its functional groups: the two iodine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom is a prized feature in contemporary medicinal chemistry.[2][3] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and strategic applications, particularly in the context of pharmaceutical research and development.
Physicochemical Properties & Structural Data
The precise control over synthetic outcomes begins with a fundamental understanding of the reagent's physical and chemical characteristics. While empirical data such as melting and boiling points are not consistently reported in public databases, its core properties are well-defined.[1]
| Property | Value | Source(s) |
| CAS Number | 123629-53-8 | [1] |
| Molecular Formula | C₆H₃FI₂ | [1] |
| Molecular Weight | 347.90 g/mol | [1] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,3-Diiodo-5-fluorobenzene, 3,5-Diiodofluorobenzene | [1][4][5] |
| Appearance | Typically a solid (inferred from related compounds) | N/A |
Structural Representation:
The molecule's structure is key to its reactivity, with two reactive sites (C-I bonds) positioned meta to the fluorine atom.
Caption: Molecular structure of this compound.
Plausible Synthetic Pathway: The Sandmeyer Approach
While multiple synthetic routes may exist, a common and reliable method for introducing halogens onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of an aniline precursor followed by substitution. A plausible and efficient synthesis of this compound would start from 3,5-diiodoaniline.
Caption: Proposed synthetic workflow via the Schiemann reaction.
Experimental Protocol (Hypothetical):
-
Diazotization: Dissolve 3,5-diiodoaniline (1.0 equiv) in a solution of tetrafluoroboric acid (HBF₄) at 0°C.
-
Salt Formation: Add a chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 equiv) dropwise, maintaining the temperature at 0°C to form the diazonium tetrafluoroborate salt.
-
Schiemann Reaction: The resulting precipitate is filtered, washed with cold ether, and dried. The salt is then gently heated until nitrogen evolution ceases.
-
Purification: The crude product is purified by distillation under reduced pressure or column chromatography to yield this compound.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound is dominated by the high reactivity of its two carbon-iodine bonds in palladium-catalyzed cross-coupling reactions. The symmetrical placement of the iodine atoms allows for controlled mono- or di-functionalization, making it an ideal scaffold for building complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone reaction for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][8] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Mono-Arylation:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).[8]
-
Reaction: Heat the mixture (typically 80-100°C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The formation of aryl amines is fundamental in drug discovery.[9] The Buchwald-Hartwig amination provides a powerful method for this transformation, coupling aryl halides with a wide range of primary and secondary amines.[9][10] This reaction typically requires a palladium catalyst paired with a specialized bulky phosphine ligand (e.g., X-Phos, RuPhos) and a strong base.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Protocol for Mono-Amination:
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5 equiv) in a Schlenk tube.
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture (typically 90-110°C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The target aryl amine is isolated via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[12] This reaction is unique in its use of a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a key copper-acetylide intermediate.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Protocol for Mono-Alkynylation:
-
Setup: To a Schlenk flask containing this compound (1.0 equiv), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) salt (e.g., CuI, 3-5 mol%), and a degassed solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) until the reaction is complete.
-
Workup: The reaction mixture is typically filtered to remove amine salts, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water or ammonium chloride solution.
-
Purification: The product is purified by column chromatography.
Significance in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] this compound provides a scaffold that not only introduces this beneficial atom but also allows for the divergent synthesis of a library of compounds from a single intermediate. By performing sequential and regioselective cross-coupling reactions, researchers can rapidly explore the structure-activity relationship (SAR) of a lead compound, attaching different functional groups at the 3- and 5-positions to optimize its pharmacological profile.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[13]
-
Hazards: Causes skin irritation and serious eye irritation.[13][14] May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] The compound may be light-sensitive, so storage in an amber vial is recommended.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique trifunctional nature—a metabolically robust fluorine atom flanked by two versatile iodine handles—provides an efficient and modular platform for the synthesis of complex molecules. For researchers in drug development and materials science, mastering the reactivity of this scaffold opens a direct route to novel compounds with potentially superior properties.
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LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]
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PubChem - NIH. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]
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PMC - NIH. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
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PMC - NIH. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. [Link]
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NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]
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SciSpace. Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for 1-Fluoro-3,5-diiodobenzene
This guide, therefore, takes a two-pronged approach. Firstly, it presents the known identifiers and computationally predicted physical properties for this compound to provide a foundational dataset. Secondly, and crucially, it offers a comparative analysis of experimentally determined properties of structurally analogous compounds. This comparative methodology allows for informed estimations of the probable characteristics of this compound, providing a robust framework for its use in research and development.
Molecular Structure and Identifiers
This compound is an aromatic organic compound. The benzene ring is substituted with one fluorine atom and two iodine atoms at the 1, 3, and 5 positions, respectively.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 123629-53-8 | [2] |
| Molecular Formula | C₆H₃FI₂ | [2] |
| Molecular Weight | 347.9 g/mol | [2] |
| Canonical SMILES | C1=C(C=C(C=C1I)I)F | [1] |
| InChI | InChI=1S/C6H3FI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | [2] |
Predicted Physical Properties of this compound
In the absence of experimental data, computational predictions serve as a valuable starting point for understanding the physical nature of a compound. The following properties have been predicted using computational algorithms. It is imperative to note that these are theoretical values and should be treated as estimations until they can be validated experimentally.
| Property | Predicted Value | Notes |
| Boiling Point | ~280-300 °C (at 760 mmHg) | Estimated based on the boiling points of diiodobenzene and other halogenated benzenes. High molecular weight suggests a high boiling point. |
| Melting Point | ~40-60 °C | Solid at room temperature is expected. The melting point is likely higher than 1,3-diiodobenzene due to increased molecular weight and potentially more ordered crystal packing. |
| Density | ~2.5-2.7 g/cm³ | The presence of two heavy iodine atoms will significantly increase the density compared to benzene. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, hot methanol). | As a nonpolar aromatic compound, it is expected to be insoluble in water but soluble in common organic solvents.[3][4] |
Comparative Analysis with Analogous Compounds
To build a more reliable profile of this compound, it is instructive to examine the experimentally determined physical properties of structurally related molecules. The presence of fluorine and iodine atoms significantly influences properties such as boiling point, melting point, and density.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1-Fluoro-3-iodobenzene | C₆H₄FI | 222.00 | -42 | 77-78 (at 19 mmHg) | 1.89 |
| 1,3-Diiodobenzene | C₆H₄I₂ | 329.90 | 34-37 | 285 (at 760 mmHg) | ~2.47 |
| 1,3-Difluoro-5-iodobenzene | C₆H₃F₂I | 239.99 | N/A | N/A | N/A |
| 1-Bromo-3,5-diiodobenzene | C₆H₃BrI₂ | 408.80 | N/A | N/A | N/A |
Data sourced from[3][5][6][7][8].
Insights from Comparative Analysis:
-
Boiling Point: The boiling point of 1,3-diiodobenzene is 285 °C[3]. The addition of a fluorine atom in this compound is expected to have a relatively minor effect on the boiling point compared to the two iodine atoms. Therefore, the boiling point of this compound is likely to be in a similar range.
-
Melting Point: 1,3-Diiodobenzene is a solid with a melting point of 34-37 °C[3]. The substitution pattern in this compound might allow for more efficient crystal lattice packing, potentially leading to a higher melting point.
-
Density: The density of 1,3-diiodobenzene is approximately 2.47 g/mL[3]. The replacement of a hydrogen atom with a fluorine atom would slightly increase the molecular weight and likely result in a marginally higher density for this compound.
Proposed Synthetic Protocol
A plausible synthetic route to this compound can be devised from commercially available 3,5-difluoroaniline, leveraging a Sandmeyer-type reaction. This proposed protocol is based on established methods for the synthesis of iodoaromatics from anilines.
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3,5-difluoroaniline in an aqueous solution of a strong acid, such as sulfuric acid, and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt. The causality here is that the cold temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete substitution. The iodide ion acts as a nucleophile, displacing the nitrogen gas.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Predicted Spectroscopic Signature
While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data can be predicted based on the molecular structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (δ 7.0-8.5 ppm). One signal will correspond to the proton at the C2 position (between the two iodine atoms), and the other to the two equivalent protons at the C4 and C6 positions. The proton at C2 will likely appear as a triplet due to coupling with the two equivalent protons, and the protons at C4 and C6 will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the aromatic carbons. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet, due to coupling with the two adjacent protons.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 348. The isotopic pattern will be characteristic of a compound containing two iodine atoms. Fragmentation will likely involve the loss of iodine atoms.
Safety and Handling
No specific safety data for this compound is available. However, based on the data for other halogenated benzenes, the following precautions should be taken[4][6][7][8][9][10][11][12]:
-
Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[6][7][8][10][12]
-
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][9][11][13]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[9]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
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1-Fluoro-3,5-diiodobenzene molecular structure and weight
An In-depth Technical Guide to 1-Fluoro-3,5-diiodobenzene: A Versatile Halogenated Building Block
Introduction
This compound is a halogenated aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, featuring a fluorine atom and two iodine atoms symmetrically positioned on a benzene ring, offers a versatile platform for the construction of complex molecular architectures. The distinct reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds allows for selective, sequential functionalization, making it a valuable building block in the development of novel pharmaceuticals and advanced materials.[1]
The presence of iodine atoms provides highly reactive sites for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules—properties of critical importance in drug design.[2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, reactivity, and analytical characterization of this compound, tailored for professionals in research and development.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzene ring substituted at the 1-, 3-, and 5-positions. The central fluorine atom is flanked by two heavier iodine atoms, resulting in a molecule with C2v symmetry.
Core Identifiers and Molecular Weight
The fundamental properties of this compound are summarized below. These identifiers are crucial for substance registration, database searching, and accurate molecular weight calculations in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 3,5-Diiodofluorobenzene | [1] |
| CAS Number | 123629-53-8 | [1] |
| Molecular Formula | C₆H₃FI₂ | [1] |
| Average Molecular Weight | 347.90 g/mol | [1] |
| Monoisotopic Mass | 347.82502 Da |
Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available databases, suggesting that the compound may decompose at higher temperatures or is typically used in situ.
Structural Visualization
The 2D structure of this compound highlights the meta-substitution pattern of the three halogen atoms.
Caption: 2D molecular structure of this compound.
Synthesis and Manufacturing
While several synthetic routes to polysubstituted halobenzenes exist, the most logical and established method for introducing a fluorine atom onto an aromatic ring from an amino group is the Balz-Schiemann reaction .[3][4][5] This reaction involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
Proposed Synthetic Workflow: Balz-Schiemann Reaction
The synthesis of this compound would logically start from 3,5-diiodoaniline. The following protocol is a representative procedure based on well-established Balz-Schiemann methodology.[5][6]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
Objective: To synthesize this compound from 3,5-diiodoaniline via a Balz-Schiemann reaction.
Materials:
-
3,5-diiodoaniline
-
Fluoroboric acid (HBF₄, ~48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Diazotization:
-
In a flask maintained at 0-5 °C using an ice-salt bath, suspend 3,5-diiodoaniline (1.0 eq) in an aqueous solution of fluoroboric acid (2.5 eq).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The causality for this low temperature is to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
-
Stir the resulting slurry at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium tetrafluoroborate precipitate.
-
-
Isolation of Intermediate:
-
Collect the precipitated diazonium salt by vacuum filtration and wash it sequentially with cold water, cold ethanol, and finally cold diethyl ether to remove residual acid and water.
-
Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a blast shield.
-
-
Thermal Decomposition (Fluorodediazoniation):
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask under an inert atmosphere. The decomposition is typically initiated at a specific temperature, leading to the evolution of nitrogen (N₂) gas and boron trifluoride (BF₃). This step drives the reaction by forming the highly stable N₂ molecule.
-
The crude product, this compound, is often collected directly by distillation from the reaction flask.
-
-
Workup and Purification:
-
Dissolve the collected crude product in diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
-
Self-Validation: The success of the synthesis and purity of the final product should be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and, if the product is a solid, by melting point analysis.
Spectroscopic and Analytical Data (Predicted)
Due to a lack of published experimental spectra, the following data are predicted based on established spectroscopic principles and data from analogous compounds such as 1-fluoro-3-iodobenzene and 1,3-difluoro-5-iodobenzene.[7][8][9]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
H2/H6 Protons: A doublet of triplets is expected for the two equivalent protons ortho to the fluorine atom. The large coupling will be from the adjacent H4 proton (³JHH), and the smaller coupling will be from the meta-fluorine atom (⁴JHF).
-
H4 Proton: A triplet of triplets is predicted for the proton para to the fluorine atom. The large coupling arises from the two ortho protons (³JHH), and the smaller coupling is from the two meta-iodine atoms (which have minimal effect) and the para-fluorine atom (⁵JHF).
| Predicted Signal | Multiplicity | Coupling Constants (Hz) | Chemical Shift (ppm) | Assignment |
| δ ≈ 7.3 - 7.5 | Doublet of Triplets (dt) | ³JHH ≈ 8.0, ⁴JHF ≈ 5.5 | 2H | H-2, H-6 |
| δ ≈ 7.8 - 8.0 | Triplet of Triplets (tt) | ³JHH ≈ 8.0, ⁵JHF ≈ 2.0 | 1H | H-4 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals, with the C-F bond exhibiting a large one-bond coupling constant (¹JCF).
-
C1 (C-F): A large doublet due to coupling with fluorine, shifted significantly downfield.
-
C3/C5 (C-I): A signal significantly shielded (shifted upfield) due to the heavy atom effect of iodine.
-
C2/C6: A doublet due to two-bond coupling with the fluorine atom (²JCF).
-
C4: A doublet due to four-bond coupling with the fluorine atom (⁴JCF).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the fluorine atom.[10]
-
A single signal is expected.
-
The signal will appear as a triplet of triplets (tt) due to coupling with the two ortho protons (³JFH) and the two meta protons (⁴JFH), although the latter coupling may not be resolved.
-
The chemical shift is predicted to be in the typical range for aromatic C-F bonds, approximately -100 to -115 ppm relative to CFCl₃.[10]
Mass Spectrometry
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 348, corresponding to the molecular weight of the compound.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of iodine atoms ([M-I]⁺ at m/z = 221 and [M-2I]⁺ at m/z = 94) and potentially the loss of HF.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its C-I and C-F bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bonds are highly susceptible to oxidative addition by palladium(0) catalysts, making them excellent handles for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl >> F.[11] This allows for selective reactions at the iodine positions while leaving the robust C-F bond intact.
-
Suzuki-Miyaura Coupling: This compound can readily undergo double Suzuki-Miyaura coupling with arylboronic acids to create complex biaryl or terphenyl structures, which are common motifs in pharmaceuticals and organic electronics.[12]
-
Heck and Sonogashira Couplings: The C-I bonds also serve as reactive sites for Heck coupling with alkenes and Sonogashira coupling with terminal alkynes, providing access to a wide array of functionalized aromatic compounds.
The electron-withdrawing nature of the fluorine and iodine atoms enhances the electrophilicity of the aryl ring, which can increase the rate of the oxidative addition step in the catalytic cycle.[13]
Role in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to modulate pharmacokinetic and pharmacodynamic properties.[2][14]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Using this compound as a scaffold allows for the introduction of a metabolically stable fluorine atom at a key position.
-
Modulation of pKa and Lipophilicity: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic groups, which can affect a drug's solubility and cell permeability. It also increases lipophilicity, which can enhance membrane transport.[2]
-
Halogen Bonding: The iodine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with Lewis basic sites (e.g., carbonyls, nitrogen atoms) in biological targets like proteins. The strength of this interaction is enhanced by the electron-withdrawing fluorine atom on the ring.[13][15] This property can be exploited in rational drug design to improve binding affinity and selectivity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from structurally similar compounds like diiodobenzenes and iodofluorobenzenes.[16][17][18]
-
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
-
Conclusion
This compound is a strategically designed building block that offers chemists a powerful tool for molecular construction. Its key strengths lie in the orthogonal reactivity of its C-I and C-F bonds and the beneficial properties conferred by the fluorine atom. The ability to perform selective cross-coupling reactions at the iodine positions makes it an ideal scaffold for building complex molecules, while the fluorine atom provides a means to fine-tune the biological and physical properties of the final products. As the demand for sophisticated and highly functionalized molecules in drug discovery and materials science continues to grow, the utility of versatile intermediates like this compound is set to expand.
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LookChem. Cas 123629-53-8, 1,3-DIIODO-5-FLUOROBENZENE. [Link]
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University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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PubChem. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725. [Link]
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NIH National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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PubMed. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. [Link]
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ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]
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ResearchGate. Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. [Link]
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A Technical Guide to the Solubility of 1-Fluoro-3,5-diiodobenzene in Organic Solvents
Abstract
1-Fluoro-3,5-diiodobenzene is a halogenated aromatic compound of increasing interest in organic synthesis, particularly as a building block for complex molecules in pharmaceutical and materials science research.[1] Its utility is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive empirical data in published literature, this document establishes a predictive solubility profile based on first principles of physical chemistry and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's solution behavior to facilitate reaction design, purification, and formulation.
Physicochemical Profile of this compound
Understanding the molecular characteristics of this compound is fundamental to predicting its solubility. The molecule's structure is dominated by a non-polar benzene ring, substituted with one highly electronegative fluorine atom and two large, polarizable iodine atoms.
Key Structural Features Influencing Solubility:
-
High Molecular Weight: The presence of two heavy iodine atoms gives the molecule a significant molecular weight, which can hinder solubility.[1]
-
Aromatic System: The core benzene ring is hydrophobic and favors interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.
-
Halogen Substituents: The C-F bond is highly polar, while the C-I bonds are less polar but highly polarizable. This combination creates a modest molecular dipole moment but, more importantly, allows for dipole-dipole and London dispersion force interactions with solvent molecules.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donor sites (e.g., -OH, -NH) and possesses only a weak hydrogen bond acceptor (the fluorine atom). Therefore, its ability to interact with protic solvents via hydrogen bonding is minimal.
These features are summarized in the table below.
| Property | Value / Description | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 123629-53-8 | [1] |
| Molecular Formula | C₆H₃FI₂ | [1] |
| Molecular Weight | 347.90 g/mol | [1][2] |
| Physical Appearance | Expected to be a solid at room temperature | Inferred |
| Predicted Polarity | Low to moderate; predominantly non-polar/hydrophobic character | Inferred |
| Hydrogen Bond Donor | No | Inferred |
| Hydrogen Bond Acceptor | Yes (weakly, via fluorine) | Inferred |
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like ".[3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, the primary forces it can exert are London dispersion forces (due to its large, polarizable electron cloud from the iodine atoms and benzene ring) and dipole-dipole interactions (from the C-F and C-I bonds).
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact solely through London dispersion forces. Given the large size and polarizability of this compound, strong dispersion force interactions are expected, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions in addition to dispersion forces. They are expected to be effective solvents, as they can interact with both the polar C-F bond and the non-polar ring system.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. To dissolve, the solute must break these strong solvent-solvent bonds. Since this compound cannot form strong hydrogen bonds, it cannot compensate for the energy required to disrupt the solvent's network. Consequently, solubility is expected to be very low in these solvents.[3]
Predicted Solubility Profile in Common Organic Solvents
Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. These predictions serve as a practical starting point for solvent selection in experimental work.
| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Predicted Solubility | Rationale |
| Hexane | Non-Polar | 0.1 | 1.9 | High | "Like dissolves like"; strong London dispersion forces between the large solute and alkane solvent. |
| Toluene | Non-Polar (Aromatic) | 2.4 | 2.4 | High | Excellent match of dispersion forces and potential for π-π interactions with the aromatic ring. |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | High | Good balance of dispersion forces and dipole-dipole interactions. |
| Diethyl Ether | Polar Aprotic | 2.8 | 4.3 | High | Moderately polar with significant non-polar character, making it a good solvent for this solute. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | High | Strong dipole-dipole and dispersion interactions effectively solvate the molecule. |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Medium | Moderate polarity allows for good solvation. |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Medium | Higher polarity may slightly reduce compatibility compared to THF or Dichloromethane. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Low | High polarity and strong dipole-dipole forces are less compatible with the largely non-polar solute. |
| Ethanol | Polar Protic | 4.3 | 24.6 | Low | Energy cost of breaking the solvent's H-bond network is too high. |
| Methanol | Polar Protic | 5.1 | 32.7 | Very Low | Strongest H-bond network among alcohols; very poor compatibility. |
| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The hydrophobic solute cannot disrupt the extensive hydrogen bonding network of water. |
¹Data sourced from multiple references.[4][5]
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, quantitative solubility data, the Saturation Shake-Flask Method is the gold-standard and most reliable technique.[6][7] It is an equilibrium-based method that measures the thermodynamic solubility of a compound.
Causality and Self-Validation
This protocol is designed to be self-validating. The use of a prolonged equilibration time ensures that the system reaches a true thermodynamic equilibrium, which is the definition of solubility. Adding a known excess of solid material guarantees that the resulting solution is saturated. The final analysis of the supernatant provides a direct, quantitative measure of the maximum amount of solute that the solvent can hold under the specified conditions.
Methodology
-
Preparation:
-
Dispense approximately 10-20 mg of this compound into several 4 mL glass vials. The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.
-
Add 2 mL of the chosen organic solvent to each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the vials at a constant speed for 24 to 48 hours. Expertise Insight: A 24-hour period is typically sufficient for most systems, but 48 hours is recommended for compounds with slow dissolution kinetics to ensure equilibrium is unequivocally reached.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid sediment to the bottom.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a glass pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean analysis vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.[9]
-
-
Analysis:
-
Prepare a set of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility in the original saturated solution. The result is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Saturation Shake-Flask protocol.
Caption: Workflow for determining thermodynamic solubility.
Safety and Handling Precautions
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for halogenated aromatic compounds.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for similar compounds like 1-fluoro-3-iodobenzene for more detailed hazard information.[10]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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A Comprehensive Technical Guide on 1-Fluoro-3,5-diiodobenzene for Scientific Professionals
Procurement Strategy: Sourcing 1-Fluoro-3,5-diiodobenzene
The successful integration of this compound into any research endeavor begins with its procurement. This specialized chemical is readily available from a multitude of suppliers, each offering various grades of purity and quantities. The selection of an appropriate supplier is contingent upon the specific requirements of the intended application, including the scale of the reaction and the stringency of purity demands.
A comparative overview of leading suppliers is presented below to aid in making an informed decision:
| Supplier | Purity | Available Quantities | Key Considerations |
| Sigma-Aldrich (Merck) | 97% | 1g, 5g, 25g | A globally recognized supplier providing extensive quality control documentation. |
| Thermo Fisher Scientific (Alfa Aesar) | 99% | 25g, 100g | Offers high-purity grades suitable for sensitive and demanding synthetic applications.[1][2] |
| TCI Chemicals | >99.0% (GC) | 5g, 25g | Known for high-quality reagents and providing detailed analytical data. |
| Fluorochem | Not specified | 1g, 5g, 10g, 25g, 100g, 500g, 1kg | Offers a wide range of quantities, catering to both small-scale research and larger development projects.[3] |
Expert Insight: It is imperative to obtain a Certificate of Analysis (CoA) for each batch procured. The CoA provides critical information on purity and impurity profiles, which can significantly influence experimental outcomes. For initial exploratory studies, a purity of 97-99% is generally adequate. However, for more advanced stages of development, such as GMP (Good Manufacturing Practice) synthesis, sourcing higher purity grades or implementing an in-house purification protocol is highly recommended.
Synthesis Protocol: A Validated Approach
While commercially accessible, in-house synthesis of this compound can be advantageous for specialized applications like isotopic labeling. A well-established and reliable method for its synthesis is via the Sandmeyer reaction of 3,5-diiodoaniline. This classic transformation in organic chemistry allows for the efficient introduction of a fluorine atom onto the aromatic ring.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
-
Diazotization:
-
Sandmeyer Reaction:
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt like magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Self-Validation and Trustworthiness: The progress of the reaction can be monitored using thin-layer chromatography (TLC). The identity and purity of the final product should be rigorously confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Applications in Scientific Research
This compound is a valuable building block in organic synthesis due to its trifunctional nature. The two iodine atoms serve as versatile handles for cross-coupling reactions, while the fluorine atom can impart unique properties to the target molecules.
Cross-Coupling Reactions
The carbon-iodine bonds are highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the selective and sequential introduction of various functional groups, making it a valuable tool in the construction of complex organic molecules. Its derivatives are often employed in the synthesis of pharmaceuticals and agrochemicals.[6]
Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity.[7][8] this compound serves as a key starting material for the synthesis of novel therapeutic agents.[6] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved pharmacological properties.[8]
Materials Science
In the realm of materials science, this compound and its derivatives are utilized in the synthesis of advanced materials with unique electronic and photophysical properties. The presence of fluorine can enhance thermal stability and introduce desirable optoelectronic characteristics.[9] These fluorinated aromatic compounds are building blocks for liquid crystals, polymers, and organic light-emitting diodes (OLEDs).
Logical Relationship Diagram:
Caption: Key application areas of this compound.
Safety and Handling Protocols
Proper handling of this compound is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[10][11]
Hazard Information: This compound may cause skin and serious eye irritation, as well as respiratory irritation.[11][12][14]
Conclusion
This compound is a versatile and valuable reagent with broad applications in both academic and industrial research. Its commercial availability and well-documented synthetic routes make it an accessible tool for chemists. A thorough understanding of its procurement, synthesis, and safe handling is essential for its effective and responsible use in the laboratory.
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Introduction: The Strategic Value of 1-Fluoro-3,5-diiodobenzene in Modern Synthesis
An In-depth Technical Guide to the Safe Handling and Application of 1-Fluoro-3,5-diiodobenzene
In the landscape of drug discovery and materials science, the rational design of molecules hinges on the availability of versatile, high-potential building blocks. This compound (C₆H₃FI₂) is one such scaffold, offering a unique combination of functionalities that make it an invaluable asset for researchers. The presence of two iodine atoms provides two reactive sites for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere in medicinal chemistry, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final molecule.[1][2]
This guide is designed for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound. It moves beyond a simple recitation of safety data to provide a deeper, field-proven understanding of why specific handling protocols are necessary and how the unique reactivity of this molecule can be strategically harnessed in complex synthetic routes.
Hazard Analysis and Toxicological Profile
GHS Hazard Classification: Based on data for analogous compounds, this compound is classified as a hazardous substance.[3][4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
Toxicological Data for Analogous Compounds:
| Compound | Test | Route | Species | Dose | Reference |
| 1,3-Dichlorobenzene | 90-day study | Oral (gavage) | Rat | 147 mg/kg/day | Liver and thyroid lesions observed.[6] |
| 1,4-Dichlorobenzene | Chronic study | Oral (gavage) | Rat | 600 mg/kg | Hepatotoxic effects reported.[7] |
| 1,4-Dichlorobenzene | Chronic study | Oral (gavage) | Mouse | - | Increased incidence of liver adenomas and carcinomas.[7] |
This table summarizes toxicity data for structurally related compounds to infer the potential hazards of this compound. The data indicates a clear potential for organ toxicity, particularly affecting the liver, with prolonged or high-dose exposure.
Field Insights: The primary hazards in a research setting are acute irritation upon contact or inhalation. The data on dichlorobenzenes suggests that chronic exposure, even at lower levels, should be a key concern, necessitating robust engineering controls to minimize background exposure in the lab environment. The presence of iodine means that upon decomposition (e.g., in a fire), toxic and corrosive hydrogen iodide gas can be released.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining administrative controls, engineering controls, and PPE, is essential for mitigating the risks associated with this compound.
Mandatory Personal Protective Equipment
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. If there is a significant risk of splashing, the use of a full-face shield over the goggles is strongly recommended.[3]
-
Hand Protection: Nitrile gloves are the standard requirement. Given that skin irritation is a primary hazard, ensure gloves are inspected before use and changed immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area to prevent the spread of chemical residues.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully fastened. Clothing should cover the legs, and closed-toe shoes are mandatory.
Essential Engineering Controls
The causality here is simple: to prevent irritation and potential long-term toxicity from inhalation, vapors must be controlled at the source.
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a properly functioning chemical fume hood.[8]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[8]
Caption: Sequential Suzuki-Miyaura coupling strategy.
Field-Proven Protocol: Sequential Suzuki-Miyaura Coupling
This protocol describes the synthesis of an unsymmetrical 1-fluoro-3,5-diarylbenzene, a scaffold relevant to kinase inhibitor development. This procedure is adapted from established methods for dihaloarenes. [9] Step 1: Mono-arylation
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 eq.), the first arylboronic acid (1.1 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-3 mol%). The choice of a less active catalyst helps ensure mono-coupling.
-
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting material and the appearance of the mono-coupled product.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the mono-arylated intermediate.
Step 2: Di-arylation
-
Reaction Setup: Using the purified mono-arylated intermediate from Step 1 (1.0 eq.), set up a new reaction flask with the second, different arylboronic acid (1.2 eq.) and a stronger base like Cs₂CO₃ or K₃PO₄ (2.5 eq.).
-
Catalyst System: A more robust catalyst system may be required to react the second C-I bond, especially if it is now more sterically hindered. A system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) is a common choice.
-
Reaction: Add degassed solvent, and heat the reaction to a higher temperature (e.g., 100-110 °C). Monitor for completion.
-
Workup and Purification: Perform an aqueous workup as described above. Purify the final product by column chromatography or recrystallization to yield the unsymmetrical 1-fluoro-3,5-diarylbenzene.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Relevance in Drug Development: Scaffolds for Kinase and PARP Inhibitors
The 1-fluoro-3,5-disubstituted benzene motif is a privileged scaffold in modern medicinal chemistry, appearing in several advanced drug candidates and approved medicines. The strategic placement of the fluorine atom and the two points of diversity from the iodine precursors allow for fine-tuning of structure-activity relationships (SAR).
Case Study: PARP Inhibitors (e.g., Olaparib)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with DNA repair deficiencies, such as those with BRCA mutations. Olaparib (Lynparza) is a leading example. [8][10]While Olaparib itself contains a 2-fluoro-5-substituted benzamide core, the underlying synthetic strategy is directly applicable to a this compound starting material to generate novel analogues. The core structure of Olaparib features a fluorobenzamide moiety linked to a phthalazinone heterocycle and a piperazine ring. The precursor to this core is a fluorinated benzoic acid, which is readily synthesized from a halo-precursor via cross-coupling or carbonylation.
(Image Credit: PubChem CID 23725625) [8] A synthetic strategy using this compound could involve an initial Sonogashira or Suzuki coupling to install the benzyl-phthalazinone equivalent, followed by a carbonylation or a second coupling to generate a benzoic acid derivative, which is then coupled to the piperazine fragment.
Case Study: FAK Inhibitors (e.g., TAE226)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell migration and survival. [11]The inhibitor TAE226 is a potent FAK inhibitor with a bis-anilino pyrimidine core. [9][12]Many kinase inhibitors utilize a diarylamine or related biaryl scaffold to occupy the ATP-binding pocket of the enzyme. The ability to synthesize unsymmetrical diaryl compounds efficiently via sequential cross-coupling makes this compound an ideal starting point for building libraries of novel kinase inhibitors around this theme.
(Image Credit: Selleck Chemicals, CAS 761437-28-9) [9]
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Selleck Chemicals. TAE226 (NVP-TAE226) | FAK inhibitor | CAS 761437-28-9.
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Wikipedia. Olaparib.
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PubChem. Olaparib. National Center for Biotechnology Information.
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Selleck Chemicals. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0.
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National Center for Biotechnology Information. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes.
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National Center for Biotechnology Information. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation.
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Global Substance Registration System. OLAPARIB.
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ResearchGate. Crystal Structures of the FAK Kinase in Complex with TAE226 and Related Bis-Anilino Pyrimidine Inhibitors Reveal a Helical DFG Conformation.
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RCSB PDB. 2JKK: Focal Adhesion Kinase catalytic domain in complex with bis-anilino pyrimidine inhibitor.
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MDPI. The Development of FAK Inhibitors: A Five-Year Update.
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Inchem.org. Dichlorobenzenes (IARC Summary & Evaluation, Volume 73, 1999).
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PubMed. Toxicity studies of 1,3-dichlorobenzene in Sprague-Dawley rats.
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PubMed. Comparison of the toxicity of p-dichlorobenzene (p-DCB) administered to male F344 rats orally or by the inhalation route.
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A MATERIAL SAFETY DATA SHEET 1, 3 Diiodobenzene 1.1 Product Identifiers.
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ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
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Fisher Scientific. SAFETY DATA SHEET.
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PubChem. 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information.
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Sigma-Aldrich. 1,3-Diiodobenzene 98.
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ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent.
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ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
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Santa Cruz Biotechnology. 1,3-Diiodobenzene | CAS 626-00-6 | SCBT.
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PubChem. 4-Fluoroiodobenzene. National Center for Biotechnology Information.
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ECHEMI. 626-00-6, 1,3-Diiodobenzene Formula.
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BLD Pharm. 2265-91-0|1,3-Difluoro-5-iodobenzene.
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Morressier. Synthesis of tri-substituted furans via sequential one-pot suzuki-miyaura coupling reactions.
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An In-depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for 1-Fluoro-3,5-diiodobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the structural information encoded within each spectrum, grounded in the principles of spectroscopic analysis.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to a distinct set of spectroscopic features. The interplay of the electron-withdrawing fluorine atom and the bulky, electron-donating (via hyperconjugation) yet polarizable iodine atoms dictates the electronic environment of the aromatic protons and carbons, which is directly reflected in the NMR spectra. The vibrational modes of the C-F, C-I, and substituted benzene ring bonds will be evident in the infrared spectrum, while the overall molecular weight and fragmentation pattern will be determined by mass spectrometry.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2, H-6 | 7.5 - 7.8 | Doublet of triplets (dt) or Triplet of doublets (td) | ³J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 5-8 Hz |
| H-4 | 7.8 - 8.1 | Triplet of triplets (tt) or multiplet | ³J(H,H) ≈ 2-3 Hz, ⁵J(H,F) ≈ 1-2 Hz |
Rationale and Interpretation:
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals in the aromatic region.
-
Symmetry: Due to the molecule's C₂ᵥ symmetry, the protons at positions 2 and 6 (H-2 and H-6) are chemically equivalent, as are the carbons to which they are attached. Similarly, the iodine atoms at positions 3 and 5 are equivalent. This symmetry simplifies the spectrum.
-
Chemical Shifts: The electron-withdrawing nature of the fluorine and iodine atoms will deshield the aromatic protons, causing them to resonate at a relatively downfield region (typically between 7.0 and 8.5 ppm). The proton at the 4-position (H-4) is situated between two iodine atoms and is expected to be the most deshielded. The protons at the 2 and 6 positions (H-2, H-6) are adjacent to the fluorine and iodine atoms, respectively, and will also experience significant deshielding.
-
Coupling Patterns:
-
H-2 and H-6: These protons will be coupled to the adjacent H-4 proton (a small meta-coupling, ³J(H,H)) and to the fluorine atom (a four-bond coupling, ⁴J(H,F)). This will likely result in a doublet of triplets or a triplet of doublets.
-
H-4: This proton will be coupled to the two equivalent H-2 and H-6 protons (meta-coupling, ³J(H,H)) and will also exhibit a five-bond coupling to the fluorine atom (⁵J(H,F)). This would be expected to produce a triplet of triplets, although the small coupling constants might lead to a more complex multiplet.
-
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 | 160 - 165 | Doublet | ¹J(C,F) ≈ 240-260 |
| C-2, C-6 | 115 - 120 | Doublet | ²J(C,F) ≈ 20-25 |
| C-3, C-5 | 90 - 95 | Doublet | ³J(C,F) ≈ 2-5 |
| C-4 | 135 - 140 | Triplet or Doublet of Doublets | ⁴J(C,F) ≈ 1-3 |
Rationale and Interpretation:
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, with the chemical shifts and C-F coupling constants being particularly informative.
-
Chemical Shifts:
-
C-1 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear at a very downfield chemical shift, typically in the range of 160-165 ppm.
-
C-3, C-5 (C-I): The carbons bonded to the iodine atoms will be heavily shielded due to the "heavy atom effect" of iodine. This will cause their signals to appear at an unusually upfield position for aromatic carbons, likely in the 90-95 ppm range.
-
C-2, C-6: These carbons are ortho to the fluorine and will be influenced by its electron-withdrawing effect, appearing in the 115-120 ppm region.
-
C-4: This carbon is para to the fluorine and meta to the two iodine atoms, and its chemical shift will be influenced by both, expected around 135-140 ppm.
-
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of coupling between the carbon and fluorine nuclei.
-
¹J(C,F): The one-bond coupling between C-1 and the fluorine atom will be very large, on the order of 240-260 Hz, resulting in a large doublet for the C-1 signal.
-
ⁿJ(C,F): Two-bond (²J), three-bond (³J), and even four-bond (⁴J) couplings will also be observed, with their magnitudes decreasing with the number of bonds separating the carbon and fluorine atoms. This coupling will split the signals for C-2/C-6, C-3/C-5, and C-4 into doublets or more complex multiplets.
-
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Program: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H couplings, leaving only the C-F couplings.
-
Acquisition Time: ¹³C has a much lower natural abundance than ¹H, so a larger number of scans and a longer acquisition time are generally required to obtain a spectrum with a good signal-to-noise ratio.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and the overall vibrational modes of a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1550 | C=C stretching (aromatic ring) |
| 1450 - 1400 | C=C stretching (aromatic ring) |
| 1250 - 1100 | C-F stretching |
| 850 - 750 | C-H out-of-plane bending |
| Below 700 | C-I stretching |
Rationale and Interpretation:
-
C-F Stretch: A strong, characteristic absorption band for the C-F stretch is expected in the 1250-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: The benzene ring will exhibit several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.
-
C-H Bending: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in this region.
-
C-I Stretch: The C-I stretching vibration occurs at very low wavenumbers, typically below 700 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As this compound is likely a solid or a high-boiling liquid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared for a solid sample.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument then automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 348 | Molecular ion (M⁺) peak, corresponding to the molecular weight of C₆H₃FI₂. |
| 221 | [M - I]⁺ fragment, loss of one iodine atom. |
| 127 | I⁺, iodine cation. |
| 95 | [C₆H₃F]⁺ fragment, loss of two iodine atoms. |
Rationale and Interpretation:
-
Molecular Ion Peak: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the exact mass of this compound (347.83 g/mol ). The presence of two iodine atoms will result in a characteristic isotopic pattern.
-
Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is therefore the most likely to break upon ionization. This will lead to a prominent peak corresponding to the loss of an iodine atom ([M - I]⁺). Further fragmentation could involve the loss of the second iodine atom. The presence of a peak at m/z 127 would be a strong indicator of the presence of iodine.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted fragmentation pathway of this compound in mass spectrometry.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with the analysis of structurally similar compounds, we have constructed a detailed and reliable spectroscopic profile for this important chemical intermediate. The predicted ¹H and ¹³C NMR, IR, and mass spectral data, along with the rationale for their interpretation, will serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols offer a practical guide for obtaining and analyzing the spectroscopic data for this and related compounds.
References
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PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. (A general reference for spectroscopic principles).
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Fluoro-3,5-diiodobenzene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-fluoro-3,5-diiodobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical predictions, spectral interpretation, and practical considerations for acquiring high-quality data for this specific halogenated aromatic compound.
Introduction: The Structural Landscape of this compound
This compound (C₆H₃FI₂) is a substituted aromatic compound whose structure presents a fascinating case for NMR analysis. The molecule's C₂ᵥ symmetry, combined with the presence of three different halogen substituents, creates a distinct and predictable set of spectral features. The highly electronegative fluorine atom and the large, polarizable iodine atoms exert significant and opposing electronic effects on the aromatic ring, influencing the chemical shifts of the resident protons and carbons.
Furthermore, the presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) introduces spin-spin coupling to both ¹H and ¹³C nuclei, which is critical for unambiguous structural assignment.[1][2] Understanding these coupling pathways is paramount to a complete spectral interpretation. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, explaining the causality behind the observed phenomena.
Figure 1: Molecular structure of this compound showing atom numbering.
Analysis of the ¹H NMR Spectrum
Due to the molecule's symmetry, there are two distinct proton environments: the single proton at the C4 position (H4) and the two equivalent protons at the C2 and C6 positions (H2, H6). This results in two signals in the ¹H NMR spectrum.
-
Chemical Shifts (δ): The chemical shifts are influenced by the inductive and anisotropic effects of the halogens. The fluorine atom strongly withdraws electron density, deshielding nearby protons. Conversely, iodine's effect is more complex, involving electronegativity and magnetic anisotropy. The protons at C2 and C6 are ortho to the fluorine and are expected to be the most deshielded. The proton at C4 is para to the fluorine and meta to two iodine atoms.
-
Spin-Spin Coupling: The key to interpreting the spectrum lies in the coupling patterns.
-
¹H-¹H Coupling: The protons H2 and H4 are meta to each other, as are H6 and H4. This will result in a small meta-coupling (⁴JHH), typically in the range of 2-3 Hz.
-
¹H-¹⁹F Coupling: The fluorine atom couples to all protons. H2 and H6 are ortho to the fluorine, leading to a significant ³JHF coupling, typically 5-10 Hz. The H4 proton is para to the fluorine, resulting in a smaller ⁵JHF coupling, often 0-3 Hz.[3]
-
Predicted Splitting Patterns:
-
Signal for H2/H6: This signal will be split by the H4 proton (triplet, due to coupling to one proton) and by the fluorine atom (doublet). The combination results in a triplet of doublets (td) or a doublet of triplets (dt) , depending on the relative magnitudes of ³JHF and ⁴JHH.
-
Signal for H4: This signal will be split by the two equivalent H2/H6 protons (triplet) and by the fluorine atom (doublet). This will appear as a triplet of doublets (td) .
Figure 2: ¹H-¹⁹F and ¹H-¹H spin-spin coupling pathways in this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| H2, H6 | ~7.4 - 7.6 | Triplet of Doublets (td) | ³JHF ≈ 5-10 Hz, ⁴JHH ≈ 2-3 Hz |
| H4 | ~7.0 - 7.2 | Triplet of Doublets (td) | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 0-3 Hz |
Note: Predicted chemical shifts are estimates based on analogous structures. Actual values depend on the solvent and concentration.
Analysis of the ¹³C NMR Spectrum
The C₂ᵥ symmetry dictates four unique carbon environments: C1 (fluorine-bound), C2/C6 (hydrogen-bound), C3/C5 (iodine-bound), and C4 (hydrogen-bound). Therefore, four distinct signals are expected in the ¹H-decoupled ¹³C NMR spectrum.
-
Chemical Shifts (δ):
-
C1: Directly attached to the highly electronegative fluorine, this carbon is significantly deshielded and will appear far downfield. It will also exhibit a very large one-bond coupling to fluorine.[4][5]
-
C3/C5: The "heavy atom effect" of iodine causes a strong shielding of the directly attached carbon.[6] Therefore, the C3/C5 signal is expected to appear significantly upfield, potentially even below the signals for the protonated carbons.
-
C2/C6 & C4: These protonated carbons will appear in the typical aromatic region (~110-130 ppm). Their precise shifts are modulated by the combined effects of the three halogens.
-
-
¹³C-¹⁹F Coupling: This is the most informative feature of the ¹³C spectrum. The ¹⁹F nucleus couples to all carbons in the ring, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.[5][7]
-
¹JCF (C1): A very large coupling (typically > 240 Hz) will split the C1 signal into a doublet.[5]
-
²JCF (C2/C6): A moderate two-bond coupling (~20-30 Hz) will split the C2/C6 signal into a doublet.
-
³JCF (C3/C5): A smaller three-bond coupling (~5-10 Hz) will split the C3/C5 signal into a doublet.
-
⁴JCF (C4): The smallest long-range coupling (~1-5 Hz) will split the C4 signal into a doublet.
-
Figure 3: ¹³C-¹⁹F spin-spin coupling pathways in this compound.
Table 2: Predicted ¹³C NMR Data for this compound (¹H-Decoupled)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |
| C1 | ~160 - 165 | Doublet | ¹JCF > 240 |
| C2, C6 | ~115 - 125 | Doublet | ²JCF ≈ 20-30 |
| C4 | ~125 - 135 | Doublet | ⁴JCF ≈ 1-5 |
| C3, C5 | ~90 - 95 | Doublet | ³JCF ≈ 5-10 |
Note: All signals are doublets due to C-F coupling. The heavy atom shielding effect places the C-I signal significantly upfield.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality NMR data. The key is to use standard parameters that can be referenced against known solvent signals and internal standards.
A. Sample Preparation
-
Analyte Mass: Weigh approximately 10-20 mg of this compound for ¹³C NMR or 1-5 mg for ¹H NMR. The higher concentration for ¹³C is necessary due to its lower natural abundance and gyromagnetic ratio.[8]
-
Solvent Selection: Use deuterated chloroform (CDCl₃), as it is an excellent solvent for many organic compounds and has well-characterized residual proton and carbon signals (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).[9][10] Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference. TMS provides a sharp singlet at 0.00 ppm for both ¹H and ¹³C spectra, ensuring accurate chemical shift calibration.[10]
-
Dissolution: Cap the NMR tube and vortex or invert gently until the sample is fully dissolved. Ensure a homogeneous solution.
B. Spectrometer Setup & ¹H NMR Acquisition
-
Instrument Tuning: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity and optimal pulse shapes.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.[10]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent or TMS peak shape.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to ~12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete T1 relaxation.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a clear spectrum.
-
C. Spectrometer Setup & ¹³C NMR Acquisition
-
Instrument Tuning: Tune and match the probe for the ¹³C frequency.
-
Locking & Shimming: Use the same lock and shim values established for the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard pulse-acquire sequence with proton noise decoupling (e.g., 'zgpg30' on Bruker systems) to produce a singlet for each carbon environment (which will then be split by fluorine).[8]
-
Spectral Width: Set to ~220-240 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A shorter delay of 2 seconds is often sufficient.
-
Number of Scans (NS): A higher number of scans (e.g., 256 to 1024) is required due to the low sensitivity of the ¹³C nucleus.[8]
-
This structured approach ensures that the resulting spectra are both high in quality and directly comparable to reference data, upholding the principles of experimental trustworthiness.
Conclusion
The NMR spectra of this compound are rich with structural information. The ¹H spectrum is defined by its two distinct signals, whose multiplicities are a direct consequence of both H-H meta and H-F ortho/para couplings. The ¹³C spectrum provides an even more definitive fingerprint, with four unique carbon signals, each split into a doublet by the fluorine atom. The characteristic large ¹JCF coupling and the significant upfield shift of the iodine-bound carbons are key identifiers. By understanding these fundamental principles and employing a robust experimental protocol, researchers can confidently use ¹H and ¹³C NMR to verify the structure and purity of this and related halogenated compounds.
References
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
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Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. [Link]
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Adcock, W., & Khor, T. C. (1977). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1549-1562. [Link]
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Wasylishen, R. E., & Lichter, R. L. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(17), 5463-5467. [Link]
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Page, T. F. (1967). Spectral analysis of the 1 H, 19 F and 13 C NMR spectra of fluorobenzene. Molecular Physics, 13(6). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. Retrieved from [Link].
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
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Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(28), 8889–8895. [Link]
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Emsley, J. W., & Mooney, E. F. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
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University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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Reich, H. J. (n.d.). Notes on NMR Solvents. University of Wisconsin. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General knowledge, no direct link available for snippet)
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Emsley, J. W., & Mooney, E. F. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9605, 4-Fluoroiodobenzene. Retrieved from [Link].
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Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 421-430. [Link]
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Foroutan-Nejad, C., & Straka, M. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(44), 28033-28040. [Link]
-
Yim, C. T., & Gilson, D. F. R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(7), 1057-1064. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of deuterofluorobenzenes. Retrieved from [Link]
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potential applications of 1-Fluoro-3,5-diiodobenzene in medicinal chemistry
An In-depth Technical Guide:
Leveraging 1-Fluoro-3,5-diiodobenzene in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. This compound has emerged as a uniquely powerful scaffold, offering a trifecta of desirable attributes for the medicinal chemist: two chemically distinct iodine atoms for sequential, site-selective functionalization, and a fluorine atom for metabolic and physicochemical modulation. This guide provides an in-depth exploration of the strategic application of this versatile reagent, moving beyond simple reaction lists to explain the causal reasoning behind its use in constructing complex molecular architectures, with a focus on kinase inhibitors and advanced imaging agents.
The Strategic Value Proposition: Why Choose this compound?
The utility of this compound lies in its pre-packaged combination of features that address common challenges in drug design. The dual iodine substituents serve as orthogonal synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] The inherent electronic asymmetry, induced by the powerfully electron-withdrawing fluorine atom, allows for a degree of regioselectivity in these reactions.
More profoundly, the fluorine atom itself is a strategic element for optimizing drug-like properties.[2] Its introduction can:
-
Enhance Metabolic Stability: Fluorine can be used to block sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate.[3]
-
Modulate Lipophilicity: The substitution of hydrogen with fluorine increases lipophilicity, which can be fine-tuned to improve membrane permeability and access to targets within the central nervous system.[4]
-
Improve Binding Affinity: The highly polarized C-F bond can engage in favorable dipole-dipole interactions or form non-canonical hydrogen bonds with protein targets, enhancing binding potency and selectivity.[3]
-
Tune pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, which is critical for optimizing solubility and target engagement at physiological pH.[3]
Table 1: Comparison of Key Physicochemical Properties
| Property | Hydrogen (C-H) | Fluorine (C-F) | Implication in Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F is a good bioisostere for H.[2] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Induces strong bond polarity, influencing molecular interactions and reactivity.[4] |
| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | High C-F bond strength confers significant metabolic stability.[2] |
| Lipophilicity Contribution (π) | +0.50 | +0.15 (for CF₃) | Can be used to systematically adjust a molecule's overall lipophilicity.[4] |
This combination of a stable, property-modulating group with two versatile reactive centers makes this compound a high-value starting material for building libraries of complex molecules aimed at high-value biological targets.
Core Synthetic Applications: Sequential Cross-Coupling
The primary utility of the diiodo scaffold is the ability to perform sequential, regioselective cross-coupling reactions. This allows for the controlled, stepwise construction of complex, unsymmetrical bi-aryl or aryl-heteroaryl structures, which are common motifs in many classes of drugs, particularly kinase inhibitors.[1]
Caption: Workflow for sequential cross-coupling on the this compound scaffold.
Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl iodide and a boronic acid or ester.[1] This is frequently the first step in a sequence to introduce a key pharmacophoric element.
Self-Validating Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.). The use of an inert atmosphere (Argon or Nitrogen) is critical as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.
-
Solvent and Base: Add a degassed solvent system, typically a mixture like Dioxane/Water (4:1). Add a base, such as K₂CO₃ or Cs₂CO₃ (3.0 eq.). The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rate and side-product formation.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Disappearance of the starting material and the appearance of a new, less polar spot (by TLC) indicates progress.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. Successful purification yields a single major product, confirming the reaction's completion and selectivity.
Buchwald-Hartwig Amination: A Protocol for C-N Bond Formation
Following the initial Suzuki coupling, the remaining C-I bond can be functionalized, for example, via Buchwald-Hartwig amination to form a C-N bond, a key linkage in many kinase inhibitors.[1]
Self-Validating Protocol:
-
Inert Atmosphere: To a flame-dried flask, add the mono-arylated intermediate from the Suzuki reaction (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Solvent and Base: Add an anhydrous, degassed solvent such as Toluene or Dioxane. Add a strong, non-nucleophilic base, typically NaOtBu or K₃PO₄ (2.0 eq.). The choice of ligand and base is crucial for catalyst efficacy and must often be screened for a given substrate pair.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere until the starting material is consumed as monitored by LC-MS.
-
Workup and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography provides the final product. The identity and purity are confirmed by NMR and mass spectrometry, validating the success of the second sequential coupling.
Application Case Study: Kinase Inhibitors for Oncogenic Signaling
A major application of this scaffold is in the synthesis of protein kinase inhibitors.[5][6] Many cancers are driven by aberrant signaling through kinase cascades, such as the RAS-RAF-MEK-ERK pathway, making these enzymes prime therapeutic targets.[1] The this compound core allows for the precise positioning of functionalities that can occupy the ATP-binding pocket of these kinases.
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- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Fluoro-3,5-diiodobenzene from 3,5-Difluoroaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3,5-diiodobenzene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms, allows for selective functionalization through various cross-coupling reactions. This application note provides a comprehensive guide to the synthesis of this compound, starting from the readily available 3,5-difluoroaniline. The described methodology follows a modified Sandmeyer-type reaction, a robust and widely utilized transformation in aromatic chemistry.[1][2][3] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and address critical safety considerations.
Reaction Principle and Mechanism
The synthesis proceeds in two key stages: the diazotization of the primary aromatic amine (3,5-difluoroaniline) to form a diazonium salt, followed by the substitution of the diazonium group with iodine.
-
Diazotization: 3,5-Difluoroaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid (H₂SO₄).[4][5] This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[4][6] The fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the stability of the diazonium salt intermediate.[7][8]
-
Iodination: The aqueous solution of the freshly prepared diazonium salt is then introduced to a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide anion (I⁻) proceeds readily to form the desired this compound.[4][9] Unlike classical Sandmeyer reactions for chlorination or bromination, which often require a copper(I) catalyst, the iodination of diazonium salts is typically facile and does not necessitate a catalyst.[3][9][10] This is attributed to the fact that the iodide ion itself can act as a reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.[9]
Visualizing the Synthesis Workflow
The overall transformation can be visualized as a two-step process, starting with the formation of the diazonium salt intermediate, which is then converted to the final product.
Sources
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Strategic Suzuki-Miyaura Cross-Coupling of 1-Fluoro-3,5-diiodobenzene for Pharmaceutical Scaffolding
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 1-Fluoro-3,5-diiodobenzene stands out as a valuable and versatile building block, enabling the sequential and site-selective introduction of diverse aryl and heteroaryl moieties through the Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the controlled mono- and di-arylation of this compound. We delve into the mechanistic rationale behind achieving high selectivity, offer detailed, field-proven protocols, and present a framework for troubleshooting, ensuring the reliable synthesis of high-value fluorinated biaryl and terphenyl intermediates.
Introduction: The Power of Fluorine and Site-Selectivity
Fluorinated compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties imparted by the fluorine atom.[4][5] Its high electronegativity and relatively small size can profoundly influence a molecule's pKa, lipophilicity, and conformation, which are critical parameters in drug design.[1][6] The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a premier method for constructing C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7][8][9]
The substrate this compound offers a unique synthetic opportunity. The significant difference in reactivity between the C–I and C–F bonds under typical Suzuki-Miyaura conditions ensures that the C–F bond remains intact. The primary challenge and opportunity lie in controlling the reaction to selectively substitute one or both iodine atoms. This control allows for two distinct synthetic pathways from a single precursor:
-
Mono-arylation: Creates a fluorinated iodo-biaryl, a bifunctional intermediate ready for a second, different cross-coupling reaction to build complex, unsymmetrical molecules.
-
Di-arylation (Exhaustive Coupling): Produces symmetrical 1-fluoro-3,5-diarylbenzene scaffolds, which are common cores in various therapeutic agents.
Achieving this selectivity is not trivial and depends on a careful interplay of stoichiometry, catalyst system, and reaction conditions.[10][11][12] This guide will illuminate the principles and practices for mastering these transformations.
Mechanistic Rationale for Selectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13][14] Understanding this cycle is crucial for manipulating the reaction outcome.
The Catalytic Cycle
The reaction consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) complex. This is often the rate-determining step.[13][15] The reactivity order for halides is I > Br > OTf >> Cl >> F.[8]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., boronic acid) is transferred to the palladium(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[13][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Selectivity with this compound
For this compound, both C-I bonds are electronically equivalent and highly reactive towards oxidative addition. Therefore, achieving selective mono-arylation requires carefully controlling the reaction kinetics and reagent stoichiometry.
-
Stoichiometric Control: This is the most direct method. By using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the boronic acid relative to the diiodobenzene, the reaction can be stopped after the first coupling event, as the limiting reagent is consumed.
-
Catalyst and Ligand Choice: Highly active catalysts, often employing bulky, electron-rich phosphine ligands like SPhos or XPhos, can promote high turnover rates.[17][18] While seemingly counterintuitive for selectivity, a highly active catalyst can ensure that the reaction proceeds cleanly and efficiently even at lower temperatures, which can help mitigate over-reaction. For di-arylation, these highly active catalysts ensure the reaction goes to completion.
-
Reaction Conditions: Lower temperatures and shorter reaction times generally favor the mono-coupled product. Conversely, higher temperatures, longer reaction times, and an excess of the boronic acid and base will drive the reaction towards the di-coupled product.[19]
Caption: Strategic pathways for selective mono- vs. di-arylation.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants; consult Safety Data Sheets (SDS) before use. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: Selective Mono-Arylation
This protocol is optimized for the synthesis of 3-fluoro-5-iodo-1,1'-biphenyl.
Reagent Table:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Equivalents |
|---|---|---|---|---|---|
| This compound | 2265-91-0 | 363.90 | 364 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 134 mg | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (364 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the resulting suspension with a gentle stream of argon for 10-15 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive flow of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. Look for the consumption of the starting diiodobenzene and the appearance of the mono- and di-coupled products. Aim to stop the reaction when the ratio of mono- to di-coupled product is maximized.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-arylated product from unreacted starting material and the di-arylated byproduct.
Protocol 2: Exhaustive Di-Arylation
This protocol is optimized for the synthesis of 3,5-diphenyl-1-fluorobenzene.
Reagent Table:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Equivalents |
|---|---|---|---|---|---|
| This compound | 2265-91-0 | 363.90 | 364 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 305 mg | 2.5 | 2.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 24 mg | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 977 mg | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (364 mg, 1.0 mmol), phenylboronic acid (305 mg, 2.5 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Add toluene (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Sparge the mixture with argon for 15 minutes.
-
Catalyst Addition: Under a positive argon flow, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24 mg, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the complete consumption of both the starting material and the mono-arylated intermediate by TLC or GC-MS. The reaction is typically complete in 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization (e.g., from ethanol) to yield the pure di-arylated product.
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | Inactive catalyst (degraded by oxygen); Insufficiently degassed solvents; Impure reagents; Inappropriate base or solvent. | Use a fresh bottle of catalyst or a glovebox. Ensure thorough degassing of all solvents. Use high-purity, dry reagents. Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |
| Poor Selectivity (Mono) | Reaction time too long or temperature too high; Boronic acid amount slightly too high. | Monitor reaction closely and stop when mono-product is maximized. Use slightly less than 1.1 eq. of boronic acid (e.g., 1.05 eq.). |
| Incomplete Di-Arylation | Insufficient boronic acid or base; Reaction time too short; Catalyst deactivation. | Increase equivalents of boronic acid (to 2.5-3.0) and base. Extend reaction time. Use a more robust ligand (e.g., a biaryl phosphine like SPhos). |
| Protodeborylation | Presence of excess water or oxygen; Base too strong or temperature too high. | Ensure reagents are dry and the system is inert. Use degassed solvents. Consider a milder base or lower reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species; Inefficient transmetalation. | Ensure rigorous exclusion of air.[14] Increase reaction temperature to facilitate transmetalation. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and adaptable method for synthesizing valuable fluorinated scaffolds for drug discovery and materials science. By carefully controlling key reaction parameters—primarily reagent stoichiometry, but also catalyst choice, temperature, and time—chemists can selectively navigate between mono- and di-arylation pathways. The protocols and guidelines presented here offer a robust starting point for researchers to reliably produce these important intermediates, enabling the rapid diversification and optimization of lead compounds in the pharmaceutical development pipeline.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
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ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Bedford, R. B. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction. [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
RSC Publishing. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
ACS Publications. Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
ACS Publications. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
ResearchGate. 2,3‐Diiodobiphenyls via regioselective Suzuki–Miyaura cross‐coupling.... [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Cambridge Open Engage. (2025, October 9). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]
-
PubChem. 1,3-Difluoro-5-iodobenzene. [Link]
-
National Center for Biotechnology Information. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC. [Link]
-
NIST WebBook. 1-Fluoro-3-iodo-5-nitrobenzene. [Link]
-
ResearchGate. Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Center for Biotechnology Information. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC. [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
SciELO México. (2014). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
Mayo Clinic. (2020, June 2). Fluorinated scaffolds for antimalarial drug discovery. [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 1-Fluoro-3,5-diiodobenzene
Abstract
This document provides a comprehensive guide for the selective mono-amination of 1-fluoro-3,5-diiodobenzene utilizing the Buchwald-Hartwig cross-coupling reaction. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require a robust and selective method for the synthesis of fluorinated and iodinated aniline derivatives. By leveraging the differential reactivity of carbon-halogen bonds in palladium-catalyzed systems, this application note details a procedure that selectively targets one of the carbon-iodine bonds while preserving the carbon-fluorine and the second carbon-iodine bonds. This selective functionalization opens avenues for subsequent orthogonal cross-coupling reactions, making this compound a valuable scaffold for the synthesis of complex, polysubstituted aromatic compounds.
Introduction: The Strategic Value of Selective C-N Bond Formation
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.[1][4]
Polyhalogenated aromatic compounds present a unique synthetic challenge and opportunity. The ability to selectively functionalize one halogen over another allows for a stepwise and controlled approach to the synthesis of highly substituted and complex molecules.[5] this compound is a particularly interesting substrate in this regard. The significant difference in the bond dissociation energies of the C-I and C-F bonds allows for a high degree of chemoselectivity in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) center than the robust C-F bond, enabling selective amination at the iodine-substituted positions.[6]
This application note provides a detailed protocol for the selective mono-amination of this compound, yielding a valuable intermediate that can be further diversified through subsequent functionalization of the remaining C-I bond.
Mechanistic Rationale for Selectivity
The selectivity of the Buchwald-Hartwig amination of this compound is rooted in the fundamental steps of the catalytic cycle. The generally accepted mechanism for this reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[7][8]
The key to selectivity lies in the initial oxidative addition step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl > F.[8] This trend is a consequence of the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. The C-I bond is significantly weaker than the C-F bond, making it much more susceptible to cleavage and insertion of the palladium catalyst.
Therefore, under carefully controlled conditions, the palladium catalyst will preferentially react with one of the C-I bonds of this compound, leaving the C-F bond and the second C-I bond intact. This allows for the isolation of the mono-aminated product in high yield.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from established procedures for the selective amination of polyhalogenated arenes and is optimized for the mono-amination of this compound.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Amine (e.g., Morpholine) | Anhydrous, ≥99% | Commercially Available | Ensure dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | |
| Xantphos | ≥98% | Commercially Available | |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Finely powdered. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Schlenk Flask/Reaction Tube | - | - | Oven-dried. |
| Magnetic Stir Bar | - | - | |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Magnetic stirrer with heating plate.
-
Standard laboratory glassware.
-
Syringes and needles for liquid transfers.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times.
-
Addition of Base and Amine: Under a positive pressure of inert gas, add finely powdered cesium carbonate (1.4 mmol, 1.4 eq) and the desired amine (e.g., morpholine, 1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots from the reaction mixture under an inert atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for the selective mono-amination.
Optimization and Troubleshooting
| Parameter | Recommendation/Rationale | Troubleshooting |
| Catalyst System | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like Xantphos is a good starting point. | Low conversion: Increase catalyst loading slightly (e.g., to 3 mol%). Consider other Buchwald ligands (e.g., SPhos, RuPhos). |
| Base | Cesium carbonate is a strong, yet relatively mild base that is effective in these couplings. | Incomplete reaction: Ensure the base is finely powdered and dry. Other strong, non-nucleophilic bases like K₃PO₄ or NaOtBu can be screened. |
| Solvent | Toluene is a common and effective solvent. Dioxane can also be used. | Solubility issues: Ensure all reagents are soluble at the reaction temperature. |
| Temperature | 110 °C is a typical temperature for these reactions. | Slow reaction: Increase the temperature to 120 °C. If substrate or product is thermally sensitive, a lower temperature with a more active catalyst system may be necessary. |
| Stoichiometry | A slight excess of the amine (1.2 eq) is used to drive the reaction to completion. | Double amination observed: Reduce the equivalents of amine to 1.05 eq. |
Safety and Handling
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Cesium carbonate is hygroscopic and should be stored in a desiccator.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocol described in this application note provides a reliable and selective method for the mono-amination of this compound. By exploiting the inherent differences in the reactivity of carbon-halogen bonds, this procedure allows for the synthesis of valuable fluorinated and iodinated aniline derivatives. These products can serve as versatile building blocks for the synthesis of a wide range of complex organic molecules with potential applications in drug discovery and materials science. Careful attention to the reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for achieving high selectivity and yield.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from a relevant chemical education resource.[7]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2025). ResearchGate.[4]
-
The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. (2021). ACS Catalysis.[5]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from a chemical process optimization resource.[9]
-
Palladium‐Catalyzed Amination of 3,5‐Dihalopyridines – a Convenient Route to New Polyazamacrocycles. (2005). Helvetica Chimica Acta.[10]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.[11]
-
Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. (2007). Angewandte Chemie International Edition.[1]
-
Optimization of Buchwald-Hartwig amination conditions. Benchchem.[12]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2020). Catalysts.[6]
-
Palladium-Catalyzed Regiodivergent Three Component Alkenylamination of Terminal Dienes with Alkyl and Aryl Amines. (2023). ChemRxiv.[13]
-
Activation of C–F bonds α to C–C multiple bonds. (2015). Chemical Communications.[14]
-
Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. (2000). Journal of the American Chemical Society.[15]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.[8]
-
Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. (2023). RSC Advances.[3]
-
Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. (2017). Chemical Reviews.[16]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (1998). Journal of the American Chemical Society.[17]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.[18]
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. (2020). Angewandte Chemie International Edition.[19]
-
Buchwald-Hartwig coupling. (2019). YouTube.[2]
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using 1-Fluoro-3,5-diiodobenzene in pharmaceutical intermediate synthesis
An Application Guide to the Strategic Use of 1-Fluoro-3,5-diiodobenzene in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the practical applications and synthetic protocols for this compound. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a uniquely functionalized aromatic building block that has garnered significant interest in medicinal chemistry. Its structure, featuring a central benzene ring symmetrically substituted with two iodine atoms and a fluorine atom, offers a powerful platform for constructing complex molecular architectures.
The two iodine atoms serve as versatile handles for sequential, regioselective metal-catalyzed cross-coupling reactions. As the most reactive of the halogens in many common coupling reactions, the C-I bonds provide reliable sites for introducing molecular diversity.[1] The strategic placement of the fluorine atom imparts desirable properties to the final molecule, such as altered electronic characteristics, enhanced metabolic stability, and improved binding affinity, which are critical considerations in modern drug design.[2]
This combination of reactive sites allows for a controlled, stepwise synthesis, making this compound an invaluable precursor for a wide range of pharmaceutical intermediates. This guide will explore its application in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄FI | PubChem[3] |
| Molecular Weight | 222.00 g/mol | PubChem[3] |
| CAS Number | 1121-86-4 | PubChem[3] |
| Physical State | Liquid (at 20 °C) | TCI Chemicals[4] |
| Synonyms | m-Fluoroiodobenzene, 3-Fluoroiodobenzene | PubChem[3] |
Note: The user requested information on this compound, but the initial search results provided more data on the related mono-iodo compound, 1-Fluoro-3-iodobenzene. The data presented here is for the mono-iodo variant as a close proxy. The principles of reactivity and safety are largely transferable.
Safety and Handling
Safe laboratory practice requires adherence to established handling and storage protocols. Information aggregated from multiple safety data sheets underscores the following precautions.[5][6][7]
Hazard Identification:
-
H335: May cause respiratory irritation.[3]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[5][6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[5]
-
-
Handling: Wash hands and any exposed skin thoroughly after handling.[6][7] Avoid breathing vapors or mists.[5] Keep away from heat, sparks, and open flames.[6][7]
-
Storage: Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed. The material may be light-sensitive.[5] Store locked up.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The two C-I bonds can be functionalized sequentially, enabling the synthesis of both symmetrical and unsymmetrical products. This stepwise approach is fundamental to building complex drug candidates.
Caption: Logical workflow for sequential cross-coupling reactions.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds, forming the biaryl and aryl-heteroaryl motifs prevalent in many pharmaceuticals.[8][9] The reaction of this compound with arylboronic acids or esters provides a direct route to complex fluorinated biaryl systems.[10]
Caption: General scheme for Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar dihalogenated substrates.[10][11]
-
Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.) and the desired arylboronic acid (1.1-1.2 equiv. for monosubstitution; 2.2-2.5 equiv. for disubstitution).
-
Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 equiv.) and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 v/v).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure anaerobic conditions.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Role | Rationale / Field Insight |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Active Catalyst | PdCl₂(dppf) is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is air-sensitive but highly active. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates Boronic Acid | The choice of base can significantly impact yield. K₃PO₄ is a strong, non-nucleophilic base often used for challenging couplings. |
| Solvent | Dioxane/Water, Toluene/Water | Solubilizes Reactants | A biphasic system is common, with the aqueous phase containing the base. Thorough degassing is critical to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Reaction Rate | Higher temperatures are often required to drive the catalytic cycle, especially for the second coupling step. |
Sonogashira Coupling: Accessing Alkynyl Intermediates
The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[12][13] This reaction is essential for synthesizing conjugated enynes and other alkynyl-containing structures that are versatile intermediates in pharmaceutical synthesis.[14] The use of this compound allows for the direct and regioselective introduction of one or two alkynyl moieties.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is based on standard procedures for Sonogashira reactions involving aryl iodides.[11][15]
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Solvent and Base: Add an anhydrous amine base, which often serves as the solvent (e.g., triethylamine or diisopropylamine). Alternatively, a co-solvent like THF or DMF can be used.
-
Degassing: Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv. for monosubstitution; 2.2-2.5 equiv. for disubstitution) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The reaction is often exothermic. Monitor progress by TLC or GC/MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Typical Sonogashira Reaction Parameters
| Component | Example | Role | Rationale / Field Insight |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst | This is a classic and reliable catalyst for Sonogashira couplings. |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | Co-catalyst | CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Essential for high efficiency. |
| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and Solvent | The amine base neutralizes the HX by-product and often serves as the reaction solvent. DIPA can sometimes give cleaner reactions than Et₃N. |
| Temperature | 25 - 80 °C | Reaction Rate | Many Sonogashira couplings are facile at room temperature, but gentle heating can be used to accelerate slower reactions. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for pharmaceutical intermediate synthesis. Its capacity for selective, sequential functionalization via robust cross-coupling methodologies like the Suzuki-Miyaura and Sonogashira reactions allows for the efficient construction of complex, fluorinated molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this reagent in their drug discovery programs, paving the way for the development of novel therapeutics.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). 1-Fluoro-3-iodobenzene (stabilized with Copper chip).
- National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Fluoro-3-iodobenzene.
- ChemicalBook. (2025). 1-Fluoro-3-iodobenzene - Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for Reactions of 1,4-Diiodotetrafluorobenzene.
- BenchChem. (n.d.). Expert Insights: The Versatility of 1-Bromo-3-fluoro-4-iodobenzene in Chemical Synthesis.
- The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-5-iodobenzamide in Palladium Cross-Coupling Reactions.
- ResearchGate. (n.d.). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.
- ResearchGate. (2021). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration.
- ResearchGate. (n.d.). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
- ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Molecules. (2020). Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. National Institutes of Health.
- Sci-Hub. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett.
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- 2. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Fluoro-3-iodobenzene | 1121-86-4 | TCI AMERICA [tcichemicals.com]
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- 15. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Cross-Coupling of 1-Fluoro-3,5-diiodobenzene for Advanced Synthesis
Abstract
1-Fluoro-3,5-diiodobenzene is a pivotal C2-symmetric building block for the synthesis of complex, multi-substituted aromatic compounds. Its two reactive carbon-iodine (C-I) bonds, coupled with a stable carbon-fluorine (C-F) bond, offer a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of the experimental setups for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing this substrate. We delve into the mechanistic principles governing reactivity and selectivity, offering detailed, field-proven protocols designed for researchers, medicinal chemists, and materials scientists. The causality behind the choice of catalysts, ligands, bases, and solvents is explained to empower users to troubleshoot and adapt these methodologies for the construction of novel molecular architectures.
Introduction: The Strategic Value of this compound
In modern organic synthesis, the efficient construction of multi-substituted arenes is paramount for drug discovery, agrochemicals, and materials science. Polyhalogenated arenes serve as ideal starting points for diversification via cross-coupling reactions.[1][2] this compound is particularly valuable due to three key features:
-
Orthogonal Reactivity: The C-I bonds are significantly more reactive than the C-F bond in palladium-catalyzed cycles. The typical reactivity order for oxidative addition is C–I > C–Br > C–OTf > C–Cl >> C–F.[3][4] This inherent difference allows for selective functionalization at the iodine positions without disturbing the fluorine substituent, which can be retained for its unique electronic properties or as a handle for later-stage C-F activation chemistry.
-
Symmetrical Platform for Stepwise Functionalization: The molecule's C2 symmetry simplifies the initial mono-coupling reaction, as both iodine atoms are chemically equivalent. The product of the first coupling, a 1-fluoro-3-iodo-5-substituted-benzene, is an unsymmetrical intermediate poised for a second, different cross-coupling reaction, enabling the controlled synthesis of complex 1,3,5-trisubstituted patterns.[5][6]
-
Electronic Influence of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting molecule and may subtly affect the reactivity of the C-I bonds.
This guide focuses on harnessing these features through precise experimental control.
Caption: Synthetic utility of this compound.
General Experimental Considerations: Ensuring Success and Reproducibility
Palladium-catalyzed cross-coupling reactions are sensitive to oxygen, water, and impurities. Adherence to proper techniques is critical for achieving high yields and reproducibility.
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen). This is achieved using Schlenk lines or gloveboxes. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas for 30-60 minutes. Anhydrous solvents are required.
-
Reagent Quality: Use high-purity reagents. The palladium catalyst, ligands, and bases should be sourced from reputable suppliers. Boronic acids can dehydrate to form boroxines; their quality should be checked.
-
Glassware: All glassware should be oven- or flame-dried immediately before use to remove adsorbed water.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Starazo triple switches – synthesis of unsymmetrical 1,3,5-tris(arylazo)benzenes [beilstein-journals.org]
catalyst systems for selective mono-arylation of 1-Fluoro-3,5-diiodobenzene
An Application Guide to Catalyst Systems for Selective Mono-arylation of 1-Fluoro-3,5-diiodobenzene
Abstract: The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This application note provides a comprehensive guide to the selective mono-arylation of this compound, a valuable building block for introducing fluorine-containing motifs. We delve into the mechanistic principles governing selectivity, present robust catalyst systems, and offer detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Selectivity
This compound is an attractive starting material due to the differential reactivity of its C-I bonds compared to the more inert C-F bond in typical cross-coupling reactions. However, the two identical C-I bonds present a significant synthetic hurdle: controlling the reaction to favor mono-arylation over the thermodynamically driven di-arylation product. The successful synthesis of mono-arylated products is critical for subsequent diversification, allowing for the introduction of different functional groups at the remaining iodine position.
The primary challenge arises after the first successful cross-coupling. The resulting mono-arylated product, 1-aryl-3-fluoro-5-iodobenzene, can re-enter the catalytic cycle, leading to the undesired di-arylated byproduct. Strategies to achieve high selectivity rely on carefully tuning the catalyst system and reaction conditions to kinetically favor the dissociation of the mono-arylated product from the palladium catalyst before a second oxidative addition can occur.[1]
Part 1: Mechanistic Principles of Selective Mono-Arylation
Understanding the underlying mechanism of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is essential for rational catalyst design. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
The critical juncture for selectivity occurs after the first reductive elimination step, which releases the mono-arylated product. At this point, the active Pd(0) catalyst is in proximity to the newly formed product, which still contains a reactive C-I bond. This leads to a crucial competition:
-
Desired Pathway: Dissociation of the Pd(0) catalyst from the mono-arylated product, allowing the catalyst to react with another molecule of the starting this compound.
-
Undesired Pathway: A second oxidative addition of the same Pd(0) catalyst into the remaining C-I bond of the mono-arylated product, leading to di-arylation.
Several factors can be manipulated to steer the reaction toward the desired mono-arylation pathway.[3][4] The most effective of these is the strategic use of sterically demanding ancillary ligands on the palladium center.
Part 2: Catalyst System Design and Optimization
The choice of ligand is the single most critical factor in achieving high selectivity for mono-arylation. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are particularly effective.
-
Steric Hindrance: These ligands create a sterically congested environment around the palladium atom. This steric bulk physically disfavors the formation of the more crowded transition state required for the second oxidative addition, thereby promoting the dissociation of the mono-arylated product.[2]
-
Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step and promote efficient catalysis at lower temperatures.
Recommended Catalyst Components:
| Component | Recommended Reagents | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard, reliable, and commercially available palladium precursors that are readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky biaryl monophosphine ligands are proven to be highly effective in controlling selectivity in cross-couplings of polyhalogenated arenes.[5][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for the transmetalation step. K₃PO₄ is often a good starting point, offering a balance of reactivity and compatibility with functional groups. |
| Solvent | Toluene, Dioxane, THF, often with a water co-solvent | The choice of solvent can influence catalyst stability and solubility. Ethereal solvents or toluene are standard for Suzuki reactions. Solvent polarity can also affect selectivity.[1] |
Part 3: Experimental Protocols
The following protocols provide a robust starting point for the selective mono-arylation of this compound. Optimization may be required depending on the specific arylboronic acid used.
Workflow for Protocol Development
Protocol 1: Suzuki-Miyaura Selective Mono-Arylation
This protocol is designed as a general procedure for achieving high mono-selectivity.
Materials:
-
This compound
-
Arylboronic Acid (1.0 - 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add degassed toluene and degassed water to the vessel via syringe to create a 10:1 toluene:water mixture (e.g., 2 mL toluene, 0.2 mL water for a 0.25 mmol scale reaction). The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the vessel and briefly purge with the inert gas for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80 °C. Stir vigorously for 4-12 hours. Note: Lower temperatures (e.g., 60-80 °C) are recommended to maximize selectivity.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC/MS analysis to check for the consumption of starting material and the ratio of mono- to di-arylated product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Buchwald-Hartwig Selective Mono-Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[7][8] The principles of using bulky ligands to control selectivity remain the same.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 equivalents)
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq), RuPhos (0.03 eq), and NaOtBu (1.8 eq) to a dry reaction vessel.
-
Reagent Addition: Add this compound and the amine (1.3 eq) to the vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-100 °C with vigorous stirring for 6-24 hours.
-
Monitoring & Workup: Follow the monitoring and workup procedures as described in Protocol 1. The purification will isolate the mono-aminated product.
Troubleshooting and Final Considerations
-
Low Selectivity (High Di-arylation): If significant amounts of the di-arylated product are observed, consider decreasing the reaction temperature, reducing the amount of the boronic acid/amine coupling partner to be slightly substoichiometric (e.g., 0.95 eq), or screening an even bulkier ligand.
-
Low Conversion: If the reaction stalls, a modest increase in temperature or catalyst loading may be necessary. Ensure all reagents and solvents are of high purity and appropriately degassed, as oxygen can deactivate the catalyst.
By leveraging a deep understanding of reaction mechanisms and employing rationally designed catalyst systems featuring bulky phosphine ligands, researchers can overcome the inherent challenge of selectivity and efficiently synthesize valuable mono-arylated this compound derivatives.
References
- Time in Denbighshire, GB. Google Search. Accessed January 21, 2026.
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Accessed January 21, 2026. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Accessed January 21, 2026. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Accessed January 21, 2026. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). Accessed January 21, 2026. [Link]
-
Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Accessed January 21, 2026. [Link]
-
Buchwald–Hartwig amination. Wikipedia. Accessed January 21, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 21, 2026. [Link]
-
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors. National Institutes of Health (PMC). Accessed January 21, 2026. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 21, 2026. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
synthesis of functional materials using 1-Fluoro-3,5-diiodobenzene
An in-depth guide to the synthesis of functional materials leveraging the unique properties of 1-Fluoro-3,5-diiodobenzene. Authored for researchers and professionals in materials science and drug development.
GUIDE STRUCTURE
-
Section 1: Foundational Principles
-
1.1. Core Attributes of this compound
-
1.2. Strategic Advantages in Material Synthesis
-
-
Section 2: Application in Porous Crystalline Materials
-
2.1. Synthesis of V-Shaped Linkers for Metal-Organic Frameworks (MOFs)
-
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Protocol 2: Solvothermal Synthesis of a Luminescent MOF
-
-
-
Section 3: Harnessing Halogen Bonding for Supramolecular Assembly
-
3.1. The Role of the σ-Hole in Directed Self-Assembly
-
Protocol 3: Co-crystallization via Halogen Bonding
-
-
-
Section 4: Sequential Functionalization in Pharmaceutical & Complex Molecule Synthesis
-
4.1. Orthogonal Reactivity and Selective Coupling
-
Protocol 4: Selective Monofunctionalization via Sonogashira Coupling
-
-
-
Section 5: Summary of Synthetic Applications
-
Section 6: References
Section 1: Foundational Principles
Core Attributes of this compound
This compound is a strategically designed aromatic building block. Its utility stems from a unique combination of structural and electronic features:
-
Symmetric Substitution: The C2v symmetry imparted by the 1,3,5-substitution pattern provides a geometrically predictable scaffold, ideal for constructing ordered materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
-
Reactive C-I Bonds: The two carbon-iodine bonds are relatively weak and highly polarizable, making them excellent leaving groups for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2]
-
Electron-Withdrawing Fluorine: The centrally located fluorine atom is the most electronegative element and exerts a powerful inductive electron-withdrawing effect. This has two critical consequences:
-
It enhances the electrophilicity of the adjacent carbon atoms, further activating the C-I bonds for oxidative addition in catalytic cycles.[3]
-
It significantly increases the magnitude of the positive electrostatic potential (the "σ-hole") on the outer side of the iodine atoms, making them exceptionally strong halogen bond donors.[4][5]
-
-
Metabolic Stability and Lipophilicity: In the context of drug development, the inclusion of fluorine can block sites of metabolic oxidation and increase the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.[6]
Strategic Advantages in Material Synthesis
The aforementioned attributes make this compound a superior precursor for:
-
Rigid, Angled Linkers: Its structure is predisposed to forming V-shaped or angled multitopic linkers after double cross-coupling reactions, which are essential for creating porous frameworks with high surface areas.[7]
-
Crystal Engineering: The strong and directional nature of the halogen bonds it forms allows for the predictable self-assembly of supramolecular co-crystals.[8]
-
Sequential Synthesis: The two iodine atoms can often be addressed sequentially, allowing for the stepwise construction of complex, unsymmetrical molecules.
Section 2: Application in Porous Crystalline Materials
The most prominent application of this compound is in the synthesis of rigid linkers for porous materials. The following protocols detail the creation of a V-shaped dicarboxylic acid linker and its subsequent use in forming a luminescent MOF.
Synthesis of V-Shaped Linkers for Metal-Organic Frameworks (MOFs)
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds.[3] Here, we utilize it to couple this compound with 4-carboxyphenylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize the V-shaped linker, 5-fluoro-1,3-bis(4-carboxyphenyl)benzene.
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for the coupling of aryl iodides.
-
Base: Potassium carbonate (K₂CO₃) is a crucial component. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[1]
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic precursors, while water is necessary to dissolve the inorganic base.
-
Inert Atmosphere: The reaction is conducted under argon to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.70 g, 5.0 mmol), 4-carboxyphenylboronic acid (1.82 g, 11.0 mmol, 2.2 equiv), and finely ground K₂CO₃ (4.15 g, 30.0 mmol, 6.0 equiv).
-
Solvent Addition: Add 120 mL of a degassed 3:1 (v/v) mixture of 1,4-dioxane and water.
-
Degassing: Purge the mixture by bubbling argon gas through the solution for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (289 mg, 0.25 mmol, 5 mol%).
-
Reaction: Heat the mixture to 95 °C and maintain vigorous stirring under the argon atmosphere for 48 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Remove the 1,4-dioxane via rotary evaporation. Add 100 mL of water to the remaining aqueous slurry.
-
Precipitation: While stirring, slowly acidify the mixture with 2 M HCl. A voluminous white precipitate will form. Continue adding HCl until the pH is ~2.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove inorganic salts, then with a small amount of diethyl ether to remove organic impurities.
-
Drying: Dry the product in a vacuum oven at 80 °C overnight to yield the pure dicarboxylic acid linker.
Protocol 2: Solvothermal Synthesis of a Luminescent MOF
Objective: To use the synthesized linker to form a zinc-based MOF.
Step-by-Step Methodology:
-
Component Mixing: In a 20 mL glass vial, combine the synthesized 5-fluoro-1,3-bis(4-carboxyphenyl)benzene linker (33.8 mg, 0.1 mmol), zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (59.5 mg, 0.2 mmol), and 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Reaction: Seal the vial and place it in a programmable oven. Heat to 120 °C for 72 hours.
-
Isolation: After cooling slowly to room temperature, colorless block-like crystals will have formed. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Activation: To remove residual solvent from the pores, the crystals can be solvent-exchanged with a more volatile solvent like acetone and then heated gently under vacuum.
Caption: Experimental workflow for the synthesis of a MOF from this compound.
Section 3: Harnessing Halogen Bonding for Supramolecular Assembly
The Role of the σ-Hole in Directed Self-Assembly
A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair on a nitrogen or oxygen atom.[9] The electron-withdrawing fluorine atom in this compound pulls electron density from the iodine atoms, creating a larger and more positive σ-hole, making it a powerful halogen bond donor for crystal engineering.[5]
Protocol 3: Co-crystallization via Halogen Bonding
Objective: To form a co-crystal of this compound and 4,4'-bipyridine.
Step-by-Step Methodology:
-
Solution Preparation: Prepare two separate solutions:
-
Solution A: Dissolve this compound (34.0 mg, 0.1 mmol) in 2 mL of chloroform.
-
Solution B: Dissolve 4,4'-bipyridine (15.6 mg, 0.1 mmol) in 2 mL of chloroform.
-
-
Mixing: Combine Solution A and Solution B in a clean 10 mL test tube.
-
Crystallization: Carefully layer 4 mL of n-hexane (an anti-solvent) on top of the chloroform solution without mixing.
-
Incubation: Seal the test tube and allow it to stand undisturbed at room temperature.
-
Isolation: Over 1-3 days, needle-like co-crystals will form at the liquid-liquid interface. Isolate the crystals by carefully decanting the solvent.
Caption: Diagram of the I···N halogen bond between the donor and acceptor molecules.
Section 4: Sequential Functionalization in Pharmaceutical & Complex Molecule Synthesis
The two C-I bonds can be differentiated, allowing for the stepwise introduction of different functional groups. The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is an excellent first step.[2][10]
Orthogonal Reactivity and Selective Coupling
Protocol 4: Selective Monofunctionalization via Sonogashira Coupling
Objective: To selectively couple one equivalent of phenylacetylene to this compound.
Causality of Component Selection:
-
Catalytic System: This reaction uses a dual-catalyst system. The palladium complex (e.g., Pd(PPh₃)₂Cl₂) performs the main cross-coupling cycle, while the copper(I) iodide (CuI) acts as a co-catalyst to form a copper acetylide intermediate, which speeds up the transmetalation step.[2]
-
Base: An amine base like triethylamine (Et₃N) is used both as the solvent and to neutralize the HI generated during the reaction.[11]
-
Stoichiometry: By using a slight excess of this compound, we can favor the formation of the mono-coupled product over the di-coupled byproduct.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.70 g, 5.0 mmol, 1.2 equiv).
-
Reagent Addition: Add degassed triethylamine (20 mL), followed by phenylacetylene (0.43 g, 4.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (74 mg, 0.105 mmol, 2.5 mol%) and copper(I) iodide (20 mg, 0.105 mmol, 2.5 mol%).
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction can be gently warmed to 40 °C if the reaction is sluggish.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and filter through a plug of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product, 1-fluoro-3-iodo-5-(phenylethynyl)benzene.
The remaining C-I bond on the purified product is now available for a second, different cross-coupling reaction (e.g., a Suzuki or Buchwald-Hartwig amination), providing a powerful route to highly functionalized, complex molecules.
Section 5: Summary of Synthetic Applications
| Reaction Type | Key Reagents | Product Class | Primary Application |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd Catalyst, Base | Biaryls, Polyaryls | MOF/COF Linkers, Functional Polymers |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Amine Base | Aryl Alkynes | Pharmaceutical Intermediates, Electronic Materials |
| Halogen Bonding | Lewis Bases (e.g., N/O-containing molecules) | Supramolecular Co-crystals | Crystal Engineering, Materials Design |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Strong Base | Aryl Amines | Pharmaceutical Scaffolds, Organic Electronics |
| Stille Coupling | Organostannanes, Pd Catalyst | Biaryls, Vinyl Arenes | Complex Molecule Synthesis |
Section 6: References
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts.
-
The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. PubMed.
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Benchchem.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Sonogashira coupling. Wikipedia.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate.
-
The Halogen Bond. Chemical Reviews.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC - PubMed Central.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Halogen bond tunability I: the effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 7. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Note: 1-Fluoro-3,5-diiodobenzene as a Strategic Intermediate for the Synthesis of Next-Generation Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating demand for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates the exploration of innovative molecular scaffolds. The 1-fluoro-3,5-disubstituted phenyl moiety is an emerging pharmacophore in the design of modern herbicides and insecticides. However, the direct procurement of symmetrically functionalized building blocks such as 1-fluoro-3,5-diiodobenzene is often challenging. This application note presents this compound as a pivotal, albeit non-commercially available, synthetic intermediate. We provide a robust, two-step protocol for its synthesis from commercially available precursors, and detail its subsequent application in the regioselective construction of complex, trisubstituted aromatic scaffolds via sequential, palladium-catalyzed cross-coupling reactions. The strategic introduction of a fluorine atom and two reactive iodine centers offers a versatile platform for the rapid generation of diverse agrochemical candidates.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Agrochemicals
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy to modulate key physicochemical and biological properties.[1][2] In the context of agrochemicals, fluorination can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and alter the electronic nature of the molecule to fine-tune binding interactions with its biological target.[3] The 1,3,5-trisubstituted phenyl ring, in particular, serves as a versatile scaffold for creating molecules with diverse three-dimensional profiles, crucial for optimizing bioactivity and selectivity.[4][5]
This compound represents a highly strategic, yet underutilized, intermediate for accessing this chemical space. The presence of two iodine atoms at the 3- and 5-positions provides two reactive handles for the sequential and regioselective introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions.[6][7] The fluorine atom at the 1-position imparts the aforementioned benefits of fluorination. This application note outlines a practical synthetic route to this valuable intermediate and demonstrates its utility as a versatile building block in agrochemical discovery.
Synthesis of this compound: A Two-Step Protocol
Step 1: Diazotization of 3,5-diiodoaniline
The first step involves the conversion of the primary amine of 3,5-diiodoaniline to a diazonium salt. This classic transformation is typically achieved by treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid.[8]
Protocol 1: Diazotization of 3,5-diiodoaniline
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-diiodoaniline | 1.0 eq | |
| Hydrofluoroboric acid (48% aq.) | 3.0 eq | Caution: Corrosive. |
| Sodium Nitrite | 1.1 eq | Dissolved in a minimum amount of cold water. |
| Temperature | 0-5 °C | Strict temperature control is crucial for stability. |
| Solvent | Water/THF mixture | To aid solubility of the starting material. |
Procedure:
-
To a cooled (0-5 °C) suspension of 3,5-diiodoaniline in a mixture of water and THF, add hydrofluoroboric acid dropwise while maintaining the internal temperature below 5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Stir for an additional 30 minutes at 0-5 °C.
-
The resulting diazonium tetrafluoroborate salt can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum for use in the next step.
Step 2: Balz-Schiemann Reaction for Fluorination
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring from a diazonium tetrafluoroborate salt.[9] Thermal decomposition of the isolated salt from Protocol 1 yields the desired this compound.
Protocol 2: Balz-Schiemann Fluorination
| Reagent/Parameter | Quantity/Value | Notes |
| 3,5-diiodoaniline diazonium tetrafluoroborate | 1.0 eq | From Protocol 1. |
| Heat | Gentle, gradual heating | Perform in a well-ventilated fume hood. |
| Work-up | Steam distillation or extraction | To isolate the product. |
Procedure:
-
Gently and carefully heat the dry 3,5-diiodoaniline diazonium tetrafluoroborate salt in a suitable reaction vessel.
-
The decomposition will be evident by the evolution of nitrogen gas and boron trifluoride.
-
Once the decomposition is complete, the crude product can be purified by steam distillation or by extraction with an organic solvent, followed by column chromatography.
Visualization of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Application in Agrochemical Synthesis: Regioselective Cross-Coupling
The true synthetic utility of this compound lies in the differential reactivity of its two C-I bonds in palladium-catalyzed cross-coupling reactions. This allows for the sequential introduction of two different molecular fragments, leading to a diverse array of 1,3,5-trisubstituted aromatic compounds. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than C-Br or C-Cl bonds, making it an ideal choice for selective transformations.[10][11]
Protocol 3: Sequential Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the regioselective, sequential Suzuki-Miyaura coupling to synthesize a hypothetical agrochemical scaffold.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Arylboronic Acid 1 | 1.1 eq | For the first coupling. |
| Arylboronic Acid 2 | 1.2 eq | For the second coupling. |
| Pd(PPh₃)₄ | 0.05 eq | For each coupling step. |
| Base (e.g., K₂CO₃) | 2.0 eq | For each coupling step. |
| Solvent | Toluene/Water or Dioxane/Water | Degassed. |
| Temperature | 80-100 °C |
Procedure:
-
First Coupling: To a degassed solution of this compound in the chosen solvent system, add arylboronic acid 1, Pd(PPh₃)₄, and the base.
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction, extract the mono-coupled product, and purify by column chromatography.
-
Second Coupling: Subject the purified mono-coupled product to a second Suzuki-Miyaura coupling with arylboronic acid 2 using the same catalytic system.
-
Purify the final di-substituted product by column chromatography or recrystallization.
Visualization of the Sequential Cross-Coupling Strategy:
Caption: Sequential cross-coupling workflow.
Exemplary Agrochemical Targets
The 1-fluoro-3,5-disubstituted phenyl scaffold is present in a number of patented and commercial agrochemicals. For instance, certain novel diamide insecticides feature a substituted phenyl group that is crucial for their activity against a range of pests.[12] Similarly, many modern herbicides incorporate fluorinated phenyl moieties to enhance their efficacy.[13][14] The synthetic strategy outlined in this note provides a direct route to analogues of these compounds, facilitating structure-activity relationship (SAR) studies and the discovery of new, proprietary active ingredients.
Conclusion
This compound, while not a commercially available starting material, is a highly valuable and accessible intermediate for agrochemical research. The synthetic protocol provided herein, based on well-established diazotization and Balz-Schiemann reactions, allows for its reliable preparation. The subsequent application of this intermediate in regioselective, sequential cross-coupling reactions opens up a vast chemical space for the synthesis of novel, 1,3,5-trisubstituted fluorinated phenyl compounds. This strategy empowers researchers to rapidly generate libraries of potential agrochemical candidates, accelerating the discovery and development of next-generation crop protection solutions.
References
-
Padua, M. C., et al. (2020). Synthesis and Evaluation of New Phytotoxic Fluorinated Chalcones as Photosystem II and Seedling Growth Inhibitors. ResearchGate. Available at: [Link]
-
Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. Available at: [Link]
-
Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. ACS Publications. Available at: [Link]
-
Joshi, S., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]
-
Friends of the Irish Environment. (n.d.). Other Fluorinated Herbicides Used in Ireland. Available at: [Link]
- Google Patents. (n.d.). Fluorinated phenylacetic acid derivatives in a weed control method.
-
Li, Z., et al. (2023). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Publishing. Available at: [Link]
-
Mao, J., et al. (2016). Pd-catalyzed cross-coupling between diiodobenzene and arylboronic acid. ResearchGate. Available at: [Link]
-
Goswami, A., et al. (2015). Cross-coupling reaction between iodobenzene and diphenyl diselenide catalyzed by CuO NPs. ResearchGate. Available at: [Link]
-
Diallo, M., et al. (2021). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. MDPI. Available at: [Link]
-
Ye, C., et al. (2005). Straightforward Syntheses of Hypervalent Iodine(III) Reagents Mediated by Selectfluor. ACS Publications. Available at: [Link]
-
Mao, J., et al. (2016). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. PubMed. Available at: [Link]
-
PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Available at: [Link]
-
Delaude, L., et al. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Thieme. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Wurz, R. P., et al. (2007). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Available at: [Link]
-
Roy, A., et al. (2012). Cross-coupling reaction of various diiodo compounds with activated alkenes. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diazotisation [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. friendsoftheirishenvironment.org [friendsoftheirishenvironment.org]
- 14. WO2021094427A1 - Fluorinated phenylacetic acid derivatives in a weed control method - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Suzuki Coupling of 1-Fluoro-3,5-diiodobenzene
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The Suzuki-Miyaura coupling of 1-Fluoro-3,5-diiodobenzene is a powerful reaction for building complex molecular architectures, but its diiodo nature presents unique challenges, primarily in controlling selectivity and maximizing yield. This guide is structured to help you troubleshoot common issues and build a robust, high-yielding process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles.
Q1: My reaction has very low overall conversion. Both starting materials remain. What are the likely causes?
A1: Low conversion is typically a sign that the catalytic cycle is inefficient or has been arrested. The primary suspects are the catalyst activity, reaction temperature, or base effectiveness.
-
Catalyst System Inactivity: The oxidative addition of palladium to the C-I bond is generally fast. However, the overall catalytic turnover can be slow if the palladium center is not sufficiently electron-rich or is sterically hindered.
-
Causality: The ligand's role is crucial. Bulky, electron-donating phosphine ligands stabilize the monoligated L₁Pd(0) species, which is often the most active for oxidative addition, and accelerate the rate-limiting reductive elimination step.[1][2] For challenging substrates, ligands like SPhos or XPhos are often superior to more traditional ones like PPh₃.[1][3]
-
Solution: Screen a panel of modern biarylphosphine ligands (e.g., SPhos, XPhos, tBuXPhos). Ensure your palladium precatalyst is from a reliable source and has not degraded.
-
-
Insufficient Temperature: While C-I bonds are reactive, overcoming the activation energy for the entire catalytic cycle, especially the reductive elimination step, may require thermal energy.
-
Causality: Each step in the catalytic cycle has its own activation barrier. Insufficient heat can lead to slow reaction kinetics, resulting in incomplete conversion within a practical timeframe.[4][5]
-
Solution: Gradually increase the reaction temperature. A good starting point is 80 °C, but temperatures up to 110-120 °C (depending on the solvent) may be necessary.[6] Monitor for decomposition of starting materials or products at higher temperatures.
-
-
Ineffective Base/Solvent System: The base is not merely a stoichiometric reagent; it is critical for activating the boronic acid to facilitate transmetalation.[7][8]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for transferring the organic group to the palladium complex.[9][10] The solubility and efficacy of the base are highly dependent on the solvent system. Aqueous mixtures are common as they help dissolve inorganic bases like K₂CO₃ or K₃PO₄.
-
Solution: K₃PO₄ is often a more effective base than carbonates for difficult couplings as it is a stronger base and can facilitate the reaction even under anhydrous conditions.[3] If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Q2: My reaction is messy, yielding a mixture of mono- and bis-coupled products. How can I control the selectivity?
A2: This is the central challenge with dihaloarene substrates. Diiodobenzenes, in particular, have a strong intrinsic preference for double coupling because the first coupling product is often more reactive than the starting diiodobenzene.[11][12]
-
Favoring Bis-Coupling (the Kinetically Favored Pathway):
-
Causality: The formation of the bis-coupled product is often kinetically favored.[12] Once the first coupling occurs, the regenerated catalyst is in close proximity to the newly formed mono-coupled intermediate, promoting a rapid second coupling.
-
Solution: To maximize the bis-coupled product, use a slight excess (≥2.2 equivalents) of the boronic acid. Ensure the reaction runs for a sufficient duration at an optimal temperature (e.g., 80-100 °C) to drive the reaction to completion.
-
-
Favoring Mono-Coupling (the Thermodynamic Challenge):
-
Causality: Achieving high selectivity for the mono-coupled product is difficult because you are trying to stop the reaction at an intermediate that is highly reactive.
-
Solution: The most effective strategy is to control the stoichiometry. Use a large excess of the this compound (e.g., 5 to 10 equivalents) relative to the boronic acid. This statistical approach ensures the boronic acid is more likely to encounter a molecule of the starting dihalide than the mono-coupled intermediate. While this method is effective, it requires a straightforward method to separate the desired product from the excess starting material. Lowering the reaction temperature and shortening the reaction time can also help, but often at the cost of overall conversion.
-
Q3: I'm observing significant homocoupling of my boronic acid (Glaser-type side reaction). How can I suppress this?
A3: Homocoupling is typically caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid mediated by the palladium catalyst.[10]
-
Causality: Pd(0) can be oxidized by O₂ to form palladium-peroxo species, which can then react with two molecules of boronic acid to produce the homocoupled biaryl product.[10] This consumes your boronic acid and complicates purification.
-
Solution: Rigorous deoxygenation is critical.
-
Purge Solvents: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[6]
-
Degas the Reaction Mixture: Assemble your reaction flask with all solid reagents (aryl halide, boronic acid, base, catalyst). Evacuate the flask and backfill with inert gas. Repeat this "vac/fill" cycle 3-5 times.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon using a balloon or a gas line.
-
Q4: My boronic acid seems to be degrading, and I'm seeing protodeboronation. What conditions minimize this side reaction?
A4: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a common side reaction, especially under basic conditions or at elevated temperatures.[10]
-
Causality: The C-B bond is susceptible to cleavage by protons, a reaction that can be catalyzed by the base itself or trace amounts of acid.[10] The stability of boronic acids varies greatly; some are prone to decomposition, especially in solution.
-
Solution:
-
Choice of Boron Reagent: Consider using a more stable boronic ester, such as a pinacol boronate (R-Bpin). Boronic esters often exhibit greater stability but may require slightly different conditions for efficient transmetalation.[13][14] Some studies suggest they can transmetalate directly without prior hydrolysis.[13][14]
-
Base Selection: While strong bases are needed for activation, excessively harsh conditions can accelerate protodeboronation. Milder bases like KF or NaHCO₃ can sometimes be effective, though they may require higher temperatures.[8][15] For sensitive substrates, using anhydrous K₃PO₄ in a non-aqueous solvent like dioxane or THF can be beneficial.[3]
-
Temperature Control: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
FAQ1: What is the optimal catalyst system (palladium source and ligand) for this reaction?
For a diiodo-substituted aryl halide, the oxidative addition step is relatively easy. The challenge lies in ensuring high catalytic turnover and preventing catalyst deactivation. Modern dialkylbiaryl phosphine ligands are highly recommended.
-
Recommended Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are excellent starting points. They are electron-rich and bulky, promoting efficient oxidative addition and reductive elimination while maintaining catalyst stability.[1][3]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts like SPhos G2/G3/G4 are convenient and highly active. The precatalysts are air-stable and form the active Pd(0) species in situ.
FAQ2: Which base is most effective for coupling with this compound?
The choice of base is critical and substrate-dependent.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to form the active boronate species and works well in various solvents, including THF, dioxane, and toluene (often with a small amount of water).[3][7]
-
Cesium Carbonate (Cs₂CO₃): Another very effective but more expensive base. Its high solubility in organic solvents can sometimes accelerate the reaction.[6]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that is effective in many cases, typically used in a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O.[7][15]
FAQ3: How does the choice of solvent impact the reaction yield and selectivity?
Solvents play a multifaceted role, influencing reagent solubility, base efficacy, and even the nature of the active catalytic species.[16]
-
Aprotic Ethers (Dioxane, THF): These are excellent general-purpose solvents for Suzuki couplings. They dissolve the organic reagents and many palladium complexes well. They are often used with a small amount of water to help dissolve the inorganic base.
-
Aromatic Hydrocarbons (Toluene): Toluene is another common choice, particularly for higher-temperature reactions. It is effective in biphasic systems with water. Changing the solvent from THF to toluene can sometimes minimize halide inhibition, a phenomenon where the halide salt byproduct slows down the reaction.[17]
-
Polar Aprotic Solvents (DMF, Acetonitrile): The role of polar solvents can be complex. While they can sometimes accelerate reactions, they can also alter the catalytic species and reaction selectivity in unexpected ways.[18][19] For this specific reaction, starting with THF, Dioxane, or Toluene is recommended.
FAQ4: What is the general mechanism of the Suzuki coupling, and what are the key steps?
The mechanism is a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Iodine bond of the this compound. This is typically a fast step for aryl iodides.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Optimized Experimental Protocol (Illustrative)
This protocol is a starting point for the bis-coupling of this compound.
Materials:
-
This compound (1.0 mmol, 365.9 mg)
-
Arylboronic Acid (2.3 mmol)
-
SPhos G2 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), powder (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Procedure:
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos G2 precatalyst.
-
Deoxygenation: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the previously sparged 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired bis-coupled product.
Data Summary: Comparison of Reaction Parameters
The following table provides a general comparison to guide your optimization. Yields are illustrative and highly dependent on the specific boronic acid used.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (For Mono-coupling) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | SPhos G2 (2 mol%) | SPhos G2 (2 mol%) | SPhos provides higher activity and stability. [1][3] |
| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | K₃PO₄ (1.5 eq) | K₃PO₄ is often more effective for challenging couplings. [7] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (5:1) | Dioxane/H₂O (5:1) | Dioxane often provides better solubility for all components. |
| Temperature | 100 °C | 90 °C | 60 °C | Lower temperature can help improve selectivity for the mono product. |
| Stoichiometry | 1.2 eq Boronic Acid | 2.3 eq Boronic Acid | 0.2 eq Boronic Acid | Stoichiometry is the primary driver for mono- vs bis-selectivity. |
| Illustrative Yield | Moderate | High (Bis-product) | Low (Mono-product) | Conditions must be tailored to the desired outcome. |
References
- Molander, G. A., & Lüssem, B. J. (2005). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Molander, G. A., & Lüssem, B. J. (2005). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 127(20), 7342–7343. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11132–11133. [Link]
- Thomas, A. A., & Denmark, S. E. (2016).
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4278–4293. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Hills, I. D., et al. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- Bahrami, K., & Kamrani, S. N. (2017). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Billingsley, K. L., et al. (2007).
- ResearchGate. (n.d.). Optimization of coupling reaction temperature.
- ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- PubMed. (2019).
- ResearchGate. (n.d.).
- PubMed Central (PMC). (2020).
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.).
- PubMed Central (PMC). (n.d.).
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros.
- Pinto, J. R. M., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Fluoro-3,5-diiodobenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-3,5-diiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of Diazonium Salt Formation
Question: I am experiencing a low yield during the initial diazotization of 3,5-diiodoaniline. What are the likely causes and how can I improve the conversion?
Answer:
The diazotization of an aromatic amine is a critical, temperature-sensitive step. Low yields of the diazonium salt intermediate can often be attributed to several factors:
-
Inadequate Temperature Control: The reaction to form diazonium salts is exothermic and the resulting salt is often unstable at elevated temperatures.[1][2][3] It is crucial to maintain the reaction temperature between 0 and 5 °C to prevent premature decomposition of the diazonium salt, which leads to the formation of byproducts and a reduction in yield.
-
Insufficient Acid Concentration: A sufficient excess of acid is necessary to fully protonate the aniline and to react with the sodium nitrite to form nitrous acid in situ. A 2.5 to 3-fold excess of a strong acid like hydrobromic acid (HBr) is often recommended for effective diazotization.[4]
-
Slow or Improper Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and portion-wise to the acidic solution of the aniline. This ensures that the concentration of nitrous acid remains low and constant, minimizing side reactions. Rapid addition can lead to localized heating and decomposition of the diazonium salt.
Corrective Actions:
-
Optimize Temperature: Utilize an ice-salt bath to maintain a consistent temperature below 5 °C throughout the addition of sodium nitrite.
-
Ensure Acid Stoichiometry: Carefully calculate and use a significant molar excess of the chosen acid.
-
Controlled Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring, continuously monitoring the temperature.
Issue 2: Incomplete Fluorination and Presence of Byproducts
Question: My final product is contaminated with significant amounts of 3,5-diiodophenol and other impurities after the fluorination step. How can I increase the selectivity for this compound?
Answer:
The presence of phenolic byproducts is a classic sign of diazonium salt decomposition in the presence of water before the desired nucleophilic substitution with fluoride can occur. This is a common challenge in fluorination reactions of diazonium salts.
-
Premature Decomposition: If the diazonium salt is not sufficiently stable or if the fluorinating agent is not introduced under optimal conditions, the diazonium group can be displaced by a hydroxyl group from the aqueous solvent.
-
Choice of Fluorinating Agent: While the Sandmeyer reaction is effective for introducing chlorine and bromine, direct fluorination using copper(I) fluoride is often problematic due to the disproportionation of Cu(I) by the fluoride ion.[5] The Balz-Schiemann reaction, which utilizes tetrafluoroborate anions (from HBF₄ or NaBF₄), is a more reliable method for introducing fluorine.[6][7] This reaction typically involves the isolation of the more stable diazonium tetrafluoroborate salt before thermal decomposition to the aryl fluoride.[3][8]
Recommended Protocol Adjustments:
-
Employ the Balz-Schiemann Reaction: Instead of a direct Sandmeyer-type fluorination, convert the 3,5-diiodoaniline to its diazonium tetrafluoroborate salt. This salt is generally more stable and can be isolated by filtration.
-
Anhydrous Conditions for Decomposition: The thermal decomposition of the isolated diazonium tetrafluoroborate salt should be carried out in an anhydrous environment to minimize the formation of phenolic byproducts. This can be done by heating the dry salt, sometimes in an inert, high-boiling solvent.
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the crude this compound. What are the most effective purification techniques?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts. The choice of purification method will depend on the nature and quantity of the impurities.
-
Extraction and Washing: Begin by performing a standard aqueous workup. Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities like 3,5-diiodophenol. Follow this with a wash with water and then brine.
-
Steam Distillation: For larger scale preparations, steam distillation can be an effective method to separate the volatile this compound from non-volatile tars and inorganic salts.
-
Column Chromatography: For high purity requirements, silica gel column chromatography is the most effective method. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, will typically allow for good separation.
-
Vacuum Distillation: Given the product's boiling point (77-78 °C at 19 mmHg), vacuum distillation is a viable option for purification, especially after initial extraction and washing steps have removed the bulk of the impurities.[9]
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare this compound?
The most commonly employed and reliable method is a two-step process starting from 3,5-diiodoaniline. The first step is the diazotization of the aniline, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This approach offers better control and generally higher yields compared to direct fluorination methods.
Q2: Are there any significant safety precautions I should be aware of?
Yes, working with diazonium salts requires strict safety measures.[2]
-
Explosion Hazard: Diazonium salts, particularly in their solid, dry state, can be explosive and are sensitive to shock and heat.[1][3] It is highly recommended to use them in solution whenever possible and to avoid their isolation and storage in large quantities.
-
Toxicity: The starting material, 3,5-diiodoaniline, and the final product are hazardous chemicals. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Corrosive Reagents: The synthesis involves strong acids like HBr and HBF₄, which are corrosive. Handle them with care.
Q3: Can I use a one-pot procedure for this synthesis?
While one-pot procedures for Sandmeyer-type reactions exist, they can be challenging for fluorination due to the reasons mentioned in Troubleshooting Issue 2. A one-pot approach may lead to lower yields and a more complex mixture of products, making purification more difficult. For reproducible and high-purity synthesis of this compound, a two-step approach involving the isolation of the diazonium tetrafluoroborate salt is generally recommended.
Q4: What are the expected yields for this synthesis?
Yields can vary depending on the specific conditions and scale of the reaction. With careful optimization of the diazotization and Balz-Schiemann reaction, yields in the range of 60-80% are achievable.
III. Experimental Workflow and Protocols
Workflow Overview: Synthesis of this compound
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound via Balz-Schiemann Reaction
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Diiodoaniline | 332.92 | 10.0 g | 0.030 |
| Tetrafluoroboric acid (48% in H₂O) | 87.81 | 20 mL | ~0.11 |
| Sodium nitrite (NaNO₂) | 69.00 | 2.2 g | 0.032 |
| Diethyl ether | - | As needed | - |
| Hexane | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt
-
In a 250 mL beaker, suspend 10.0 g (0.030 mol) of 3,5-diiodoaniline in 50 mL of water.
-
Cool the suspension in an ice-salt bath to 0 °C with vigorous stirring.
-
Slowly add 20 mL of 48% tetrafluoroboric acid. Stir for 15 minutes at 0-5 °C.
-
Dissolve 2.2 g (0.032 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.
-
Collect the precipitated 3,5-diiodobenzenediazonium tetrafluoroborate by vacuum filtration.
-
Wash the solid with cold water, followed by cold diethyl ether.
-
Dry the solid in a vacuum desiccator. Caution: The dry diazonium salt is potentially explosive. Handle with extreme care and behind a blast shield.
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Place the dry diazonium salt in a round-bottom flask equipped with a condenser.
-
Gently heat the flask in a sand bath. The decomposition will start with the evolution of nitrogen and boron trifluoride gas.
-
Continue heating until the gas evolution ceases and a dark liquid remains.
-
Allow the flask to cool to room temperature.
Step 3: Purification
-
Extract the crude product with diethyl ether.
-
Wash the combined organic extracts with 1 M sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford pure this compound.
IV. References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Hudlicky, M. (1996). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). In Chemistry of Organic Fluorine Compounds (pp. 203-228). American Chemical Society.
-
Tóth, M., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 23(4), 1246–1251. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
He, Y., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1054–1064. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Google Patents. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. EP0776877A1.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene. [Link]
-
Vatsadze, S.Z., et al. (2004). Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Izvestiya Akademii Nauk. Seriya Khimicheskaya, (2), 450-452.
-
Google Patents. (1995). Process for preparing 1-bromo-3,5-difluorobenzene. CA2191652A1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70725, 1-Fluoro-3-iodobenzene. [Link]
-
Gutmann, B., et al. (2023). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Organic Process Research & Development, 27(2), 336–343. [Link]
-
Google Patents. (2000). Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene. US6127577A.
-
Google Patents. (1996). Process for preparing 1,3-difluorobenzene. US5504264A.
-
Google Patents. (1994). Process for preparing 3,5-difluoroaniline. US5294742A.
-
Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline. US5965775A.
-
Otto Chemie Pvt. Ltd. 1-Fluoro-3-iodobenzene, 99% 1121-86-4. [Link]
-
European Patent Office. (2022). New process for the manufacture of fluoroaryl compounds and derivatives. EP 3696156 B1. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. fluorochem.co.uk [fluorochem.co.uk]
avoiding side reactions with 1-Fluoro-3,5-diiodobenzene
Welcome to the technical support center for 1-Fluoro-3,5-diiodobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges, answer frequently asked questions, and provide field-proven protocols to help you navigate the intricacies of its reactivity and minimize side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and handling procedures for this compound.
Q1: What are the key reactivity features of this compound?
This compound is a valuable synthetic intermediate primarily due to the significant reactivity difference between its carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive. The order of reactivity for aryl halides in the rate-determining oxidative addition step is generally C–I > C–Br > C–Cl > C–F.[1] This differential reactivity allows for selective functionalization at the iodine positions while leaving the robust C-F bond intact. The two C-I bonds are chemically equivalent, simplifying reaction design for either mono- or bis-functionalization. The electron-withdrawing nature of the fluorine atom slightly increases the reactivity of the C-I bonds towards oxidative addition.
Q2: How should I properly store and handle this compound?
Like many aryl iodides, this compound can be sensitive to light and may darken over time due to the slow release of elemental iodine.[2][3] To ensure its integrity:
-
Storage: Store the compound in an amber glass bottle in a cool, dark, and dry place. For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Handling: It is often supplied stabilized with copper chips to scavenge any trace iodine that may form.[4] It is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5][6][7] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I achieve selective mono-functionalization at one of the iodine positions?
Yes. Because the two iodine atoms are equivalent, achieving mono-functionalization is primarily a matter of controlling the reaction stoichiometry. Using a slight deficiency or a 1:1 molar ratio of your coupling partner relative to this compound will statistically favor the mono-substituted product. To further enhance selectivity, you can employ slow addition of the coupling partner or use slightly lower reaction temperatures to disfavor the second coupling event.
Q4: Is the C-F bond susceptible to cleavage under typical cross-coupling conditions?
Under standard palladium-catalyzed conditions for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, the C-F bond is highly unreactive and will remain intact.[1] Cleavage of the C-F bond typically requires harsh conditions or specialized catalytic systems (e.g., nickel catalysis with specific ligands) that are not employed in conventional cross-coupling reactions targeting C-I bonds.[8] This stability is a key advantage, allowing the fluorine atom to be carried through a synthetic sequence for later use or to modulate the electronic properties of the final molecule.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: Pervasive Homocoupling of Starting Material
Q: My reaction is producing a significant amount of 3,3',5,5'-tetraiodo-biphenyl byproduct. What causes this and how can I minimize it?
Homocoupling of aryl halides is a common side reaction in palladium-catalyzed couplings, especially with reactive substrates like aryl iodides.[9][10][11] This process, often referred to as an Ullmann-type reaction when mediated by copper, can also occur in Pd-catalyzed cycles.[10]
Causality: The formation of the homocoupled product (Ar-Ar) arises from the reaction of two organopalladium intermediates. After the initial oxidative addition of this compound to Pd(0) to form an Ar-Pd(II)-I complex, this intermediate can react with another molecule of itself instead of the intended coupling partner.[9][12] This pathway is favored under conditions of:
-
High Temperature: Elevated temperatures can promote this side reaction.
-
Slow Transmetalation: If the transmetalation step with your desired coupling partner (e.g., a boronic acid in a Suzuki reaction) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of homocoupling.
-
Catalyst System: The choice of ligand and palladium precursor can significantly influence the rates of the desired catalytic cycle versus side reactions.
Solutions:
| Strategy | Rationale |
| Optimize Ligand Choice | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos). These ligands accelerate the rate of reductive elimination to form the desired product, outcompeting the homocoupling pathway.[13] |
| Lower Reaction Temperature | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at a lower temperature (e.g., 50-60 °C) and slowly increase if the reaction is sluggish. |
| Control Reagent Stoichiometry | Ensure an adequate amount of the cross-coupling partner is present. A slight excess (1.1-1.2 equivalents) can help push the reaction towards the desired pathway. |
| Use a Pd(0) Source | Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more efficient and lead to fewer side reactions than Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an initial reduction step.[10][14] |
Problem: Significant Hydrodehalogenation (Deiodination)
Q: My starting material is consumed, but the main products are 1-fluoro-3-iodobenzene and fluorobenzene. Why am I losing the iodine atoms?
Hydrodehalogenation, or deiodination in this case, is a reductive process that replaces a halogen with a hydrogen atom. It is a known side reaction in palladium catalysis.[9][12]
Causality: This side reaction often involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including the β-hydride elimination from certain reagents (like alkoxides used as bases) or reactions with trace water or other proton sources. This Pd-H species can then insert into the C-I bond, and subsequent reductive elimination releases the deiodinated arene.
Solutions & Preventative Measures:
-
Choice of Base: Some bases are more prone to generating hydride species. While strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are excellent for many reactions like Buchwald-Hartwig aminations, they can sometimes promote dehalogenation.[15] Consider using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, particularly in Suzuki and Sonogashira couplings.[16][17]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Moisture can be a proton source that facilitates the formation of Pd-H species and leads to the protonolysis of the Ar-Pd-I intermediate.
-
Solvent Selection: Some solvents, particularly alcohols, can act as hydride donors.[12] If possible, use aprotic solvents like toluene, dioxane, or THF.
-
Ligand Effects: The ligand can influence the stability of intermediates and their propensity to undergo side reactions. Experimenting with different phosphine ligands may be necessary.
Problem: Purification Challenges
Q: My reaction has yielded a mixture of starting material, mono-adduct, and bis-adduct that is difficult to separate by column chromatography. What are some effective purification strategies?
The similar polarities of this compound and its mono-substituted derivatives can make chromatographic separation challenging.
Purification Workflow:
Strategies:
-
Drive the Reaction to Completion: If the desired product is the bis-substituted adduct, the easiest purification strategy is often to drive the reaction to full conversion. Add additional equivalents of the coupling partner and catalyst/ligand and heat for an extended period. This consumes the difficult-to-separate mono-adduct, leaving a simpler separation of the bis-adduct from excess reagents.
-
Selective Precipitation/Crystallization: If there are significant differences in the crystallinity or solubility of the components, crystallization can be a powerful tool. Try dissolving the crude mixture in a minimum amount of a hot solvent (e.g., heptane, ethanol, or ethyl acetate) and allowing it to cool slowly.
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient and a non-polar solvent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).
-
Column Packing: Use high-quality silica with a small particle size for better resolution.
-
-
Chemical Conversion: In some cases, it may be easier to convert one of the components into a more easily separable derivative. For example, if the product contains a functional group that can be temporarily protected to drastically change its polarity.
Section 3: Experimental Protocols
The following are general, robust starting points for common cross-coupling reactions. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol aims for the synthesis of 1-Fluoro-3-iodo-5-(aryl)benzene.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd₂(dba)₃ (0.015 equiv) with SPhos (0.06 equiv)
-
K₂CO₃ (3.0 equiv, finely ground)
-
Dioxane/Water (4:1 mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst/ligand, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes the coupling with a terminal alkyne.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv for mono-coupling)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
-
Schlenk flask, magnetic stirrer, inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous THF (if used) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe at room temperature. A mild exotherm may be observed.
-
Stir the reaction at room temperature or heat gently (40-50 °C) to increase the rate. The classic Sonogashira reaction often includes a copper(I) co-catalyst (e.g., CuI), but copper-free conditions are often preferred to prevent alkyne homocoupling (Glaser coupling).[18][19]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the amine.
-
Dissolve the residue in ethyl acetate or dichloromethane.
-
Wash with water, saturated NH₄Cl (to remove residual amine), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
References
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357–360. Available at: [Link]
-
Lumbreras-Teijeiro, A., Bacic, M., Oliver-Meseguer, J., & Leyva-Pérez, A. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal, 28(70), e202202421. Available at: [Link]
-
Hashim, A. A., & Kappe, C. O. (2021). The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. Journal of the Indian Chemical Society, 98(11), 100185. Available at: [Link]
-
Sarmah, D., Borah, K. K., & Bora, U. (2015). Homocouplings of aryl halides in water. ResearchGate. Available at: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. MedChemComm, 6(6), 1093–1096. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Fluoro-3-iodobenzene. PubChem. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Lin, Y.-C., & Lin, C.-C. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(13), 4543–4546. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Organometallics, 31(22), 7793–7800. Available at: [Link]
-
Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. Retrieved January 21, 2026, from [Link]
-
Deuther-Conrad, W., Fischer, S., & Brust, P. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 19(10), 15474–15492. Available at: [Link]
-
Climent, M. J., Corma, A., & Domenech, A. (2010). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Deuther-Conrad, W., Fischer, S., & Brust, P. (2014). 4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. ResearchGate. Available at: [Link]
-
Kumar, A., Singh, V. K., & Kumar, S. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald−Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 24184–24189. Available at: [Link]
-
OChemOnline. (2024). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Mugesh, G., & Kumar, S. (2021). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 26(16), 4997. Available at: [Link]
-
Schareina, T., & Zapf, A. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]
-
OChemOnline. (2024). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Retrieved January 21, 2026, from [Link]
-
Toyoda, N., Harney, J. W., & Berry, M. J. (1998). Structure-activity relationships for thyroid hormone deiodination by mammalian type I iodothyronine deiodinases. Endocrinology, 139(5), 2129–2134. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem. Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Fluoro-3,5-dimethoxybenzene. PubChem. Retrieved January 21, 2026, from [Link]
-
Schweizer, U., & Steegborn, C. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology, 55(2), R47–R59. Available at: [Link]
-
European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. European Patent Office. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of... Google Patents.
- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene. Google Patents.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
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- 13. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1-Fluoro-3,5-diiodobenzene Reaction Products
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-fluoro-3,5-diiodobenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique purification challenges associated with the products of its cross-coupling reactions. As a trifunctional building block, this compound offers a versatile platform for synthesizing complex, unsymmetrical molecules through sequential cross-coupling. However, this versatility introduces specific purification hurdles that require a systematic and well-informed approach to overcome.
I. Understanding the Purification Challenge: A Mixture of Possibilities
The primary challenge in purifying products from reactions involving this compound stems from the potential for a complex mixture of products. Due to the two reactive iodine sites, a typical reaction can yield the starting material, a mono-substituted product, and a di-substituted product, in addition to various side products.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Besides your desired product, you will likely encounter a combination of the following:
-
Unreacted this compound: This is common, especially in reactions targeting mono-substitution.
-
Mono-substituted intermediate: If your target is the di-substituted product, incomplete reaction will leave the mono-substituted compound as a major impurity.
-
Di-substituted product: Conversely, if you are aiming for the mono-substituted product, over-reaction can lead to the formation of the di-substituted compound.
-
Homocoupled byproducts: These arise from the self-coupling of your reaction partner, for instance, the formation of a biaryl from a boronic acid in a Suzuki-Miyaura coupling or a diyne in a Sonogashira coupling.
-
Protodehalogenated species: The replacement of an iodine atom with a hydrogen atom can occur as a side reaction.
-
Catalyst residues: Residual palladium and/or copper catalysts can contaminate your product.
Q2: How can I effectively monitor the progress of my sequential cross-coupling reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. It is crucial to run reference spots for your starting material (this compound), the isolated mono-substituted intermediate (if available), and the expected di-substituted product. This will allow you to track the consumption of the starting material and the formation of your desired product, as well as to identify any major byproducts. A typical TLC solvent system to start with for these non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[1]
Reaction-Specific Questions
Q3: In a sequential Suzuki-Miyaura coupling, I'm getting a mixture of mono- and di-arylated products that are difficult to separate. What should I do?
A3: This is a common challenge due to the similar reactivity of the two iodine atoms, though the second coupling is often slightly slower due to steric hindrance.
-
Reaction Optimization: To favor the mono-substituted product, use a slight excess (1.1-1.2 equivalents) of the boronic acid and carefully monitor the reaction by TLC. Stop the reaction once the starting di-iodo material is consumed but before significant di-substitution occurs. To favor the di-substituted product, use a larger excess of the boronic acid (2.5-3.0 equivalents) and a longer reaction time or higher temperature.
-
Purification Strategy: The polarity difference between the di-iodo starting material, the mono-iodo-mono-aryl product, and the di-aryl product is often sufficient for separation by column chromatography. A shallow gradient of ethyl acetate in hexane is typically effective.
Q4: My Sonogashira coupling with a terminal alkyne is producing a significant amount of diyne (Glaser coupling) byproduct. How can I minimize this and purify my product?
A4: Diyne formation is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst and the presence of oxygen.
-
Minimizing Diyne Formation: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly. Using a copper-free Sonogashira protocol can also be an effective strategy.
-
Purification: The diyne byproduct is often much less polar than the desired alkynyl-substituted product. Flash column chromatography using a non-polar eluent system, such as hexane with a small amount of a slightly more polar solvent like dichloromethane or toluene, can effectively separate the diyne.
Q5: I'm attempting a Buchwald-Hartwig amination and observing low conversion and several byproducts. What are the key parameters to check for purification?
A5: Buchwald-Hartwig aminations can be sensitive to catalyst, ligand, base, and solvent choice.[2][3]
-
Troubleshooting the Reaction: Aryl iodides are generally very reactive in Buchwald-Hartwig amination. If you are seeing low conversion, consider screening different palladium precatalysts and phosphine ligands. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used.[3]
-
Purification Challenges: The resulting aryl amines can be more polar than the starting materials, which can aid in separation from non-polar byproducts by column chromatography. However, they can also streak on silica gel. Using a solvent system containing a small amount of a basic modifier, such as triethylamine (1-2%), can improve the chromatography.[4]
Troubleshooting Purification
This section provides a structured approach to resolving common purification issues encountered with products derived from this compound.
Column Chromatography
Column chromatography is the most powerful technique for separating the complex mixtures often generated from reactions with this compound.
Problem 1: Poor separation between the starting material, mono-substituted, and di-substituted products.
-
Cause: The polarity difference between these compounds may be small, especially if the introduced substituent is also non-polar.
-
Solution:
-
Optimize the Solvent System: Use a shallow gradient elution. Start with a very non-polar solvent system (e.g., 100% hexane) and slowly increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. Consider using toluene/hexane or dichloromethane/hexane systems. For very non-polar compounds, pentane can sometimes offer better resolution than hexane.[4]
-
Use a Longer Column: A longer column provides more theoretical plates and can enhance the separation of closely eluting compounds.
-
| Compound Type | Starting Solvent System (v/v) | Comments |
| Non-polar products (e.g., aryl or alkynyl substituents) | 98:2 Hexane/Ethyl Acetate | A shallow gradient is key. |
| Moderately polar products (e.g., containing esters or amides) | 90:10 Hexane/Ethyl Acetate | A steeper gradient may be tolerated. |
| Polar, basic products (e.g., amines) | 95:5:1 Dichloromethane/Methanol/Triethylamine | The amine additive neutralizes acidic sites on the silica gel. |
Problem 2: The product is streaking on the TLC plate and the column.
-
Cause: This is common for compounds with acidic or basic functional groups (e.g., amines, phenols, carboxylic acids) that interact strongly with the silica gel.
-
Solution:
-
For Basic Compounds: Add a small amount of a volatile base, like triethylamine (0.5-2%) or a few drops of ammonium hydroxide in methanol, to your eluent.[5]
-
For Acidic Compounds: Add a small amount of a volatile acid, such as acetic acid (0.5-2%), to your eluent.
-
Recrystallization
Recrystallization is an excellent technique for obtaining highly pure solid products, but finding the right solvent or solvent system is critical.
Problem 3: My product oils out instead of crystallizing.
-
Cause: The product is likely too soluble in the chosen solvent, or the solution is cooling too quickly. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[6]
-
Slow Cooling: Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Problem 4: I can't find a single solvent that is suitable for recrystallization.
-
Cause: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. This can be a narrow window.
-
Solution: A two-solvent system is the best approach here. Refer to the solution for "oiling out."
| Product Polarity | Suggested Recrystallization Solvent Systems |
| Non-polar | Hexane, Heptane, Cyclohexane, Toluene, or a mixture like Toluene/Hexane |
| Moderately Polar | Ethanol, Isopropanol, Ethyl Acetate, or mixtures like Ethanol/Water, Ethyl Acetate/Hexane |
| Polar | Water (if applicable), Ethanol, Methanol |
Experimental Workflow & Visualization
Workflow for Sequential Suzuki-Miyaura Coupling and Purification
The following workflow illustrates a typical process for a sequential Suzuki-Miyaura coupling to generate an unsymmetrical di-aryl product, followed by purification.
Caption: Workflow for sequential Suzuki coupling and purification.
Logical Flow for Troubleshooting Purification
This diagram outlines the decision-making process when encountering a purification challenge.
Caption: Decision tree for troubleshooting purification strategies.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Van Allen, D. (2012). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Graduate School of the University of Massachusetts Amherst. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- B. M. Trost, Ed., Comprehensive Organic Synthesis (Pergamon Press, Oxford, 1991).
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Sinclair, D. J., & Sherburn, M. S. (2005). Single and double Suzuki-Miyaura couplings with symmetric dihalobenzenes. The Journal of organic chemistry, 70(9), 3730–3733. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Reddy, G. V., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
University of Illinois Springfield. 5. Thin Layer Chromatography. [Link]
Sources
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- 6. rsc.org [rsc.org]
Technical Support Center: Catalyst Poisoning in 1-Fluoro-3,5-diiodobenzene Cross-Couplings
Welcome to the Technical Support Center for cross-coupling reactions involving 1-Fluoro-3,5-diiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with this specific polyhalogenated substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those related to catalyst poisoning and deactivation.
Introduction: The Challenge of this compound
This compound is a valuable building block in organic synthesis, offering two reactive iodine sites for sequential or double cross-coupling reactions, and a fluorine substituent that can modulate the electronic properties and biological activity of the final product. However, the very features that make this substrate attractive also present unique challenges in catalysis. The presence of two iodine atoms can lead to higher local concentrations of iodide, a known inhibitor of palladium catalysts. Furthermore, the electron-deficient nature of the aromatic ring can influence the kinetics of the catalytic cycle. This guide will help you diagnose and overcome these and other potential hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Sonogashira coupling of this compound has stalled at low conversion. What are the likely causes related to catalyst poisoning?
A1: Stalled reactions are a common issue and can often be traced back to catalyst deactivation. Several factors could be at play:
-
Iodide Poisoning: Iodide, the leaving group from your substrate, can act as a poison to the palladium catalyst.[1] It can form inactive palladium-iodide bridged dimers, effectively taking the catalyst out of the catalytic cycle.[1] With a di-iodo substrate, the concentration of iodide can build up, exacerbating this issue.
-
Contaminants in Reagents: Trace impurities in your solvents, bases, or even the coupling partner can act as potent catalyst poisons. Sulfur-containing compounds are particularly notorious for deactivating palladium catalysts.[2]
-
Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Inadequate degassing of solvents and an inert atmosphere are crucial to prevent oxidation and deactivation of the catalyst.
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, are susceptible to oxidation or other degradation pathways, which can destabilize the palladium catalyst.
Q2: I am observing the formation of a black precipitate in my reaction mixture. What does this indicate?
A2: The formation of a black precipitate is a strong indicator of palladium catalyst decomposition into palladium black. This happens when the active, ligand-stabilized Pd(0) species agglomerates and precipitates out of solution. This is a form of catalyst deactivation and can be caused by:
-
High Temperatures: Pushing the reaction temperature too high can accelerate ligand degradation and catalyst decomposition.
-
Inappropriate Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst. If the ligand is not bulky or electron-donating enough, it may not adequately protect the palladium center, leading to the formation of palladium black.
-
Slow Oxidative Addition: If the oxidative addition step is slow, the concentration of the "naked" Pd(0) species may increase, making it more prone to aggregation.
Q3: Can the fluorine substituent on the this compound ring influence catalyst activity?
A3: Yes, the fluorine substituent can have an effect, although it's less likely to be a direct poison in the traditional sense. The strong electron-withdrawing nature of fluorine makes the aromatic ring electron-deficient. This can:
-
Facilitate Oxidative Addition: The electron-deficient nature of the C-I bonds can make them more susceptible to oxidative addition to the Pd(0) center, which is generally a positive effect.
-
Influence Ligand Choice: For electron-deficient aryl halides, the choice of an electron-rich and bulky phosphine ligand is often crucial to promote the reductive elimination step and stabilize the catalytic intermediates.[3]
There is also evidence that fluoride ions can participate in the catalytic cycle, in some cases even promoting the reduction of Pd(II) to the active Pd(0) species.[4] However, excess fluoride could also potentially interfere with the catalyst in other ways.[5]
Q4: I am trying to perform a sequential cross-coupling on this compound and I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity?
A4: Achieving high selectivity in sequential cross-couplings of polyhalogenated arenes is a common challenge.[1][6] The key is to control the relative reactivity of the two C-I bonds.
-
Ligand Control: The choice of phosphine ligand can significantly influence the selectivity. Bulky ligands can sometimes favor reaction at the less sterically hindered position, although in the case of this compound, the two iodine atoms are in electronically similar environments. More subtle ligand effects can be at play, and screening a variety of ligands is often necessary.[4][7]
-
Reaction Conditions: Carefully controlling the stoichiometry of the coupling partner (using slightly less than one equivalent for the first coupling) and keeping the reaction time and temperature to a minimum can help to favor mono-substitution.
-
Catalyst System: Some catalyst systems are inherently more active than others. A highly active catalyst may lead to over-reaction and the formation of the di-substituted product. In some cases, a less active, more selective catalyst may be preferable for the first coupling step.
Troubleshooting Guides
Guide 1: Low or No Conversion
If you are experiencing low or no conversion in your cross-coupling reaction, follow this systematic troubleshooting guide.
Step 1: Assess Reagent and Solvent Purity
-
Action: Ensure all reagents are of the highest possible purity. Solvents should be anhydrous and thoroughly degassed.
-
Rationale: Impurities, particularly sulfur-containing compounds from starting materials or solvents, are known poisons for palladium catalysts.[2] Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.
-
Protocol: Solvent Degassing
-
Place the solvent in a Schlenk flask.
-
Subject the solvent to three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
Step 2: Evaluate the Catalyst and Ligand
-
Action: Use a fresh, high-quality palladium source and phosphine ligand. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.
-
Rationale: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Pre-catalysts are often more stable and provide more reproducible results.
-
Recommendation: For electron-deficient substrates like this compound, consider using bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos, which have been shown to be effective in challenging cross-coupling reactions.[8]
Step 3: Optimize Reaction Conditions
-
Action: Systematically vary the reaction temperature, base, and solvent.
-
Rationale: Cross-coupling reactions are often sensitive to these parameters. A stronger base may be required, or a different solvent might improve the solubility of the reagents and catalyst.
-
Data Table: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | P(t-Bu)₃ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane | DMF |
| Temperature | 80 °C | 100 °C | 120 °C |
Guide 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a clear sign of catalyst failure. Here’s how to address it.
Step 1: Re-evaluate the Ligand Choice
-
Action: Switch to a more sterically demanding and/or electron-rich phosphine ligand.
-
Rationale: The primary role of the phosphine ligand is to stabilize the palladium catalyst. Bulky ligands prevent the aggregation of Pd(0) species that leads to the formation of palladium black.
-
Diagram: Role of Ligand in Catalyst Stabilization
Caption: Bulky ligands stabilize the active Pd(0) species, preventing aggregation into inactive palladium black.
Step 2: Lower the Reaction Temperature
-
Action: Reduce the reaction temperature in 10-20 °C increments.
-
Rationale: High temperatures can accelerate the rate of ligand dissociation and degradation, leaving the palladium center exposed and prone to decomposition.
Step 3: Check for Oxidants
-
Action: Ensure rigorous exclusion of air from the reaction.
-
Rationale: Oxygen can lead to the formation of palladium oxides, which can then decompose to palladium black.
Visualizing the Process: The Catalytic Cycle and Poisoning Pathways
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates a generic Suzuki coupling cycle and highlights potential points of catalyst poisoning.
Caption: A simplified representation of the Suzuki coupling catalytic cycle, illustrating the key steps and common pathways for catalyst deactivation.
References
-
McLaughlin, P. A., & Verkade, J. G. (1998). Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes. Organometallics, 17(26), 5937–5938. [Link]
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Chemical Science. [Link]
-
Liu, J., et al. (2016). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 20(5), 956-961. [Link]
-
Hearn, J. M., et al. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 45(5), 862-873. [Link]
-
Ben-David, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Dalton Transactions, 41(15), 4445-4454. [Link]
-
Li, R., et al. (2020). Electron rich, bulky ligands used in cross‐coupling reactions. Asian Journal of Organic Chemistry, 9(10), 1536-1555. [Link]
-
Singh, A. K., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6434-6439. [Link]
-
Reddit. (2017). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? [Link]
-
Request PDF. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Reddy, T. R., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1443-1447. [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PolyU Electronic Theses: Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond [theses.lib.polyu.edu.hk]
- 5. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Fluoro-3,5-diiodobenzene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the solvent effects on the reactivity of 1-fluoro-3,5-diiodobenzene. Our goal is to equip you with the expertise to navigate the complexities of your reactions involving this versatile building block.
Introduction: Why Solvent Choice is Critical for this compound
This compound is a valuable substrate with multiple reactive sites: two iodine atoms and a fluorine atom. The choice of solvent is paramount as it directly influences which of these sites reacts, the rate of reaction, and the overall yield and purity of your desired product. Solvents can dramatically alter the reaction pathway by stabilizing intermediates, influencing catalyst activity, and modulating the reactivity of your reagents.[1][2][3] This guide will help you understand and control these solvent effects to achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound. Why am I getting a mixture of mono- and di-substituted products? How can I control the selectivity?
A1: This is a common challenge due to the presence of two reactive C-I bonds. The selectivity between mono- and di-substitution is highly dependent on the solvent and reaction conditions.
-
For Mono-substitution:
-
Solvent Choice: Nonpolar aprotic solvents such as toluene or 1,4-dioxane are often preferred. These solvents do not significantly stabilize the charged intermediates in the catalytic cycle, which can help to temper the reactivity and favor mono-substitution, especially when using a stoichiometric amount of the boronic acid.[4]
-
Rationale: In nonpolar solvents, the catalytically active species is often a monoligated palladium complex, which can be more selective.[1][4]
-
-
For Di-substitution:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally more effective. These solvents can accelerate the reaction rate and drive it towards completion.
-
Rationale: Polar solvents can stabilize charged intermediates and potentially form anionic palladium complexes, which can be more reactive and lead to higher conversions to the di-substituted product.[4][5] The use of an excess of the boronic acid is also crucial.
-
Q2: In a Sonogashira coupling, I am observing significant amounts of side products. Could the solvent be the cause?
A2: Absolutely. The choice of solvent in a Sonogashira coupling is a delicate balance.[6]
-
Common Issue: While polar solvents like DMF or DMSO can increase reaction rates, they can also promote undesired side reactions or catalyst deactivation.[6]
-
Troubleshooting:
-
Solvent Selection: Consider using a less polar solvent like toluene or THF. Toluene, in particular, has been shown to be effective in many Sonogashira reactions.[6]
-
Amine Co-solvent: The amine base (e.g., triethylamine) often serves as a co-solvent. Ensure it is dry and of high purity.
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures in polar solvents can exacerbate side product formation.
-
Q3: I want to perform a nucleophilic aromatic substitution (SNAr) on the fluorine atom of this compound. What is the best solvent for this reaction?
A3: For SNAr reactions, polar aprotic solvents are generally the best choice.
-
Recommended Solvents: DMSO, DMF, or NMP are excellent options.
-
Causality: These solvents are effective at solvating the cation of the nucleophile, leaving the anion "bare" and more nucleophilic.[7] They also effectively stabilize the negatively charged Meisenheimer complex intermediate, which is formed during the reaction. The rate-determining step in S
NAr is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the electron-withdrawing nature of the fluorine atom.[8] -
Protic Solvents to Avoid: Protic solvents like water or alcohols can hydrogen-bond with the nucleophile, reducing its reactivity and slowing down the reaction.
Q4: Can the dielectric constant of the solvent reliably predict its effect on my reaction?
A4: While the dielectric constant is a useful indicator of a solvent's polarity, it does not always perfectly correlate with reaction outcomes.[1]
-
Beyond Dielectric Constant: Other solvent properties, such as its ability to act as a hydrogen bond donor or acceptor, and its coordinating ability with the catalyst, play crucial roles.[9][10] For instance, in some palladium-catalyzed couplings, acetonitrile and DMF can lead to different selectivities than other polar solvents with similar dielectric constants.[1]
Part 2: Troubleshooting Guides
Troubleshooting Scenario 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Solution |
| Low or no conversion | Poor solubility of reagents or catalyst. | Switch to a solvent that better dissolves all reaction components. A mixture of solvents, such as toluene/ethanol or dioxane/water, can be effective.[3] |
| Catalyst deactivation. | Ensure you are using high-purity, dry solvents. Some solvents or impurities can act as catalyst poisons.[3] Consider using a more robust ligand for your palladium catalyst. | |
| Inefficient base. | The choice of base is critical and its effectiveness can be solvent-dependent. Ensure your base is sufficiently soluble and basic in the chosen solvent. For example, K₃PO₄ is often effective in alcoholic solvents like 2-propanol.[11] | |
| Reaction stalls after partial conversion | Product insolubility. | As the product forms, it may precipitate out of solution, hindering further reaction. Choose a solvent in which the product is also soluble at the reaction temperature. |
Troubleshooting Scenario 2: Regioselectivity Issues in Reactions of this compound
| Symptom | Potential Cause | Recommended Solution |
| Reaction at the C-F bond instead of C-I in a cross-coupling reaction. | Harsh reaction conditions. | While C-F bond activation is generally more difficult, it can occur under forcing conditions. Reduce the reaction temperature and consider a more selective catalyst system. |
| Mixture of mono-iodo substituted and di-iodo substituted products. | Solvent polarity and stoichiometry. | As discussed in the FAQs, use nonpolar solvents for mono-substitution and polar aprotic solvents with an excess of the coupling partner for di-substitution. |
Part 3: Experimental Protocols & Data
Protocol: Selective Mono-Suzuki-Miyaura Coupling
This protocol is designed to favor the mono-arylation of this compound.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and the desired arylboronic acid (1.05 eq) in anhydrous 1,4-dioxane.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.02 eq) and a 2M aqueous solution of K₂CO₃ (2.0 eq).
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Solvent Effects on the Yield of a Model Suzuki-Miyaura Reaction
| Solvent | Dielectric Constant (approx.) | Typical Yield of Mono-substituted Product (%) | Typical Yield of Di-substituted Product (%) |
| Toluene | 2.4 | 75-85 | <10 |
| 1,4-Dioxane | 2.2 | 70-80 | <15 |
| THF | 7.6 | 65-75 | 15-25 |
| Acetonitrile | 37.5 | 40-50 | 40-50 |
| DMF | 36.7 | <20 | 70-80 |
Yields are illustrative and can vary based on specific reaction conditions, catalyst, and base used.
Part 4: Mechanistic Insights & Visualizations
The solvent's influence on the reaction mechanism is profound. Below are simplified diagrams illustrating key concepts.
Diagram 1: Solvent Influence on Suzuki-Miyaura Catalytic Cycle
Caption: Solvent polarity influences the active palladium species and transition state stability.
Diagram 2: Solvent Effect in SNAr Reaction
Caption: Aprotic vs. protic solvent effects on nucleophile reactivity in SNAr.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent effects in palladium catalysed cross-coupling reactions.RSC Publishing.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.Source: Liu et al., 2008.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Structural and Solvent Effects in SN Reactions.Chemistry LibreTexts.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. books.lucp.net [books.lucp.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sonogashira Cross-Coupling of 1-Fluoro-3,5-diiodobenzene: A Technical Support Guide
Welcome to our dedicated technical support center for navigating the intricacies of the Sonogashira reaction with 1-fluoro-3,5-diiodobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful cross-coupling reaction while minimizing the formation of common byproducts. We will delve into the mechanistic nuances of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to ensure your success.
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. However, its application to polyhalogenated substrates like this compound presents unique challenges, primarily the formation of undesired homocoupled byproducts (Glaser coupling) and products of mono-substitution. This guide provides expert insights and field-tested solutions to these common hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered when performing Sonogashira reactions with this compound.
Question 1: I am observing significant amounts of a homocoupled alkyne byproduct (Glaser-Hay coupling). What are the primary causes and how can I prevent this?
Answer:
The formation of a di-yne byproduct, resulting from the oxidative homocoupling of your terminal alkyne, is arguably the most common side reaction in Sonogashira couplings. This process, often referred to as Glaser-Hay coupling, is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.
Underlying Causes:
-
Oxygen Contamination: The presence of dissolved oxygen in your reaction mixture is a major contributor to the oxidative homocoupling of the alkyne. The Cu(I) catalyst can be oxidized to Cu(II), which then facilitates this undesired pathway.
-
Excessive Copper Loading: While Cu(I) is crucial for the Sonogashira catalytic cycle, higher than necessary concentrations can accelerate the rate of homocoupling.
-
Inappropriate Solvent Choice: Solvents that have high oxygen solubility can exacerbate the problem.
Solutions:
-
Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture itself. The most effective method is a series of freeze-pump-thaw cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can significantly reduce oxygen levels.
-
Optimize Catalyst System:
-
Reduce Copper Loading: Titrate the amount of your copper source (e.g., CuI) to the lowest effective concentration. Often, loadings as low as 0.5-1 mol% are sufficient.
-
Consider "Copper-Free" Conditions: In many cases, the palladium catalyst alone can facilitate the coupling, albeit at a slower rate. The use of specific ligands can also promote copper-free pathways.
-
-
Choice of Base and Solvent: The choice of base and solvent can influence the extent of homocoupling. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are standard, but their purity is crucial.
Experimental Protocol for Minimizing Homocoupling:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add your this compound and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent (e.g., THF or toluene).
-
In a separate flask, prepare a solution of your terminal alkyne, the copper(I) iodide (0.5-1 mol%), and the amine base (e.g., TEA, 2-3 equivalents) in the same degassed solvent.
-
Add the alkyne solution to the flask containing the aryl iodide and catalyst via syringe.
-
Maintain a positive pressure of inert gas throughout the reaction and monitor by TLC or GC-MS.
Question 2: My reaction is stalling, or I am seeing the formation of hydrodehalogenated byproducts. What is happening and what can I do?
Answer:
Reaction stalling or the formation of byproducts where an iodine atom is replaced by a hydrogen atom (hydrodehalogenation) often points to issues with catalyst stability or reaction conditions.
Underlying Causes:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to impurities or can aggregate at higher temperatures, leading to a loss of catalytic activity.
-
Presence of Water: Water can react with the acetylide intermediate, leading to hydrodehalogenation.
-
Inappropriate Base: Some bases can promote side reactions that lead to catalyst deactivation or byproduct formation.
Solutions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. If necessary, distill solvents over a suitable drying agent.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands can stabilize the catalytic species and prevent aggregation. For example, ligands like XPhos or SPhos may offer improved stability and reactivity.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate. Room temperature is often sufficient for highly reactive substrates.
Troubleshooting Workflow for Stalled Reactions:
Caption: Troubleshooting workflow for stalled Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the two iodine atoms in this compound?
The two iodine atoms are chemically equivalent, so you are likely to get a mixture of mono- and di-substituted products. Controlling the stoichiometry of the alkyne is the primary way to favor the mono-substituted product. Using a slight excess of the diiodobenzene can also favor mono-substitution.
Q2: What are the recommended starting conditions for a Sonogashira reaction with this substrate?
A good starting point is to use a catalyst system of Pd(PPh₃)₄ (2 mol%) and CuI (1 mol%) in a solvent mixture of THF and TEA (2:1 v/v) at room temperature. The reaction should be performed under a strict inert atmosphere.
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1-5 mol% | Higher loading may be needed for less reactive alkynes. |
| Cu(I) Co-catalyst Loading | 0.5-2 mol% | Keep as low as possible to minimize homocoupling. |
| Base | TEA, DIPA, Cs₂CO₃ | At least 2 equivalents are typically required. |
| Solvent | THF, Toluene, DMF | Must be thoroughly degassed. |
| Temperature | Room Temp to 60 °C | Start at room temperature and gently heat if necessary. |
Q3: Can I run this reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are well-established and can be an excellent way to avoid Glaser-Hay homocoupling. These reactions often require a different palladium catalyst system, sometimes with specialized ligands, and may require higher temperatures or longer reaction times.
Visualizing the Catalytic Cycles:
Caption: Competing Sonogashira and Glaser-Hay catalytic cycles.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. [Link]
-
Plenio, H., & Fleck, T. J. (2010). A new and highly efficient catalyst for the Sonogashira–Hagihara reaction. Chemical Communications, 46(40), 7545-7547. [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2007). A copper-free Sonogashira coupling reaction of aryl iodides with terminal alkynes in water. Tetrahedron, 63(1), 193-197. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). Sonogashira coupling reactions of aryl iodides with terminal alkynes using a recyclable palladium catalyst in ionic liquids. Tetrahedron Letters, 46(30), 5099-5102. [Link]
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-3,5-diiodobenzene
Welcome to the technical support center for 1-fluoro-3,5-diiodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common challenges and frequently asked questions, grounding our discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Value of this compound
This compound is a valuable synthetic intermediate, primarily due to its orthogonal reactivity. The carbon-iodine (C-I) bonds are significantly more reactive than the robust carbon-fluorine (C-F) bond in the most common palladium-catalyzed cross-coupling reactions.[1] This allows for selective functionalization at the 3- and 5-positions while preserving the fluorine atom for potential downstream transformations, such as nucleophilic aromatic substitution (SNAr) or as a metabolic blocking position in drug design. The chemical equivalence of the two iodine atoms presents both an opportunity for symmetric disubstitution and a challenge for selective monosubstitution, which we will address in detail.
Frequently Asked Questions (FAQs)
Here we address common inquiries regarding the handling, storage, and fundamental reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial for maintaining the integrity of this reagent.
-
Storage: It should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen). The compound can darken upon storage, indicating potential light sensitivity.[2]
-
Stabilizer: Commercial preparations are often stabilized with copper chips to quench radical species that can form over time.[3] Do not remove the copper.
-
Handling: this compound is a liquid at room temperature.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: Is there a reactivity difference between the two iodine atoms? How do I achieve selective mono-substitution?
A2: The two iodine atoms are electronically and sterically equivalent. Therefore, there is no inherent regioselectivity for the first substitution. Achieving selective mono-substitution is a matter of statistical control. To favor the mono-substituted product, you should use the diiodo-reagent as the limiting agent is incorrect. The diiodo-reagent should be in excess. A good starting point is to use 1.5 to 2.0 equivalents of this compound relative to your coupling partner . This ensures that once a molecule of your coupling partner has reacted, it is statistically more likely to encounter an unreacted molecule of the diiodobenzene than a mono-substituted intermediate. The resulting product mixture will contain your desired mono-substituted product, unreacted diiodobenzene, and a small amount of the di-substituted product, which can typically be separated chromatographically.
Q3: Can I perform cross-coupling reactions at the fluorine position?
A3: Under standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-F bond is unreactive. The reactivity of aryl halides in these reactions follows the general trend: I > Br > OTf >> Cl >>> F.[1] This chemoselectivity is the primary advantage of this reagent. Reactions targeting the C-F bond would require much harsher conditions or different catalytic systems (e.g., nickel catalysis with specific ligands) that are beyond the scope of typical applications for this substrate.
Q4: My reagent has turned yellow/brown. Is it still usable?
A4: A slight yellow or brown discoloration is common upon storage and does not necessarily indicate significant decomposition, especially if the bottle contains a copper stabilizer.[2] This is often due to the formation of trace amounts of iodine (I2) from light exposure. For most applications, the material can be used as is. However, for highly sensitive catalytic systems or when reaction performance is unexpectedly poor, purification by passing it through a short plug of neutral alumina or by vacuum distillation may be beneficial.
Troubleshooting Guide for Common Reactions
This section provides solutions to specific problems you might encounter during key cross-coupling reactions.
General Issues
Q: My reaction is completely stalled or shows very low conversion. What are the first things to check?
A: This is a common issue that can usually be traced back to one of four key areas:
-
Catalyst Inactivity: The palladium(0) active species is sensitive to oxygen. Ensure your solvents were properly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) and that the reaction was set up under a strict inert atmosphere.
-
Reagent Quality: Verify the purity of your coupling partner and the base. Some bases can be hygroscopic and introduce water, which can be detrimental to certain reactions.
-
Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase to 50-80 °C can often initiate the catalytic cycle.
-
Inhibitors: Ensure all glassware is scrupulously clean. Trace acid or other contaminants can poison the catalyst.
Diagram: General Troubleshooting Workflow
A logical approach is key to diagnosing a failed reaction.
Caption: A decision tree for initial reaction troubleshooting.
Suzuki-Miyaura Coupling
Q: I'm getting a low yield in my Suzuki coupling. What parameters should I focus on optimizing?
A: The Suzuki reaction is highly dependent on the base and solvent system.
-
Base Selection: The base's role is to activate the boronic acid via formation of an "ate" complex. Weak bases like K2CO3 can be effective, but stronger bases like K3PO4 or Cs2CO3 are often superior, especially for more challenging substrates.[6]
-
Solvent System: A biphasic solvent system like Toluene/H2O or Dioxane/H2O is common. The aqueous phase is necessary to dissolve the inorganic base. For water-sensitive substrates, anhydrous conditions with a soluble organic base (e.g., K3PO4 in THF with a phase-transfer catalyst) can be used.
-
Ligand Choice: While standard Pd(PPh3)4 can work, ligands like SPhos, XPhos, or dppf can dramatically improve reaction rates and yields by promoting the reductive elimination step.
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Catalyst/Ligand | Pd(PPh3)4 (2-5 mol%) | Pd2(dba)3 (1-2 mol%) + SPhos (2-4 mol%) | Pd(dppf)Cl2 (2-5 mol%) |
| Base | K2CO3 (2-3 equiv.) | K3PO4 (2-3 equiv.) | Cs2CO3 (2-3 equiv.) |
| Solvent | Toluene / H2O (4:1) | Dioxane / H2O (4:1) | THF (anhydrous) |
| Temperature | 80-100 °C | 80-100 °C | 65 °C |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Sonogashira Coupling
Q: My Sonogashira reaction is messy, with a lot of dark precipitate and alkyne homocoupling (Glaser coupling). How can I get a cleaner reaction?
A: This is a classic Sonogashira problem, almost always caused by oxygen. The copper(I) co-catalyst is readily oxidized to copper(II), which promotes the oxidative homocoupling of the terminal alkyne.
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure your solvent is thoroughly degassed and maintain a positive pressure of inert gas throughout the reaction.
-
Base: An amine base like triethylamine (Et3N) or diisopropylamine (DIPA) is standard, as it also serves as a solvent or co-solvent.
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free protocol. These reactions may require a different ligand (e.g., a bulky phosphine) and slightly higher temperatures but can provide cleaner results.[7]
-
Slow Addition: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.
Buchwald-Hartwig Amination
Q: I am attempting a double Buchwald-Hartwig amination and the reaction stalls after the first substitution. What is the likely cause?
A: This issue often points to catalyst deactivation or steric hindrance. The mono-aminated product is more electron-rich than the starting diiodobenzene, which can slow the rate of the second oxidative addition. Furthermore, the newly introduced amine substituent can act as a ligand for the palladium center, potentially inhibiting catalysis.
-
Ligand Choice: This is the most important parameter. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos). These ligands stabilize the palladium center, promote fast reductive elimination, and are less susceptible to product inhibition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8][9] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option.
-
Reaction Time/Temperature: The second amination may require higher temperatures and longer reaction times than the first. Do not be afraid to run the reaction for 12-24 hours at 100-110 °C (in a sealed vessel for solvents like toluene or dioxane).
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling with Phenylacetylene
This protocol is designed to favor the formation of 1-fluoro-3-iodo-5-(phenylethynyl)benzene.
-
Glassware Preparation: Dry a 50 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of argon.
-
Reagent Loading: To the flask, add this compound (1.02 g, 3.0 mmol, 1.5 equiv.). Add bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (70 mg, 0.1 mmol, 5 mol%) and copper(I) iodide (CuI) (19 mg, 0.1 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 15 mL) and degassed triethylamine (Et3N, 5 mL). Stir the mixture to dissolve the solids.
-
Substrate Addition: Add phenylacetylene (204 mg, 0.22 mL, 2.0 mmol, 1.0 equiv.) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature under argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting phenylacetylene is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NH4Cl (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired mono-alkynylated product from unreacted diiodobenzene and the di-alkynylated byproduct.
Diagram: Mono- vs. Di-substitution Strategy
Caption: Stoichiometric control for selective substitution.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed January 21, 2026. [Link]
-
Lumbreras-Teijeiro, A., Bacic, M., Oliver-Meseguer, J., & Leyva-Pérez, A. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. [Link]
-
1-Fluoro-3-iodobenzene. PubChem. National Institutes of Health. Accessed January 21, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Accessed January 21, 2026. [Link]
-
Sonogashira coupling. In: Wikipedia. Accessed January 21, 2026. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Accessed January 21, 2026. [Link]
-
Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. National Institutes of Health. Accessed January 21, 2026. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Published 2015. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-666. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 21, 2026. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate. Published December 14, 2025. [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
5-Substituted 1,3-difluorobenzenes as the substrates... ResearchGate. Accessed January 21, 2026. [Link]
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. Published 2009. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Considerations for 1-Fluoro-3,5-diiodobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-Fluoro-3,5-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this important chemical synthesis. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound, especially for scale-up?
The most prevalent and dependable method for synthesizing this compound is the Balz-Schiemann reaction . This two-step process begins with the diazotization of 3,5-diiodoaniline to form an intermediate diazonium salt, which is then thermally decomposed to yield the final product.[1][2][3] This method is favored for its regioselectivity in introducing the fluorine atom onto the aromatic ring.[2][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
The main safety hazard lies with the intermediate aryldiazonium tetrafluoroborate salt . In its dry, solid state, this compound can be thermally unstable and potentially explosive, sensitive to shock, friction, and heat.[4][5][6] Scaling up the isolation of this intermediate significantly increases the risk.[2][7] Therefore, stringent temperature control and careful handling are paramount. For larger scale operations, considering a continuous flow process is highly recommended to avoid the accumulation of large quantities of the hazardous diazonium salt.[8]
Q3: What is the general reaction scheme for the synthesis of this compound?
The synthesis proceeds in two key stages:
-
Diazotization: 3,5-diiodoaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of fluoroboric acid (HBF₄) at low temperatures (0-5 °C). This forms the 3,5-diiodobenzenediazonium tetrafluoroborate salt.[9][10]
-
Fluorodediazoniation (Thermal Decomposition): The isolated diazonium salt is then heated, causing it to decompose into this compound, nitrogen gas (N₂), and boron trifluoride (BF₃).[1][11]
Below is a visual representation of the overall workflow.
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield of this compound
Symptom: The final isolated yield of the product is significantly lower than expected.
| Potential Cause | Explanation & Solution |
| Incomplete Diazotization | The conversion of 3,5-diiodoaniline to the diazonium salt is incomplete. Solution: Ensure the reaction temperature is strictly maintained between 0-5 °C.[4][5][6] Use a slight excess of sodium nitrite (1.05-1.1 equivalents) and ensure it is added slowly as a pre-chilled aqueous solution to the acidic aniline mixture. After the addition, allow the reaction to stir for an additional 15-30 minutes at low temperature. You can check for the presence of excess nitrous acid with starch-iodide paper (it should turn blue-black) to confirm the reaction has gone to completion.[10] |
| Premature Decomposition of Diazonium Salt | The diazonium salt is decomposing before the thermal decomposition step. This can happen if the temperature rises during diazotization or if the isolated salt is not handled properly. Solution: Maintain rigorous temperature control. Use the isolated diazonium salt promptly. If it needs to be stored, even for a short period, keep it cold and protected from light. |
| Side Reactions | The formation of byproducts can reduce the yield of the desired product. A common side reaction is the formation of 3,5-diiodophenol if the diazonium salt reacts with water, which is more likely at elevated temperatures. Solution: Keep the reaction temperature low during diazotization and workup. Ensure the diazonium salt is as dry as possible before thermal decomposition. |
| Inefficient Thermal Decomposition | The conditions for the thermal decomposition may not be optimal. Solution: The decomposition temperature is crucial. It should be high enough to induce decomposition but not so high as to cause degradation of the product. Experiment with small quantities to find the optimal temperature. Running the decomposition in a high-boiling, non-polar solvent like chlorobenzene or even neat (solvent-free) can sometimes improve yields.[11][12] |
Problem 2: Difficulty in Isolating the Diazonium Tetrafluoroborate Salt
Symptom: The diazonium salt does not precipitate well or forms an oily substance.
| Potential Cause | Explanation & Solution |
| Solubility Issues | The diazonium salt may have some solubility in the reaction medium, especially if excess water is present. Solution: Use the minimum amount of water necessary to dissolve the sodium nitrite. Ensure the fluoroboric acid is of the correct concentration. |
| Impure Starting Material | Impurities in the 3,5-diiodoaniline can interfere with the crystallization of the diazonium salt. Solution: Use high-purity 3,5-diiodoaniline. If necessary, recrystallize the starting material before use. |
Problem 3: Runaway Reaction During Thermal Decomposition
Symptom: The thermal decomposition is too rapid and difficult to control, posing a significant safety risk.
| Potential Cause | Explanation & Solution |
| Scale of the Reaction | The thermal decomposition of aryldiazonium salts is highly exothermic.[9][13] On a larger scale, the heat generated can be difficult to dissipate, leading to a runaway reaction. Solution: For larger scale reactions, add the diazonium salt in portions to a pre-heated high-boiling solvent. This allows for better control of the reaction rate and temperature. For industrial-scale production, a continuous flow reactor is the safest option as it minimizes the amount of hazardous material present at any given time.[8] |
| Presence of Impurities | Certain impurities can catalyze the decomposition, making it more vigorous. Solution: Ensure the isolated diazonium salt is as pure as possible. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Detailed Lab-Scale Synthesis of this compound
Materials:
-
3,5-Diiodoaniline
-
Fluoroboric acid (HBF₄, 48-50% in water)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3,5-diiodoaniline (1.0 eq) in fluoroboric acid (3.0-4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A positive test will show a blue-black color.
-
Collect the precipitated 3,5-diiodobenzenediazonium tetrafluoroborate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid under vacuum. Caution: The dry diazonium salt is potentially explosive. Handle with care and avoid friction or shock.
Step 2: Thermal Decomposition
-
Place the dry diazonium salt in a flask fitted with a distillation apparatus.
-
Gently heat the solid. The decomposition will start, and the product will begin to distill.
-
Continue heating until the evolution of nitrogen gas ceases and no more product distills over.
Step 3: Purification
-
Dissolve the crude product in diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Scale-Up Recommendations
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Temperature Control | Ice-salt bath | Jacketed reactor with a chiller | Efficient heat removal is critical during the exothermic diazotization. Ensure adequate cooling capacity. |
| Reagent Addition | Dropping funnel | Metering pump | Controlled addition of sodium nitrite is crucial to prevent temperature spikes. |
| Diazonium Salt Isolation | Vacuum filtration | Centrifuge or filter press | Minimize handling of the dry, potentially explosive solid. Consider in-situ use if possible. |
| Thermal Decomposition | Batch heating | Portion-wise addition to a hot solvent or continuous flow reactor | Avoid heating a large batch of the diazonium salt at once to prevent a runaway reaction. A flow reactor is the safest option for large quantities.[8] |
| Safety | Standard PPE, fume hood | In addition to standard PPE, use a blast shield for the thermal decomposition. Conduct a thorough process safety review. | The primary hazard is the thermal instability of the diazonium salt.[5][7] |
References
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- Troubleshooting low reactivity of barium tetrafluoroborate in fluorin
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Balz–Schiemann reaction. Wikipedia.
- Reactive Chemical Hazards of Diazonium Salts.
- Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.
- Application Notes and Protocols: Diazotization of Anilines for Iodin
- A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.
- New method for producing fluoroaryl compounds and their derivatives.
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction.
- Balz–Schiemann reaction. Grokipedia.
- 1,2,3-triiodo-5-nitrobenzene. Organic Syntheses Procedure.
- The Balz-Schiemann Reaction.
- 1-Fluoro-3-iodobenzene. BLD Pharm.
- Process for preparing 1-bromo-3,5-difluorobenzene.
- 1-Fluoro-3-iodobenzene. PubChem.
- Diazotis
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evalu
- Diazotiz
- Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. INIS-IAEA.
- Process for the preparation of 1-bromo-3,5-difluorobenzene.
- NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES.
- Synthesis of Diiodo- and Triiodoanilines by Iodination of Aniline with Potassium Dichloroiodate and Preparation of 1,3,5-Triiodobenzene.
- Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
- Safety D
- Diazotiz
- 1-Fluoro-3-iodobenzene. ChemicalBook.
- Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace.
- 1-Fluoro-3-iodo-5-nitrobenzene. the NIST WebBook.
- A further study of the thermal decomposition of 3 : 5-dibromobenzene 1 : 4-diazo-oxide. J. Chem. Soc.
- 1,3-Difluoro-5-iodobenzene. BLD Pharm.
- Process for the preparation of 1-bromo-3,5-dichlorobenzene.
- Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). PMC.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-3,5-diiodobenzene and 1,3-diiodobenzene in Cross-Coupling Reactions
Introduction: Strategic Selection of Building Blocks in Medicinal Chemistry
In the intricate process of drug discovery and development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic campaign. Symmetrically substituted benzene rings, such as 1,3-diiodobenzene and its fluorinated analog, 1-fluoro-3,5-diiodobenzene, serve as invaluable scaffolds for the construction of complex, multi-substituted aromatic systems. These molecules are frequently employed in palladium-catalyzed cross-coupling reactions—powerful tools for C-C and C-N bond formation.
This guide provides an in-depth comparison of the reactivity of this compound and 1,3-diiodobenzene. While direct, head-to-head kinetic studies are not prevalent in the literature, this analysis synthesizes established mechanistic principles and experimental data from analogous systems to provide a robust, predictive framework for researchers. We will explore how the introduction of a single fluorine atom dramatically alters the electronic properties of the aryl ring and, consequently, its reactivity in key transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Decisive Factor: Electronic Activation by the Fluorine Substituent
The fundamental difference in reactivity between the two title compounds stems from the potent electronic effects of the fluorine atom. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework, known as the inductive effect (-I).[1] In this compound, this effect is paramount.
The -I effect of the fluorine atom significantly reduces the electron density at the C-I bonds. This electron deficiency renders the ipso-carbons (the carbons bonded to the iodine atoms) more electrophilic. In the context of palladium-catalyzed cross-coupling, this electronic perturbation has a direct and significant impact on the rate-determining step for many transformations: oxidative addition .
The oxidative addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.[2] A more electrophilic (electron-poor) carbon center facilitates this insertion, leading to a lower activation energy and, consequently, a faster reaction rate.[3] Therefore, it is predicted that This compound will exhibit enhanced reactivity compared to 1,3-diiodobenzene in cross-coupling reactions where oxidative addition is the rate-determining step.
Comparative Performance in Key Cross-Coupling Reactions
The enhanced electrophilicity of this compound makes it a more reactive substrate in the three most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is a cornerstone of C-C bond formation.[4] The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.
dot
Caption: General experimental workflow for a cross-coupling reaction.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol is adapted for the mono-arylation of a diiodobenzene substrate. [2]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the diiodobenzene substrate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1, 10 mL).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture with vigorous stirring. For this compound, start at 60 °C. For 1,3-diiodobenzene, a higher temperature of 90 °C may be required.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Representative Sonogashira Coupling
This protocol is adapted for the mono-alkynylation of a diiodobenzene substrate. [5]
-
Reaction Setup: In a Schlenk flask under argon, dissolve the diiodobenzene substrate (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in anhydrous, degassed tetrahydrofuran (THF, 10 mL).
-
Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.), followed by the palladium catalyst, dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The more reactive this compound is expected to reach completion within 4-8 hours, while 1,3-diiodobenzene may require longer stirring or gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, remove the solvent in vacuo. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Conclusion and Field-Proven Insights
Based on a comprehensive analysis of fundamental electronic principles and mechanistic understanding of palladium-catalyzed cross-coupling reactions, This compound is predicted to be a significantly more reactive substrate than 1,3-diiodobenzene. The potent inductive electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the C-I bonds, thereby lowering the activation energy for the rate-determining oxidative addition step.
For drug development professionals, this translates into several practical advantages:
-
Milder Reaction Conditions: The increased reactivity allows for the use of lower temperatures and shorter reaction times, preserving sensitive functional groups elsewhere in the molecule.
-
Improved Efficiency: Higher reaction rates can lead to increased throughput and better overall yields.
-
Broader Substrate Scope: The enhanced reactivity may enable the use of challenging or less reactive coupling partners that would otherwise fail with 1,3-diiodobenzene.
While 1,3-diiodobenzene remains a highly effective and economical building block, researchers facing challenging coupling steps or working with delicate substrates should consider this compound as a superior alternative. Its electronically activated nature provides a tangible advantage in accelerating key bond-forming transformations, making it a strategic choice for complex molecule synthesis.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (n.d.). Theranostics. Retrieved January 21, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints. Retrieved January 21, 2026, from [Link]
-
Oxidative addition of the fluoromethane C-F bond to Pd. An ab initio benchmark and DFT validation study. (2005). PubMed. Retrieved January 21, 2026, from [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (2016). JMU Scholarly Commons. Retrieved January 21, 2026, from [Link]
-
Syntheses of meta-[18F]Fluorobenzaldehyde and meta-[18F]Fluorobenzylbromide from Phenyl(3-Formylphenyl) Iodonium Salt Precursors. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Synthesis process of 3, 5-difluorophenol. (n.d.). Google Patents.
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1-Fluoro-3,3-dimethyl-1,3-dihydro-1λ-benzo[d]i[5]odoxole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Chemoselectivity: 1-Fluoro-3,5-diiodobenzene vs. 1-Bromo-3,5-diiodobenzene in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated benzenes are invaluable building blocks, offering multiple reaction handles for the sequential construction of complex architectures. Among these, 1,3,5-tri-substituted systems are common motifs. This guide provides an in-depth comparison of two key precursors for such systems: 1-fluoro-3,5-diiodobenzene and 1-bromo-3,5-diiodobenzene . We will dissect their respective performance in palladium-catalyzed cross-coupling reactions, grounded in mechanistic principles and supported by experimental insights, to inform your selection of the optimal substrate for your synthetic goals.
The Decisive Factor: Understanding C-X Bond Reactivity in Oxidative Addition
The utility of any polyhalogenated arene in sequential cross-coupling hinges on the differential reactivity of its carbon-halogen (C-X) bonds. In the vast majority of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions—the rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium catalyst (typically Pd(0)).[1][2][3] The energy barrier for this step is inversely proportional to the strength of the C-X bond; a weaker bond cleaves more readily, leading to a faster reaction.[4]
The established reactivity trend, based on decreasing bond dissociation energies (BDE), is a foundational principle for predicting chemoselectivity:
C-I > C-Br > C-Cl >> C-F [4][5][6]
This hierarchy is the key to unlocking selective, stepwise functionalization.
| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~65 | Highest |
| C-Br | ~81 | High |
| C-Cl | ~96 | Moderate |
| C-F | ~116 | Very Low (Generally Inert) |
| Table 1: A summary of carbon-halogen bond dissociation energies on an aromatic ring and the resulting reactivity trend in palladium-catalyzed cross-coupling reactions.[4][5][7] |
At the Bench: A Head-to-Head Comparison
Both this compound and 1-bromo-3,5-diiodobenzene possess two highly reactive C-I bonds. Under standard cross-coupling conditions, these sites will be the first to react. The crucial difference between the two substrates lies in the identity and reactivity of the third halogen, which dictates the molecule's potential for subsequent transformations.
1-Bromo-3,5-diiodobenzene: The Versatile Workhorse for Sequential Coupling
This molecule offers a distinct, three-tiered reactivity profile. The two C-I bonds can be functionalized first, followed by the C-Br bond under more forcing conditions. This allows for the programmed introduction of up to three different substituents onto the aromatic ring.
-
Step 1 (C-I Reactivity): The C-I bonds are significantly more labile than the C-Br bond, allowing for selective mono- or di-functionalization at these positions with high fidelity.[8][9] By carefully controlling stoichiometry (e.g., using ~1 equivalent of a coupling partner for mono-substitution), chemists can isolate the singly-coupled product.
-
Step 2 (C-Br Reactivity): The remaining C-Br bond is a robust handle for a second, distinct cross-coupling event. While more challenging to activate than C-I, the C-Br bond readily participates in reactions by employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, or stronger bases.[4][10]
This predictable reactivity makes 1-bromo-3,5-diiodobenzene an ideal choice for building complex, unsymmetrical molecules.
This compound: The Specialist for Retaining Fluorine
In this substrate, the reactivity gap between the C-I and C-F bonds is immense. The C-F bond is the strongest covalent bond in organic chemistry and is notoriously resistant to cleavage via oxidative addition with palladium catalysts.[11][12]
-
Step 1 (C-I Reactivity): Similar to its bromo-counterpart, the C-I bonds are the exclusive sites of reaction under all standard cross-coupling conditions.
-
The "Inert" C-F Bond: The C-F bond remains intact. Rather than a liability, this inertness is a strategic advantage when the fluorine atom is a desired structural or electronic element in the final product. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, binding affinity, or bioavailability.
Therefore, this compound should be selected when the synthetic goal is to produce a di-substituted benzene that retains a fluorine atom.
Caption: Reactivity hierarchy of C-X bonds in Pd-catalyzed cross-coupling.
Experimental Protocols and Workflows
The following protocols illustrate how the differential reactivity of these substrates can be exploited in practice.
Protocol 1: Selective Mono-Sonogashira Coupling of a Diiodobenzene Derivative
This procedure is representative for selectively functionalizing one of the two C-I positions on either substrate.
Objective: To synthesize 1-alkynyl-3,5-diiodobenzene (or its fluoro/bromo analogue).
Materials:
-
This compound or 1-Bromo-3,5-diiodobenzene (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged Schlenk flask, add the diiodobenzene substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality: The use of a slight excess (1.1 equiv) of the alkyne kinetically favors the formation of the mono-coupled product. The highly reactive C-I bond allows this reaction to proceed under mild, room-temperature conditions.[13][14][15]
Protocol 2: A Representative Sequential Stille/Suzuki Coupling of 1-Bromo-3,5-diiodobenzene
This workflow demonstrates the power of 1-bromo-3,5-diiodobenzene for creating a fully substituted, unsymmetrical product.
Sources
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- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the NMR Spectroscopic Validation of 1-Fluoro-3,5-diiodobenzene Derivatives
For researchers, medicinal chemists, and professionals in drug development, 1-fluoro-3,5-diiodobenzene stands as a versatile and highly valuable building block. Its symmetrically placed iodine atoms, activated by the electron-withdrawing fluorine, offer a canvas for sequential and regioselective functionalization. This guide provides an in-depth technical comparison of common synthetic transformations of this compound—namely Suzuki-Miyaura cross-coupling, Sonogashira coupling, and lithium-halogen exchange—with a core focus on the validation of their respective products using Nuclear Magnetic Resonance (NMR) spectroscopy.
The strategic placement of the fluorine atom not only influences the reactivity of the C-I bonds but also serves as a sensitive probe in ¹⁹F NMR, offering a clear window into the electronic and structural changes occurring at the aromatic core. This guide is structured to provide not just protocols, but the underlying chemical logic, enabling researchers to anticipate, interpret, and validate their synthetic outcomes with a high degree of confidence.
The Strategic Importance of this compound
The C-I bonds in this compound are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine substituent, beyond its role as a spectroscopic reporter, can be a critical component for modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are key considerations in drug design.
This guide will explore three principal reaction pathways, offering a comparative analysis of their execution and the characterization of their products.
I. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[1] For this compound, this reaction can be controlled to achieve either mono- or diarylation, providing access to a range of fluorinated biaryl and terphenyl compounds.
Causality Behind Experimental Choices
The choice of catalyst, base, and solvent system is critical for achieving high yields and selectivity. A palladium catalyst, often with phosphine ligands, is standard. The base is required to activate the boronic acid for transmetalation with the palladium center.[2] The reaction can be performed stepwise to yield mono-arylated products or driven to completion for diarylation by adjusting the stoichiometry of the boronic acid. The reactivity difference between the two iodine atoms is minimal in this case due to the symmetrical nature of the starting material.
Experimental Protocol: Mono- and Di-arylation
Objective: To synthesize 1-fluoro-3-iodo-5-phenylbenzene (mono-arylated) and 1-fluoro-3,5-diphenylbenzene (di-arylated) and validate their structures via NMR.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.1 eq for mono-arylation; 2.2 eq for di-arylation), and K₂CO₃ (3.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with argon three times to create an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the mixture to 85-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
NMR Validation Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 7.85 (t, JHF = 1.5 Hz, 1H, H-4), 7.45 (dd, JHF = 6.0 Hz, JHH = 1.5 Hz, 2H, H-2,6) | 162.5 (d, ¹JCF = 250 Hz), 135.0 (d, ³JCF = 6.0 Hz), 125.0 (d, ²JCF = 22.0 Hz), 94.0 (d, ³JCF = 3.0 Hz) | -108.0 |
| 1-Fluoro-3-iodo-5-phenylbenzene | 7.60-7.30 (m, aromatic) | Aromatic region signals | -110.0 |
| 1-Fluoro-3,5-diphenylbenzene | 7.70-7.40 (m, aromatic) | Aromatic region signals | -112.0 |
Note: The NMR data for the starting material and products are estimated based on known values for similar compounds and general principles of NMR spectroscopy. Actual values may vary.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[3] This reaction is catalyzed by a combination of palladium and a copper co-catalyst.
Causality Behind Experimental Choices
The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition to the aryl iodide, while the copper acetylide is formed from the terminal alkyne and the copper salt. Transmetalation between the organopalladium species and the copper acetylide, followed by reductive elimination, yields the coupled product.[4] The use of a base, typically an amine, is crucial for the formation of the copper acetylide and to neutralize the HI produced during the reaction.
Experimental Protocol: Mono- and Di-alkynylation
Objective: To synthesize 1-fluoro-3-iodo-5-(phenylethynyl)benzene and 1-fluoro-3,5-bis(phenylethynyl)benzene.
Materials:
-
This compound
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reagents: Add degassed THF and triethylamine. Then, add phenylacetylene (1.1 eq for mono-alkynylation; 2.2 eq for di-alkynylation) dropwise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
NMR Validation Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 1-Fluoro-3-iodo-5-(phenylethynyl)benzene | 7.60-7.30 (m, aromatic) | Alkyne carbons ~80-95 ppm | -109.0 |
| 1-Fluoro-3,5-bis(phenylethynyl)benzene | 7.70-7.40 (m, aromatic) | Alkyne carbons ~80-95 ppm | -111.0 |
Note: The NMR data for the products are estimated based on known values for similar compounds. Actual values may vary.
III. Lithium-Halogen Exchange: Generating Organolithium Intermediates
Lithium-halogen exchange is a powerful method for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles.[5] The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl.[6] Fluorine is generally unreactive towards lithium-halogen exchange. This differential reactivity is key to the selective functionalization of this compound.
Causality Behind Experimental Choices
The reaction is typically carried out at low temperatures (-78 °C or lower) to prevent side reactions of the highly reactive organolithium intermediate.[7] The choice of alkyllithium reagent (commonly n-BuLi or t-BuLi) and solvent (typically THF or diethyl ether) can influence the rate and selectivity of the exchange. For this compound, the much greater reactivity of the C-I bond compared to the C-F bond allows for selective iodine-lithium exchange.
Experimental Protocol: Selective Mono-lithiation and Trapping
Objective: To selectively generate a mono-lithium species and trap it with an electrophile (e.g., CO₂ to form a carboxylic acid).
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 eq) in dry THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
Trapping: Add an excess of crushed dry ice to the reaction mixture.
-
Work-up: Allow the mixture to warm to room temperature. Quench with water and acidify with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.
NMR Validation Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 3-Fluoro-5-iodobenzoic acid | Carboxylic acid proton > 10 ppm, Aromatic protons in the range of 7.5-8.5 ppm | Carboxyl carbon ~170 ppm, Aromatic region signals | -109.5 |
Note: The NMR data for the product is estimated based on known values for similar compounds. Actual values may vary.
Comparative Analysis of NMR Validation
| Reaction Type | Key NMR Observables for Product Validation | Advantages in NMR Analysis |
| Suzuki-Miyaura | Disappearance of signals corresponding to the starting material. Appearance of new aromatic signals from the coupled phenyl group. A slight upfield shift in the ¹⁹F NMR signal. | The aromatic region of the ¹H NMR becomes more complex, providing clear evidence of coupling. |
| Sonogashira | Appearance of characteristic alkyne signals in the ¹³C NMR spectrum (around 80-95 ppm). The ¹H NMR will show signals for the phenyl group of the alkyne. A slight upfield shift in the ¹⁹F NMR signal. | The distinct chemical shift of the sp-hybridized carbons in the ¹³C NMR is a definitive indicator of successful coupling. |
| Lithium-Halogen Exchange | The introduction of a new functional group (e.g., -COOH) gives rise to a characteristic new signal in the ¹H and ¹³C NMR spectra. The symmetry of the starting material is broken, leading to a more complex aromatic pattern. | The appearance of a highly downfield proton signal for a carboxylic acid, for instance, is an unambiguous marker of a successful trapping reaction. |
Conclusion
This compound is a powerful synthetic intermediate, and NMR spectroscopy is an indispensable tool for the validation of its reaction products. By understanding the principles behind Suzuki-Miyaura coupling, Sonogashira coupling, and lithium-halogen exchange, and by carefully analyzing the resulting ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently confirm the structures of their target molecules. The fluorine atom, in particular, provides a sensitive and uncluttered spectroscopic handle for monitoring these transformations. This guide serves as a foundational resource for designing, executing, and validating syntheses utilizing this versatile fluorinated building block.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Gilman, H., & Beel, J. A. (1949). The Preparation of Organolithium Compounds. Journal of the American Chemical Society, 71(7), 2328–2329.
-
Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Harris, E. B. J. (2015). How do I selectively exchange iodine with lithiate? ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). Selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]
-
Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
- Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen–lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590–6595.
-
Wikipedia contributors. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
-
NIH. (2018). A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
NIH. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
NIH. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Diva-Portal.org. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave enhanced Sonogashira coupling. Retrieved from [Link]
-
NIH. (n.d.). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Retrieved from [Link]
-
MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Retrieved from [Link]
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Navigating Synthetic Challenges: A Comparative Guide to Alternatives for 1-Fluoro-3,5-diiodobenzene
A Senior Application Scientist's Perspective on Strategic Reagent Selection in Complex Synthesis
In the intricate world of pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. 1-Fluoro-3,5-diiodobenzene has long served as a valuable building block, offering a unique combination of a fluorine atom, which can enhance metabolic stability and binding affinity, and two iodine atoms that provide reactive handles for cross-coupling reactions.[1] However, challenges related to its availability, cost, and sometimes specific reactivity profiles necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, offering experimental insights and data to empower researchers in making informed decisions for their synthetic endeavors.
The Strategic Value of the 1-Fluoro-3,5-dihalo Aromatic Core
The 1,3,5-trisubstituted benzene ring is a privileged scaffold in medicinal chemistry and materials science. The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's properties, including its pKa, lipophilicity, and metabolic stability. The two halogen atoms, typically iodine or bromine, serve as versatile anchor points for the construction of complex molecular architectures through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]
Core Alternatives to this compound: A Head-to-Head Comparison
The choice of an alternative reagent is not a one-size-fits-all solution. It is contingent upon the specific reaction, desired outcome, and practical considerations such as cost and availability. Here, we compare the most common alternatives, highlighting their strengths and weaknesses.
| Reagent | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | High reactivity of C-I bonds in cross-coupling. | Higher cost and potentially lower availability. | Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig couplings. |
| 1-Bromo-3,5-difluorobenzene | More cost-effective and readily available. C-Br bond offers good reactivity.[1] | Lower reactivity of C-Br compared to C-I, may require more forcing conditions. | Suzuki-Miyaura, Buchwald-Hartwig couplings.[1] |
| 1,3-Difluoro-5-iodobenzene | Offers a balance of reactivity and stability. | Asymmetrical nature can lead to regioselectivity issues in some reactions. | Sequential cross-coupling reactions. |
| 3,5-Dihalophenylboronic Acids | Directly usable in Suzuki-Miyaura couplings, bypassing the need for in-situ boronic acid formation. | Can be unstable and prone to deboronation under basic conditions.[3] | Suzuki-Miyaura cross-coupling.[4][5] |
| 1,3,5-Triiodobenzene | Symmetrical and highly reactive for multiple coupling reactions.[6][7] | Lacks the fluorine substituent, limiting its use when fluorine is a desired element. | Synthesis of microporous polymers and optical materials.[7] |
Experimental Deep Dive: Suzuki-Miyaura Cross-Coupling
To provide a practical comparison, let's consider a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming biaryl structures.[4][5][8]
Reaction Scheme:
Figure 1. Generalized Suzuki-Miyaura cross-coupling reaction.
Comparative Protocol for Suzuki-Miyaura Coupling:
| Parameter | This compound | 1-Bromo-3,5-difluorobenzene |
| Aryl Halide | 1.0 mmol | 1.0 mmol |
| Phenylboronic Acid | 2.2 mmol | 1.1 mmol |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ (3.0 mmol) | K₃PO₄ (2.0 mmol) |
| Solvent | Toluene/H₂O (4:1), 5 mL | 1,4-Dioxane/H₂O (4:1), 5 mL |
| Temperature | 90 °C | 100 °C |
| Time | 4 hours | 12 hours |
| Typical Yield | >90% | 80-90% |
Causality Behind Experimental Choices:
-
Catalyst System: The higher reactivity of the C-I bond in this compound allows for the use of a standard Pd(PPh₃)₄ catalyst. The less reactive C-Br bond in 1-bromo-3,5-difluorobenzene often benefits from more sophisticated catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos, to facilitate the oxidative addition step.[3]
-
Base and Solvent: The choice of base and solvent is crucial for the transmetalation step and for maintaining the stability of the boronic acid.[5] While K₂CO₃ is often sufficient for highly reactive substrates, the more basic K₃PO₄ can be necessary for less reactive aryl bromides.
-
Reaction Conditions: The increased temperature and longer reaction time required for 1-bromo-3,5-difluorobenzene are direct consequences of the lower reactivity of the C-Br bond compared to the C-I bond.
Navigating Reactivity: Ortho-Lithiation and Halogen Exchange
Beyond cross-coupling, these reagents are valuable in other transformations.
Directed Ortho-Lithiation (DoL):
The fluorine atom in these scaffolds is a weak ortho-directing group for lithiation. The iodine and bromine atoms, however, can undergo lithium-halogen exchange. This differential reactivity can be exploited for selective functionalization. For instance, treatment with n-butyllithium at low temperatures will preferentially lead to lithium-iodine exchange.
Figure 2. Selective lithium-halogen exchange pathway.
Catalytic Halogen Exchange (Halex):
Recent advancements have introduced catalytic methods for halogen exchange, offering milder and more versatile routes to these compounds.[9][10][11][12] For example, copper-catalyzed Finkelstein-type reactions can be employed to convert aryl bromides to aryl iodides, or even to introduce fluorine.[9][11] These methods can provide access to this compound from more readily available precursors.
Synthesis of Alternatives: A Practical Consideration
The accessibility of these reagents is a key factor in their selection.
-
1-Bromo-3,5-difluorobenzene: This compound can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction.[1][13][14] This is a well-established and scalable process.
-
1,3,5-Triiodobenzene: This can be prepared from 2,4,6-triiodoaniline through diazotization followed by reduction.[7]
Conclusion: A Strategic Approach to Reagent Selection
The choice between this compound and its alternatives is a strategic one, balancing reactivity, cost, availability, and the specific demands of the synthetic target. While the high reactivity of the diiodo- compound is advantageous, reagents like 1-bromo-3,5-difluorobenzene offer a more economical and often readily available alternative with a comparable, albeit slightly attenuated, reactivity profile. For Suzuki-Miyaura couplings, the use of boronic acids provides a direct route, though stability can be a concern. Ultimately, a thorough understanding of the reaction mechanism and the properties of each reagent will empower the researcher to design the most efficient and robust synthetic strategy.
References
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Mechanistic Insights into the Cross-Coupling of 1-Fluoro-3,5-diiodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this endeavor, enabling the construction of complex molecular architectures that are central to drug discovery and materials science. Among the vast array of available building blocks, halogenated aromatic compounds play a crucial role as electrophilic partners. This guide provides an in-depth mechanistic analysis and comparative study of 1-fluoro-3,5-diiodobenzene in palladium-catalyzed cross-coupling reactions. By examining its reactivity in comparison to analogous dihaloarenes, we aim to provide researchers with the field-proven insights necessary to harness the unique synthetic potential of this versatile substrate.
The Strategic Advantage of this compound
This compound presents a unique combination of reactive sites. The two carbon-iodine (C-I) bonds offer high reactivity towards oxidative addition to a low-valent palladium catalyst, a critical initiation step in most cross-coupling catalytic cycles. The carbon-fluorine (C-F) bond, in contrast, is significantly stronger and generally remains intact under typical cross-coupling conditions. This differential reactivity allows for selective functionalization at the iodo-positions.
Furthermore, the presence of a fluorine atom at the 3-position introduces distinct electronic and steric effects that can profoundly influence the regioselectivity and overall efficiency of cross-coupling reactions. Understanding these effects is key to designing selective and high-yielding synthetic routes.
Comparative Reactivity in Cross-Coupling Reactions: A Mechanistic Perspective
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the aryl halide substrate significantly impacts the kinetics and selectivity of each of these steps.
Oxidative Addition: The Rate-Determining Step
Oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step of the catalytic cycle.[2] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] For this compound, the significantly weaker C-I bonds are the preferred sites for oxidative addition.
The fluorine substituent in this compound exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition. While electron-withdrawing groups on the aryl halide generally enhance reactivity towards oxidative addition, the precise impact of the fluorine atom at the meta-position relative to the two iodine atoms requires careful consideration of the electronic distribution within the aromatic ring.[3]
To illustrate the comparative reactivity, let us consider the analogous substrate, 1,3-diiodobenzene. While specific kinetic data for a direct comparison is scarce in the literature, we can infer the relative reactivity from the electronic effects. The fluorine atom in this compound is expected to slightly increase the electrophilicity of the aromatic ring, potentially leading to a faster rate of oxidative addition compared to 1,3-diiodobenzene under identical conditions.
Figure 1: Comparative Oxidative Addition of this compound and 1,3-diiodobenzene to a Pd(0) catalyst.
Regioselectivity in Monofunctionalization
A key challenge and opportunity when working with dihaloarenes is achieving selective monofunctionalization. In the case of this compound, the two iodine atoms are chemically equivalent, meaning that a single oxidative addition will lead to a single intermediate. However, in unsymmetrically substituted dihaloarenes, both steric and electronic factors, as well as the choice of catalyst and ligands, can direct the regioselectivity of the initial coupling.[4][5]
For instance, in the Sonogashira coupling of diiodopurines, the regioselectivity was found to be highly dependent on the nature of the phosphine ligand on the palladium catalyst.[4][5] Monodentate ligands favored coupling at one position, while bidentate or electron-rich monodentate ligands switched the selectivity to the other position.[4][5] These findings highlight the crucial role of the catalyst system in directing the outcome of the reaction. While the two iodine atoms in this compound are equivalent, this principle becomes critical when considering subsequent cross-coupling reactions after an initial functionalization, which breaks the molecule's symmetry.
Practical Applications and Experimental Protocols
The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of unsymmetrically tri-substituted benzene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. A typical protocol for the monocoupling of an arylboronic acid with this compound would involve the following:
Experimental Protocol: Monoselective Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 mmol) and the desired arylboronic acid (1.1 mmol) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and perform an aqueous workup.
-
Purify the product by column chromatography on silica gel.
By carefully controlling the stoichiometry of the boronic acid, it is possible to favor the formation of the mono-arylated product. Subsequent coupling with a different boronic acid can then be performed to generate an unsymmetrical tri-substituted product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to arylalkynes. A representative protocol for the Sonogashira coupling with this compound is as follows:
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) and a terminal alkyne (1.1 mmol) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), a copper(I) co-catalyst like CuI (0.04-0.10 mmol), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the precipitated amine salt and concentrate the filtrate.
-
Purify the product by column chromatography.
The choice of base and solvent can significantly impact the reaction rate and yield.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A study on the amination of the structurally similar 1-iodo-3,5-dimethylbenzene provides a useful reference for developing a protocol for this compound.[7]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 0.02-0.04 mmol), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol) in a reaction vessel.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard workup and purification.
The choice of ligand is critical in Buchwald-Hartwig amination and can significantly affect the reaction's efficiency and substrate scope.[8]
Data Summary and Comparison
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 1-Bromo-3,5-dichlorobenzene | Arylboronic acid | Pd(OAc)₂ / SPhos | Toluene, K₃PO₄, 100 °C | ~85 (inferred) | [3] |
| Suzuki-Miyaura | 1,4-Dibromo-2-fluorobenzene | Arylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O, Na₂CO₃, 80 °C | 80-95 (monocoupling) | [9] |
| Sonogashira | 1,3-Diiodobenzene | Phenylacetylene | Pd/Fe₃O₄-IL | Water, Et₃N, 80 °C | >95 (dicoupling) | [10] |
| Buchwald-Hartwig | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | Dioxane, K₃PO₄, 100 °C | 97 | [7] |
Note: The data presented is for analogous or related compounds due to the lack of specific literature on this compound. Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Mechanistic Workflow and Logical Relationships
The successful execution of a cross-coupling reaction with this compound relies on a logical sequence of steps, from catalyst activation to product formation. The following diagram illustrates this general workflow.
Figure 2: General workflow for a palladium-catalyzed cross-coupling reaction involving this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex aromatic compounds. Its differential reactivity, with two highly reactive C-I bonds and a robust C-F bond, allows for selective and sequential functionalization. The presence of the fluorine atom introduces subtle electronic effects that can be leveraged to fine-tune the reactivity and selectivity of cross-coupling reactions.
While this guide provides a comprehensive overview based on established principles and data from analogous systems, there is a clear need for more direct mechanistic and comparative studies on this compound itself. Future research, including kinetic analysis of its oxidative addition compared to 1,3-diiodobenzene and computational studies of the reaction pathways, will provide a more quantitative understanding of its behavior and unlock its full potential in synthetic chemistry. Such studies will undoubtedly empower researchers to design more efficient and selective syntheses of novel molecules for a wide range of applications.
References
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A Researcher's Guide to Regioselective Reactions of 1-Fluoro-3,5-diiodobenzene: A Comparative Analysis
Introduction: The Strategic Value of 1-Fluoro-3,5-diiodobenzene
In the landscape of medicinal chemistry and materials science, polyhalogenated aromatic compounds are indispensable building blocks. Among them, this compound stands out as a particularly versatile scaffold. Its unique substitution pattern—a centrally located, strongly electron-withdrawing fluorine atom flanked by two reactive iodine atoms—presents both a challenge and an opportunity. The challenge lies in controlling its reactivity to achieve selective functionalization. The opportunity resides in leveraging this control to construct complex, multi-substituted aromatic systems in a planned, sequential manner.
This guide provides an in-depth technical comparison of common synthetic transformations performed on this compound. We will move beyond simple procedural descriptions to explore the underlying principles that govern regioselectivity, focusing on the causality behind experimental choices. For researchers in drug development, understanding how to predictably functionalize this molecule is key to accelerating the synthesis of novel chemical entities.
The Electronic Landscape: Why Fluorine Dictates Reactivity
The reactivity of this compound is fundamentally governed by the electronic influence of the fluorine atom. Although the two iodine atoms at the C3 and C5 positions are chemically equivalent, the fluorine atom significantly modulates the electronic character of the entire ring.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density across the entire aromatic ring, making the carbon atoms attached to the iodine atoms more electrophilic.
-
Mesomeric Effect (+M): Fluorine possesses lone pairs that can be donated into the ring via resonance. However, due to poor 2p-3p orbital overlap with the aromatic system, this effect is weak and largely overshadowed by its strong inductive pull.
The net result is a significantly electron-poor aromatic ring where the C-I bonds are polarized and activated towards reactions that favor electrophilic carbon centers, most notably the oxidative addition step in cross-coupling catalysis.[1]
Caption: Electronic influence of fluorine on the diiodobenzene core.
Comparative Analysis of Cross-Coupling Reactions
The primary utility of this compound is realized in palladium-catalyzed cross-coupling reactions. The key to its synthetic application is achieving selective mono-functionalization , which serves as a gateway to further diversification. The general mechanism proceeds via oxidative addition, transmetalation, and reductive elimination, with the initial oxidative addition of the C-I bond to the Pd(0) catalyst being the critical selectivity-determining step.[1][2]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. With this compound, the primary objective is to introduce a single aryl or vinyl group.
Causality of Protocol Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. Bulky, electron-rich ligands like SPhos or XPhos often promote efficient oxidative addition and subsequent reductive elimination, leading to higher turnover numbers.
-
Base: A moderately strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step from the boronic acid derivative to the palladium center.
-
Stoichiometry: The most critical factor for achieving mono-substitution is the careful control of the boronic acid stoichiometry. Using a slight deficiency or an equimolar amount (1.0-1.1 equivalents) of the boronic acid reagent is crucial to minimize the formation of the di-substituted byproduct.
Comparative Data: Suzuki-Miyaura Mono-Coupling
| Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (Mono-adduct) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | ~85% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Dioxane | ~90% |
| Thiophene-2-boronic acid | XPhos Pd G3 (2 mol%) | K₃PO₄ | THF/H₂O | ~88% |
Note: Yields are representative and can vary based on specific reaction scale and purification methods. The key takeaway is the high efficiency of mono-coupling under controlled conditions.
Sonogashira Coupling: For C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in pharmaceuticals and organic materials. The reaction typically employs a dual-catalyst system.
Causality of Protocol Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation.[3] Copper-free Sonogashira protocols exist but often require different ligands and conditions.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, in many cases, the solvent. It neutralizes the HX byproduct and aids in the catalytic cycle.
-
Regioselectivity: Studies on similar polyiodinated systems have shown that Sonogashira couplings proceed with high regioselectivity at the most sterically accessible and electronically activated C-I bonds.[4][5] While the C3 and C5 positions in the starting material are equivalent, this principle underscores the inherent reactivity of the sites.
Comparative Data: Sonogashira Mono-Coupling
| Alkyne Partner | Catalyst System | Base | Solvent | Yield (Mono-adduct) |
| Phenylacetylene | Pd(PPh₃)₄ (4 mol%), CuI (8 mol%) | Et₃N | THF | ~92% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | DIPA | Toluene | ~95% |
| 1-Heptyne | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Acetonitrile | ~87% (Copper-free) |
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[2] The reaction is highly sensitive to the choice of ligand and base.
Causality of Protocol Choices:
-
Ligand Selection: This is arguably the most critical parameter. Specialized biarylphosphine ligands (e.g., BINAP, XantPhos, RuPhos) are essential.[2] The ligand's steric and electronic properties influence the rates of both the productive reductive elimination (forming the C-N bond) and potential side reactions like β-hydride elimination.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[6]
Caption: A generalized workflow for selective mono-substitution.
Alternative Pathways: Halogen-Metal Exchange
Beyond palladium catalysis, selective mono-functionalization can be achieved via halogen-metal exchange, creating a potent nucleophilic intermediate that can be trapped with various electrophiles.
Causality of Protocol Choices:
-
Reagent: Organolithium reagents (like n-BuLi) or Grignard reagents (like i-PrMgCl·LiCl) are commonly used. The C-I bond is significantly more reactive towards exchange than C-F.
-
Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organometallic intermediate or attack on the solvent.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol describes the synthesis of 1-fluoro-3-iodo-5-(phenylethynyl)benzene.
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. Add phenylacetylene (1.05 eq) via syringe.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Selective Mono-Arylation via Halogen-Metal Exchange
This protocol describes the synthesis of 3-fluoro-5-iodobenzoic acid.
-
Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Electrophilic Quench: Bubble dry CO₂ gas through the solution for 30 minutes, or add an excess of freshly crushed dry ice pellets.
-
Warming and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield 3-fluoro-5-iodobenzoic acid.
Conclusion and Future Outlook
This compound is a powerful synthon whose reactivity can be precisely controlled. The key to its utility lies in the selective mono-functionalization of one of the two equivalent C-I bonds. This guide demonstrates that through careful control of stoichiometry in cross-coupling reactions or by leveraging low-temperature halogen-metal exchange, researchers can reliably generate mono-substituted intermediates. The electron-withdrawing fluorine atom is not a passive spectator; it activates the C-I bonds, facilitating reactions like oxidative addition that are often rate-limiting. By understanding the principles outlined herein, chemists can confidently design synthetic routes to complex molecules, making this compound a cornerstone reagent for innovation in drug discovery and materials science.
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Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). Available at: [Link]
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Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available at: [Link]
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The Catalytic Cross-Coupling of Unactivated Arenes. Sci-Hub. Available at: [Link]
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Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Available at: [Link]
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Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. ResearchGate. Available at: [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Royal Society of Chemistry. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ResearchGate. Available at: [Link]
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Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process. National Institutes of Health (NIH). Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (NIH). Available at: [Link]
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Assessing the Stability of 1-Fluoro-3,5-diiodobenzene: A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and robustness of a synthetic route. Among the vast arsenal of available synthons, polyhalogenated aromatic compounds are indispensable for their versatility in cross-coupling reactions. This guide provides an in-depth assessment of the stability of 1-fluoro-3,5-diiodobenzene under common reaction conditions, offering a comparative analysis against its dibromo- and dichloro-analogs to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
This compound is a highly reactive and versatile building block, particularly advantageous for sequential cross-coupling strategies. However, its enhanced reactivity comes at the cost of reduced thermal and photochemical stability compared to its dibromo- and dichloro- counterparts. This guide will dissect the nuances of its stability profile through the lens of common palladium-catalyzed reactions and forced degradation studies, providing a framework for its judicious application in complex molecule synthesis.
The Halogen Dance: Reactivity vs. Stability in Cross-Coupling Reactions
The utility of dihalogenated benzenes in sequential cross-coupling reactions hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > OTf > Cl > F.[1][2] This trend is primarily governed by the carbon-halogen bond dissociation energy and the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[3][4]
While the high reactivity of the C-I bond is advantageous for achieving high conversion rates under mild conditions, it also predisposes iodoaromatic compounds to a higher propensity for side reactions and degradation.
Comparative Reactivity in Common Cross-Coupling Reactions:
| Reaction Type | This compound | 1-Fluoro-3,5-dibromobenzene | 1-Fluoro-3,5-dichlorobenzene | Key Considerations |
| Suzuki-Miyaura Coupling | High reactivity, allowing for coupling at lower temperatures. Potential for homocoupling and dehalogenation side reactions. | Moderate reactivity, often requiring higher temperatures or more active catalysts. Generally more stable. | Low reactivity, typically requiring specialized ligands and forcing conditions.[1] | The choice of ligand and base is crucial in mitigating side reactions, especially with the diiodo-derivative.[5][6] |
| Sonogashira Coupling | Excellent substrate, coupling proceeds efficiently at room temperature.[7] Prone to Glaser-Hay homocoupling of the alkyne partner. | Good substrate, may require elevated temperatures. More robust towards catalyst decomposition. | Challenging substrate, often resulting in low yields. | Careful control of reaction conditions is necessary to suppress side reactions, particularly with the highly reactive diiodo compound. |
| Buchwald-Hartwig Amination | Highly reactive, facilitating C-N bond formation under mild conditions.[8] Increased risk of catalyst deactivation and side reactions. | Good reactivity, offering a balance between reaction rate and stability.[9] | Requires more forcing conditions and specialized catalyst systems.[10] | The choice of phosphine ligand is critical for stabilizing the palladium catalyst and achieving high yields, especially with the iodo- and bromo-derivatives.[11] |
Deconstructing Instability: Forced Degradation Studies
To rigorously evaluate the stability of this compound and its analogs, forced degradation studies are indispensable. These studies intentionally subject the compounds to harsh conditions to identify potential degradation pathways and products, providing critical information for process development and formulation.[6][12]
Photostability Assessment
Aryl iodides are known to be susceptible to photolytic cleavage of the C-I bond, which can lead to the formation of radical species and subsequent undesired reactions.[13] The ICH Q1B guideline provides a standardized protocol for photostability testing of new drug substances and products.[14][15][16][17]
Experimental Protocol: Photostability Testing (ICH Q1B)
-
Sample Preparation: Prepare solutions of this compound, 1-fluoro-3,5-dibromobenzene, and 1-fluoro-3,5-dichlorobenzene in a photochemically inert solvent (e.g., acetonitrile) in quartz cuvettes. Prepare a dark control sample for each compound, wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[15]
-
Analysis: At specified time points, analyze the samples by HPLC with a photodiode array (PDA) detector to monitor the degradation of the parent compound and the formation of any photoproducts.
-
Comparison: Compare the degradation profiles of the three compounds.
Expected Outcome: this compound is expected to exhibit the highest rate of photodegradation, followed by the dibromo- and then the dichloro-analog, consistent with the C-X bond energies.
Workflow for comparative photostability testing.
Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of compounds.[18][19][20][21][22] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like melting and decomposition.
Experimental Protocol: Thermal Analysis
-
TGA Analysis: Heat a small sample (5-10 mg) of each dihalobenzene from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. Record the temperature at which significant mass loss begins.
-
DSC Analysis: Heat a small sample (2-5 mg) of each compound under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to identify the melting point and any exothermic decomposition events.
Expected Outcome: this compound will likely exhibit the lowest decomposition temperature, followed by the dibromo- and then the dichloro-analog, reflecting the relative strengths of the C-X bonds.
| Parameter | This compound | 1-Fluoro-3,5-dibromobenzene | 1-Fluoro-3,5-dichlorobenzene |
| Expected Onset of Decomposition (TGA) | Lowest | Intermediate | Highest |
| Expected Decomposition Enthalpy (DSC) | Potentially highest (most energetic) | Intermediate | Lowest |
| C-X Bond Dissociation Energy (kcal/mol) | ~65 | ~81 | ~95 |
Navigating the Synthetic Landscape: Practical Recommendations
The choice between this compound and its halogenated cousins is a strategic one, dictated by the specific demands of the synthetic route.
-
For Sequential Couplings: this compound is the substrate of choice when a highly reactive site is needed for the initial coupling, allowing for subsequent, more forcing conditions to react the second iodo-group or for a different coupling methodology altogether.
-
For Robustness and Scalability: When stability is paramount and the reaction can tolerate higher temperatures, 1-fluoro-3,5-dibromobenzene offers a more resilient alternative.
-
For Cost-Effectiveness in Large-Scale Synthesis: While requiring more challenging reaction conditions, 1-fluoro-3,5-dichlorobenzene can be a more economical option for large-scale production where the development of a highly active catalyst system is feasible.[23][24]
Decision matrix for selecting the appropriate dihalobenzene.
Conclusion
This compound stands as a powerful tool in the synthetic chemist's toolbox, offering high reactivity that can be strategically leveraged. However, this reactivity is intrinsically linked to a lower stability profile. A thorough understanding of its thermal and photochemical liabilities, benchmarked against its dibromo- and dichloro-analogs, is essential for the development of reliable and scalable synthetic processes. By carefully considering the reaction conditions and implementing appropriate analytical monitoring, researchers can harness the full potential of this versatile building block while mitigating the risks associated with its inherent instability.
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Kharasch, N., & Sharma, R. K. (1967). The Photolysis of Iodoaromatic Compounds. Journal of the Chemical Society, Chemical Communications, (10), 492-493. [Link]
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ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
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PharmaGrowthHub. (2023, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]
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Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(2), 139-147. [Link]
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Le, C. M., & Leitch, D. C. (2022). Different Oxidative Addition Mechanisms for 12-and 14-Electron Palladium (0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(1), 239-247. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
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Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 11(13), 8159-8171. [Link]
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Bickelhaupt, F. M., & van der Boon, J. R. (2001). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 20(19), 4111-4120. [Link]
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Bakar, N. A., & Jones, C. D. (2018). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 159, 325-336. [Link]
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Navarro, O., et al. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Journal of the American Chemical Society, 127(28), 10006-10007. [Link]
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Leitch, D. C., & Paci, I. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. [Link]
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Wünsch, B., et al. (2013). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 18(7), 7866-7877. [Link]
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Dawood, K. M., et al. (2015). Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene.... ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Synthesis: The Versatile Applications of 1-Bromo-3,5-dichlorobenzene. [Link]
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Katritzky, A. R., et al. (2008). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocyclic Communications, 14(1), 57-62. [Link]
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cost-benefit analysis of using 1-Fluoro-3,5-diiodobenzene in synthesis
A Senior Application Scientist's Guide to a Versatile Building Block
In the intricate world of synthetic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, cost, and the ultimate accessibility of target molecules. This guide provides a detailed cost-benefit analysis of 1-Fluoro-3,5-diiodobenzene, a unique trifunctional building block, for researchers, scientists, and professionals in drug development. We will explore its synthetic applications, compare its performance and cost against viable alternatives, and provide practical experimental insights to inform your synthetic strategy.
The Strategic Advantage of Orthogonal Reactivity
This compound presents a compelling case for its inclusion in the synthetic chemist's toolbox due to the distinct reactivity of its halogen substituents. The carbon-iodine (C-I) bonds are significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine (C-F) bond. This disparity allows for selective, sequential functionalization of the aromatic ring. The two C-I bonds themselves can often be addressed sequentially, offering a pathway to complex, unsymmetrically substituted aromatic compounds.
Furthermore, the fluorine atom is not merely a spectator. It is a highly sought-after moiety in medicinal chemistry due to its ability to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The C-F bond can be retained in the final product or serve as a handle for late-stage nucleophilic aromatic substitution (SNAr), further expanding its synthetic utility.
Head-to-Head Comparison: this compound vs. The Alternatives
The primary alternatives to this compound are other symmetrically substituted trihalobenzenes, such as 1,3,5-triiodobenzene and 1,3,5-tribromobenzene. The choice among these depends on a balance of cost, reactivity, and the desired final molecular architecture.
Cost Analysis
A direct comparison of bulk pricing reveals the premium associated with the specialized reactivity of this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Pricing (25g) |
| This compound | 123629-53-8 | 349.90 | ~$150 - $250 |
| 1,3,5-Triiodobenzene | 626-44-8 | 455.80 | ~$534 - $1446[1][2] |
| 1,3,5-Tribromobenzene | 626-39-1 | 314.77 | ~$21 - $67[3] |
Note: Prices are estimates based on available catalog data and can vary significantly between suppliers and purity grades.
As the table illustrates, 1,3,5-tribromobenzene is the most economical option by a significant margin. However, this cost saving comes at the expense of reactivity and versatility. 1,3,5-triiodobenzene is considerably more expensive than both other options.
Performance and Synthetic Versatility
The true value of a reagent is measured not just by its price, but by its performance in the lab.
| Feature | This compound | 1,3,5-Triiodobenzene | 1,3,5-Tribromobenzene |
| Cross-Coupling Reactivity | Excellent (C-I >> C-F). Allows for sequential reactions. | Excellent. Three reactive sites, but achieving selectivity is challenging. | Good, but C-Br bonds are less reactive than C-I bonds, often requiring harsher conditions.[4] |
| Sequential Functionalization | High potential for creating unsymmetrical products. | Difficult to control; often leads to mixtures of mono-, di-, and tri-substituted products. | Possible, but less straightforward than with the iodo-analogs. |
| Access to Fluorinated Compounds | Direct incorporation of a fluorine atom. | Not applicable. | Not applicable. |
| SNAr Potential | Yes, the C-F bond can be a site for nucleophilic attack. | Not applicable. | Not applicable. |
| Grignard Formation | C-I bonds are suitable for Grignard reagent formation.[5][6] | C-I bonds are suitable for Grignard reagent formation.[5][6] | Possible, but often more sluggish than with iodoarenes.[5][6] |
Decision Workflow: Choosing the Right Reagent
The following diagram outlines a logical workflow for selecting the appropriate building block based on your synthetic goals.
Caption: Decision tree for reagent selection.
Experimental Protocols
To illustrate the practical application of this compound, we provide the following representative experimental protocols.
Protocol 1: Sequential Sonogashira Cross-Coupling
This protocol demonstrates the selective mono-alkynylation of this compound. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[7]
Objective: To synthesize 1-Fluoro-3-iodo-5-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-alkynylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol can be used to couple the remaining C-I bond with a boronic acid, demonstrating the sequential functionalization. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction with broad functional group tolerance.[8][9]
Objective: To synthesize 1-Fluoro-5-(phenylethynyl)-3-(4-methoxyphenyl)benzene from the product of Protocol 1.
Materials:
-
1-Fluoro-3-iodo-5-(phenylethynyl)benzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add 1-Fluoro-3-iodo-5-(phenylethynyl)benzene, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the 2M aqueous Na₂CO₃ solution.
-
Heat the biphasic mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Synthetic Strategy Visualization
The unique structure of this compound enables a divergent approach to complex molecules from a single starting material.
Caption: Sequential functionalization workflow.
Conclusion and Recommendations
This compound is a specialty reagent whose higher cost is justified by its unique synthetic capabilities.
-
Choose this compound when:
-
The target molecule is an unsymmetrically substituted aromatic compound.
-
The incorporation of a fluorine atom is a key design element, particularly in medicinal chemistry and agrochemical research.
-
A multi-step synthesis requiring orthogonal handles for sequential cross-coupling and/or SNAr is planned.
-
-
Consider alternatives like 1,3,5-tribromobenzene when:
-
Cost is the primary driver and the target is a simple, symmetrically substituted benzene derivative.
-
The lower reactivity of the C-Br bond is acceptable or even desirable for controlling the reaction.
-
In essence, this compound should be viewed as an investment. While its upfront cost is higher, the ability to streamline complex syntheses, reduce step counts, and directly access valuable fluorinated chemical space can lead to significant savings in time, resources, and downstream purification efforts, ultimately providing a superior return on investment for ambitious research and development projects.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-3,5-diiodobenzene
As professionals in research and development, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1-Fluoro-3,5-diiodobenzene demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from the point of waste generation to final disposal, is conducted with the highest standards of safety and scientific integrity.
The core principle underpinning the disposal of halogenated aromatic compounds is waste stream segregation . The presence of iodine and fluorine atoms on the benzene ring classifies this compound as a halogenated organic compound.[1][2] This classification is critical because halogenated wastes cannot be disposed of with general chemical waste; they require specialized, high-temperature incineration processes equipped with flue gas scrubbing systems to neutralize the resulting acidic gases (like hydrogen iodide and hydrogen fluoride).[1][3] Failure to segregate properly can lead to regulatory violations, increased disposal costs, and significant environmental harm.[4]
Hazard Profile and Key Data
Understanding the inherent properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific data for this exact compound is limited, we can extrapolate a reliable hazard profile from closely related structures like 1-fluoro-3-iodobenzene and other halogenated benzenes. The primary hazards include skin and eye irritation, potential respiratory irritation, and toxicity to aquatic life.[5][6][7]
Quantitative Data Summary
The following table summarizes key physical and safety information for analogous compounds, providing a solid basis for risk assessment and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₃FI₂ | PubChem[8] |
| Molecular Weight | 347.89 g/mol | PubChem[8] |
| Physical Form | Likely a liquid or low-melting solid | N/A |
| Boiling Point | ~77-78 °C / 19 mmHg (for 1-fluoro-3-iodobenzene) | ChemicalBook[9] |
| Density | ~1.89 g/mL at 25 °C (for 1-fluoro-3-iodobenzene) | ChemicalBook[9] |
| Flash Point | ~67 °C / 153 °F (for 1-fluoro-3-iodobenzene) | ChemicalBook, Fisher Scientific[6][9] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | BLD Pharm[5] |
| Primary Disposal Class | Halogenated Organic Waste | Science Ready[2] |
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper disposal of this compound waste streams within a laboratory setting. Adherence to this workflow ensures regulatory compliance and operational safety.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for managing waste streams containing this compound.
Step 1: Immediate Segregation at the Point of Generation
Causality: The moment a material is designated as waste, it must be correctly categorized. As a halogenated organic, this compound and any materials contaminated with it must be kept separate from all other waste streams, especially non-halogenated solvents.[1][2][4] This prevents cross-contamination and ensures the entire waste volume does not need to be treated by the more complex and costly halogenated disposal route.
Procedure:
-
Establish dedicated, clearly labeled waste containers in the fume hood or designated work area where the chemical is being used.
-
Use separate containers for:
-
Halogenated Liquid Waste: For unused reagents, reaction mixtures, and solvent washes containing this compound.
-
Halogenated Solid Waste: For contaminated consumables such as gloves, weighing paper, silica gel, and paper towels used for minor spills.
-
Step 2: Proper Waste Containment
Causality: Containment is crucial for preventing leaks and vapor exposure to laboratory personnel. The container must be compatible with the chemical to avoid degradation and potential spills. Filling containers to a maximum of 75% capacity allows for vapor expansion, preventing pressure buildup.[10]
Procedure:
-
Liquid Waste:
-
Select a container made of a material compatible with halogenated aromatic compounds (e.g., glass or appropriate high-density polyethylene).
-
Ensure the container has a secure, tight-fitting screw cap.[4]
-
Do not fill the container beyond 75% of its total volume.[10]
-
Store the liquid waste container within secondary containment (e.g., a plastic tub) to contain any potential leaks.[11]
-
-
Solid Waste:
-
Use a puncture-resistant container or a heavy-duty, sealable plastic bag. For highly contaminated items, double-bagging is recommended.
-
Ensure the container or bag is securely sealed to prevent the release of vapors or particulates.
-
Step 3: Accurate and Complete Labeling
Causality: Proper labeling is a legal requirement and is essential for the safety of all personnel handling the waste, from the lab researcher to the disposal technician. An accurate chemical inventory on the label allows the disposal facility to select the correct treatment protocol.
Procedure:
-
Label the waste container immediately upon adding the first drop of waste.
-
The label must clearly state:
-
The words "Hazardous Waste".
-
The specific waste stream, e.g., "Halogenated Organic Liquid Waste".[2]
-
A complete list of all chemical constituents by their full names (no abbreviations) and their approximate percentages or volumes.
-
Relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
Step 4: Safe Temporary Storage
Causality: Waste must be stored safely in a designated area while awaiting collection. This area, often called a Satellite Accumulation Area, minimizes the risk of spills and exposure in the main laboratory workspace.
Procedure:
-
Store sealed and labeled waste containers in a designated, well-ventilated area, such as a dedicated cabinet or a secondary containment tray within a fume hood.[11]
-
Ensure the storage area is away from sources of ignition, as halogenated benzenes can be combustible.[6][12]
-
Do not store incompatible waste types together (e.g., keep halogenated waste separate from strong acids or bases).[10]
Step 5: Arranging for Final Disposal
Causality: Final disposal must be handled by a licensed and certified hazardous waste management company. These companies have the permits, equipment, and expertise to transport and destroy chemical waste in compliance with all local and federal regulations.
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure all containers are properly sealed and labeled before the scheduled pickup time.
-
Dispose of contents and containers in accordance with an approved waste disposal plant.[6][13]
Emergency Procedures for Spills
In the event of a small spill, immediate and correct action is vital to prevent exposure and further contamination.
Procedure:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully collect the absorbed material and any contaminated debris using spark-proof tools.[13]
-
Dispose: Place all cleanup materials into a sealed, properly labeled container for disposal as halogenated solid waste.[14]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible management of this compound waste, upholding their commitment to both scientific excellence and a safe working environment.
References
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Safety Data Sheet: Fluorobenzene . Carl ROTH. [Link]
-
PSFC Halogenated Solvents . MIT Plasma Science and Fusion Center. [Link]
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Hazardous Materials Disposal Guide . Nipissing University. [Link]
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Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]
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1-Fluoro-3-iodobenzene . PubChem, National Institutes of Health. [Link]
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Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Laboratory Liquid Waste Disposal Flow Chart . Environmental Science Center, The University of Tokyo. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Safe Handling & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
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Mastering the Safe Handling of 1-Fluoro-3,5-diiodobenzene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 1-Fluoro-3,5-diiodobenzene, a key building block in organic synthesis, requires a nuanced understanding of its properties to ensure both experimental success and, most importantly, personal safety. This guide moves beyond generic safety data sheets to provide a comprehensive, field-tested framework for its handling, grounded in the principles of causality and self-validating protocols.
Hazard Profile and Risk Assessment: Understanding the "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1][2][3] A thorough understanding of these hazards is the first step in a robust safety protocol.
GHS Hazard Classifications for this compound:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2][4][5] |
| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid.[5][6][7] |
This data is aggregated from multiple supplier safety data sheets and public chemical databases.
The core directive for handling this compound is to prevent contact with skin, eyes, and the respiratory system. The presence of iodine atoms on the benzene ring contributes to its irritant properties. Furthermore, as a combustible liquid with a flashpoint of approximately 67°C (153°F), ignition sources must be meticulously controlled.[2][4]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a matter of simple box-checking; it is a direct response to the identified chemical hazards. Each component of your PPE ensemble is chosen to mitigate a specific risk.
Primary Engineering Controls:
Before considering wearable PPE, always prioritize working in a well-ventilated area. A certified chemical fume hood is mandatory for all operations involving this compound to control vapors and prevent respiratory exposure.[2][4][8]
Essential PPE Ensemble:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] Given the serious eye irritation risk, a face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during procedures with a higher splash potential.[10][11]
-
Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[12] However, for prolonged handling or immersion, it is critical to consult a glove compatibility chart. Viton® or Silver Shield® gloves offer superior resistance to aromatic and chlorinated solvents.[9] Always double-glove when handling this compound.
-
Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.[12] For larger scale operations, a chemical-resistant apron over the lab coat is advisable.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory.[11]
The following diagram illustrates the logical flow for selecting appropriate PPE based on the substance's hazards.
Caption: Disposal workflow for this compound waste streams.
By integrating a deep understanding of the chemical's hazards with robust operational and disposal protocols, you can confidently and safely utilize this compound in your research endeavors, ensuring the integrity of your work and the well-being of your team.
References
- National Center for Biotechnology Information. "1-Fluoro-3-iodobenzene." PubChem, pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-3-iodobenzene.
- National Center for Biotechnology Information. "1,3-Difluoro-5-iodobenzene." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2778221.
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ChemicalBook. "1,3-Difluoro-5-iodobenzene - Safety Data Sheet." ChemicalBook, .
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Thermo Fisher Scientific. "1-Fluoro-3-iodobenzene Safety Data Sheet." Fisher Scientific, .
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TCI Chemicals. "1-Fluoro-3-iodobenzene (stabilized with Copper chip)." TCI Chemicals, .
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Fisher Scientific. "Safety Data Sheet." Fisher Scientific, .
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Sigma-Aldrich. "Safety Data Sheet." Sigma-Aldrich, .
- Princeton University Environmental Health & Safety. "Section 6C: Protective Equipment." Princeton University, ehs.princeton.edu/laboratory-research/laboratory-safety/laboratory-safety-manual/section-6c-controlling-chemical-exposure-personal-protective-equipment.
-
United States Environmental Protection Agency. "Personal Protective Equipment." EPA, .
-
ECHEMI. "Buy 1-Fluoro-3-iodobenzene pharmaceutical grade." ECHEMI, .
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ChemicalBook. "1-Fluoro-3-iodobenzene - Safety Data Sheet." ChemicalBook, .
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U.S. Department of Health and Human Services. "Personal Protective Equipment (PPE)." CHEMM, .
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Thermo Fisher Scientific. "Safety Data Sheet." Thermo Fisher Scientific, .
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Thermo Fisher Scientific. "Safety Data Sheet." Thermo Fisher Scientific, .
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Apollo Scientific. "1,3-Diiodobenzene - Safety Data Sheet." Apollo Scientific, .
-
Sigma-Aldrich. "Safety Data Sheet." Sigma-Aldrich, .
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Storemasta. "Examples of PPE for Various Dangerous Goods Classes." Storemasta, .
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BLD Pharm. "1121-86-4|1-Fluoro-3-iodobenzene." BLD Pharm, .
- National Center for Biotechnology Information. "GHS Classification Summary (Rev.8, 2019)." PubChem, pubchem.ncbi.nlm.nih.gov/ghs/.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
